molecular formula Ni3S2 B081908 Trinickel disulphide CAS No. 12035-72-2

Trinickel disulphide

Cat. No.: B081908
CAS No.: 12035-72-2
M. Wt: 240.22 g/mol
InChI Key: UPSUSTJZZWSTPN-UHFFFAOYSA-N
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Description

Trinickel disulphide (Ni₃S₂), also known as nickel subsulfide, is an inorganic compound with the molecular formula Ni₃S₂ and a molecular weight of 240.21 g/mol . It appears as a black powder or pale yellowish bronze crystalline solid with a metallic lustre . This compound has a melting point of approximately 787-797 °C and is practically insoluble in water . In contemporary research, Ni₃S₂ is a prominent transition metal sulfide valued for its unique combination of electronic, structural, and chemical properties . A significant application is in electrocatalysis, particularly for the hydrogen evolution reaction (HER), a key process for clean hydrogen production through water splitting . When synthesized as nanostructures on conductive substrates like nickel foam, Ni₃S₂ electrodes demonstrate high catalytic activity and stability in alkaline conditions, achieving low overpotentials . Its research utility also extends to the oxygen evolution reaction (OER) and overall water splitting, where it can be enhanced through strategies like doping with iron (Fe) to improve conductivity and the number of active sites . Beyond water electrolysis, Ni₃S₂ is investigated for its role in supercapacitors and batteries due to its high specific capacitance, and for the thermochemical decomposition of toxic hydrogen sulfide (H₂S) into hydrogen and sulfur, offering a pathway for waste-to-energy conversion . This product is strictly For Research Use Only. Not for human or veterinary use . Handle with extreme care. This substance is classified as a carcinogen and may cause cancer if inhaled . It may also cause an allergic skin reaction and damage to the lungs through prolonged or repeated inhalation. Use appropriate personal protective equipment (PPE) and operate only within a closed system or ventilation .

Properties

IUPAC Name

nickel;(sulfanylidene-λ4-sulfanylidene)nickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Ni.S2/c;;;1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSUSTJZZWSTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S=S=[Ni].[Ni].[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ni3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12035-72-2
Record name Trinickel disulfide
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Record name Trinickel disulphide
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Foundational & Exploratory

Unveiling the Atomic Architecture of Trinickel Disulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the crystal structure of trinickel disulfide (Ni₃S₂), a material of burgeoning interest in catalysis and energy technologies, is presented. This guide offers a comprehensive overview of its crystallographic data, detailed experimental protocols for its synthesis and analysis, and visual representations of its atomic arrangement and fabrication workflows, tailored for researchers, scientists, and professionals in drug development.

Trinickel disulfide, known mineralogically as heazlewoodite, is increasingly recognized for its significant potential in a variety of advanced applications. Its distinct crystal structure underpins its valuable electronic and catalytic properties, making it a focal point of research for electrocatalysis—particularly in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER)—as well as for high-performance supercapacitors and next-generation batteries. A thorough understanding of its atomic structure is paramount for harnessing its full potential.

Crystallographic Data at a Glance

Trinickel disulfide predominantly adopts a trigonal (rhombohedral) crystal system, which is the heazlewoodite structure.[1][2] A less frequently observed orthorhombic phase has also been identified.[3] The key crystallographic parameters for these two phases are detailed in the tables below to facilitate a clear comparison.

Table 1: Crystallographic Data for Trigonal Trinickel Disulfide (Heazlewoodite)

ParameterValue
Crystal SystemTrigonal
Space GroupR32
Pearson SymbolhR5
Lattice Parameters
a5.743 Å
c7.136 Å
α, β90°
γ120°
Atomic Coordinates
Ni (9e)(0.503, 0, 0.833)
S (6c)(0, 0, 0.385)

Table 2: Crystallographic Data for Orthorhombic Trinickel Disulfide

ParameterValue
Crystal SystemOrthorhombic
Space GroupCmcm
Lattice Parameters
a3.21 Å
b11.09 Å
c6.85 Å
α, β, γ90°

Rigorous Experimental Protocols

The synthesis and subsequent characterization of trinickel disulfide are fundamental to investigating its intrinsic properties and exploring its practical applications. This section provides detailed methodologies for common synthesis routes and essential analytical techniques.

High-Temperature Solid-State Synthesis

This conventional method relies on the direct chemical reaction between elemental nickel and sulfur at elevated temperatures.

Materials:

  • High-purity nickel powder

  • High-purity sulfur powder

  • Quartz ampoule

  • Tube furnace

Procedure:

  • Stoichiometric quantities of nickel and sulfur powders are intimately mixed within an inert atmosphere to prevent oxidation.

  • The homogenous mixture is then sealed within an evacuated quartz ampoule.

  • The sealed ampoule is subjected to a controlled heating process in a tube furnace, typically within a temperature range of 400-600 °C, for a duration of several hours to several days to ensure the complete formation and crystallization of Ni₃S₂.

  • A slow cooling ramp down to room temperature is employed to yield the crystalline trinickel disulfide product.

Hydrothermal Synthesis

Hydrothermal synthesis offers a solution-based approach for producing crystalline Ni₃S₂ at comparatively lower temperatures.[4][5]

Materials:

  • A nickel salt, such as nickel chloride or nickel nitrate

  • A sulfur source, for instance, sodium sulfide or thiourea

  • Deionized water as the solvent

  • A stainless-steel autoclave with a Teflon liner

Procedure:

  • The nickel salt and the sulfur source are dissolved in deionized water to create a precursor solution.

  • This solution is then transferred into a Teflon-lined stainless-steel autoclave.

  • The autoclave is hermetically sealed and heated to a specific temperature, generally between 120 °C and 200 °C, for a predetermined period, which can range from a few hours to a full day.[6]

  • Following the reaction period, the autoclave is allowed to cool to ambient temperature.

  • The resulting solid product is harvested through filtration or centrifugation, thoroughly washed with deionized water and ethanol to eliminate any residual reactants, and subsequently dried in an oven.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is an indispensable technique for the structural characterization of the synthesized Ni₃S₂, providing critical information on its crystal structure, phase composition, and crystallite dimensions.[7][8][9][10]

Instrumentation:

  • An X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å)

Procedure:

  • A fine powder of the synthesized Ni₃S₂ is prepared and uniformly mounted on a sample holder.

  • The sample is then placed within the X-ray diffractometer.

  • The XRD pattern is collected over a defined 2θ angular range, for example, from 20° to 80°, utilizing a specific step size and scan rate.

  • The positions and intensities of the diffraction peaks in the resulting pattern are compared against standard diffraction data, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS) database, to confirm the identity and purity of the crystalline phases.

  • For more in-depth structural analysis, techniques like Rietveld refinement can be applied to the XRD data to precisely determine lattice parameters and atomic positions.

Visualizing the Structure and Process

To aid in the conceptual understanding of trinickel disulfide's structure and the experimental procedures involved in its study, the following diagrams are provided.

Caption: Atomic coordination in trigonal Ni₃S₂.

G cluster_synthesis Synthesis cluster_characterization Characterization Precursors (Ni & S sources) Precursors (Ni & S sources) Synthesis Method Synthesis Method Precursors (Ni & S sources)->Synthesis Method Select Crystalline Ni3S2 Crystalline Ni3S2 Synthesis Method->Crystalline Ni3S2 Yields XRD XRD Crystalline Ni3S2->XRD Analyze Structural Data Structural Data XRD->Structural Data Provides

Caption: General experimental workflow.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nickel Sulfide (Ni₃S₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel sulfide (Ni₃S₂), also known as heazlewoodite in its mineral form, is a compound of significant interest in various scientific and industrial fields. Its unique electronic and catalytic properties have made it a focal point in materials science, particularly in the development of advanced catalysts and energy storage solutions. This technical guide provides a comprehensive overview of the core physical and chemical properties of Ni₃S₂, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes and structures.

Physical Properties of Ni₃S₂

Ni₃S₂ is a crystalline solid with a distinct metallic luster, appearing as pale yellowish-bronze or shiny gold-green crystals. It exhibits notable thermal and electrical properties, which are summarized in the tables below.

General Physical Properties
PropertyValue
Molecular Formula Ni₃S₂
Molar Mass 240.21 g/mol
Appearance Pale yellowish-bronze or shiny gold-green metallic crystalline powder.
Density 5.8 - 6.09 g/cm³[1]
Melting Point 787 - 797 °C
Magnetic Properties Paramagnetic
Crystallographic Data

Ni₃S₂ primarily crystallizes in a trigonal (rhombohedral) system, but an orthorhombic phase also exists. The trigonal phase, known as heazlewoodite, is the most common.

Crystal SystemTrigonal (Heazlewoodite)Orthorhombic
Space Group R32Cmcm
Lattice Parameters a = 5.74 Å, c = 7.15 Åa = 3.78 Å, b = 9.98 Å, c = 9.47 Å
Ni-S Bond Lengths 2.24 - 2.28 Å[1][2]2.24 - 2.48 Å
Coordination Geometry Nickel is bonded to four sulfur atoms in a distorted tetrahedral geometry. Sulfur is bonded to six nickel atoms.[1][2]Nickel is bonded to five sulfur atoms in distorted trigonal bipyramidal and square pyramidal geometries.

Chemical Properties of Ni₃S₂

The chemical behavior of Ni₃S₂ is largely dictated by its electronic structure, which imparts excellent electrical conductivity and significant catalytic activity.

Thermodynamic Properties
PropertyValue
Standard Enthalpy of Formation (ΔH°f) -226.6 ± 2.2 kJ/mol[3]
Predicted Formation Energy -0.571 eV/atom[1]
Gibbs Free Energy of Hydrogen Adsorption (ΔG H)*DFT calculations show that the formation of a Ni₃S₂/Cu₂S heterojunction reduces the Gibbs free energy of hydrogen adsorption on the S site, facilitating H₂ generation.[4]
Standard Molar Entropy (S°) Data not readily available in the searched literature.
Gibbs Free Energy of Formation (ΔG°f) Data not readily available in the searched literature.[5][6]
Reactivity and Stability

Ni₃S₂ exhibits moderate reactivity. It is known to be degraded by nitric acid. Leaching with sulfuric acid at elevated temperature and pressure (383 K, 1 MPa O₂) results in the formation of nickel sulfate, with NiS as an intermediate.[7] The material shows good stability in alkaline media, which is a key attribute for its application in electrocatalysis.[8] When exposed to air, nickel atoms can migrate to the surface, forming a hydrated nickel oxide layer.

Electrocatalytic Properties

Ni₃S₂ is a highly promising electrocatalyst, particularly for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER), which are crucial for water splitting to produce hydrogen. Its high nickel content provides a high density of metallic active sites, and its intrinsic metallic behavior, with no band gap, ensures excellent electrical conductivity and rapid electron transfer.[9]

Electrocatalytic ReactionPerformance Metrics
Hydrogen Evolution Reaction (HER) Overpotential of 43 mV at 10 mA cm⁻² and 127 mV at 100 mA cm⁻² (in alkaline media).[10]
Tafel slope as low as 54 mV dec⁻¹ in 1 M KOH.[8]
Oxygen Evolution Reaction (OER) Exhibits superior electrochemical activity and durability.[10]
Oxygen Reduction Reaction (ORR) Displays catalytic onset at 0.8 V vs. RHE with high efficiency for the four-electron reduction of O₂ to water at neutral pH.

Experimental Protocols

The synthesis and characterization of Ni₃S₂ are critical for harnessing its properties. Below are detailed methodologies for key experimental procedures.

Synthesis of Ni₃S₂

Several methods are employed for the synthesis of Ni₃S₂, each offering control over the material's morphology and properties.

1. Hydrothermal Synthesis

This method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave.

  • Precursors: A nickel source (e.g., nickel foam, nickel nitrate) and a sulfur source (e.g., thiourea, sodium sulfide, L-cysteine).[10][11][12][13]

  • Procedure:

    • Clean a piece of nickel foam ultrasonically in acetone and HCl, followed by washing with water and ethanol.[13]

    • Submerge the cleaned nickel foam in a Teflon-lined stainless-steel autoclave containing an aqueous solution of the sulfur source (e.g., 1.445 mmol/L thiourea).[13]

    • Seal the autoclave and maintain it at a specific temperature (e.g., 150 °C) for a set duration (e.g., 5 hours).[13]

    • After cooling, wash the resulting material with ethanol and dry it in a vacuum.

2. Solvothermal Synthesis

Similar to the hydrothermal method, but a non-aqueous solvent is used.

  • Precursors: Nickel source (e.g., nickel foam) and a sulfur source (e.g., thioacetamide) in a solvent like ethanol.[14]

  • Procedure:

    • Place the cleaned nickel foam, sulfur source, and solvent into a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave in an oven at a specific temperature (e.g., 160 °C) for a certain time (e.g., 12 hours).[14]

    • After the reaction, the product is washed and dried.

3. Electrodeposition

This technique uses an electric current to reduce cations of a desired material from a solution and coat a conductive object with a thin layer of that material.

  • Electrolyte: An aqueous solution containing a nickel salt (e.g., Ni(NO₃)₂·6H₂O) and a sulfur source (e.g., thiourea).[15]

  • Procedure:

    • Set up a three-electrode system with nickel foam as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

    • Perform cyclic voltammetry within a specific potential range (e.g., -1.2 to 0.2 V) at a set scan rate (e.g., 5 mV·s⁻¹) for a number of cycles (e.g., 30).[15]

    • After deposition, the coated nickel foam is washed and dried.

Characterization of Ni₃S₂

Standard materials characterization techniques are used to analyze the structure, morphology, and composition of synthesized Ni₃S₂.

1. X-ray Diffraction (XRD)

Used to determine the crystal structure and phase purity of the material.

  • Instrument: A standard X-ray diffractometer with Cu Kα radiation.

  • Procedure:

    • The powdered Ni₃S₂ sample or Ni₃S₂ grown on a substrate is mounted on the sample holder.

    • The sample is scanned over a 2θ range (e.g., 10-80°) at a specific scan rate (e.g., 1° min⁻¹).[16]

    • The resulting diffraction pattern is compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present.

2. Scanning Electron Microscopy (SEM)

Provides information about the surface morphology and microstructure of the material.

  • Instrument: A field-emission scanning electron microscope (FE-SEM).

  • Procedure:

    • The Ni₃S₂ sample is mounted on an SEM stub using conductive carbon tape.

    • For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the surface to prevent charging.

    • The sample is introduced into the SEM chamber, and images are acquired at various magnifications using an electron beam.

3. Transmission Electron Microscopy (TEM)

Used to obtain high-resolution images of the material's internal structure, including crystal lattice fringes and defects.

  • Instrument: A high-resolution transmission electron microscope (HRTEM).

  • Procedure:

    • A small amount of the Ni₃S₂ powder is dispersed in a solvent (e.g., ethanol) and sonicated to create a suspension.

    • A drop of the suspension is placed onto a TEM grid (typically a carbon-coated copper grid) and allowed to dry.

    • The grid is then placed in the TEM for imaging.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis Methods cluster_characterization Characterization Techniques hydrothermal Hydrothermal Ni3S2 Ni₃S₂ Nanomaterial hydrothermal->Ni3S2 solvothermal Solvothermal solvothermal->Ni3S2 electrodeposition Electrodeposition electrodeposition->Ni3S2 xrd XRD crystal_structure crystal_structure xrd->crystal_structure Crystal Structure sem SEM morphology morphology sem->morphology Morphology tem TEM internal_structure internal_structure tem->internal_structure Internal Structure xps XPS composition composition xps->composition Elemental Composition & Chemical States Ni3S2->xrd Ni3S2->sem Ni3S2->tem Ni3S2->xps

Caption: Workflow for Ni₃S₂ synthesis and characterization.

Logical Relationship of Ni₃S₂ Properties and Applications

G cluster_properties Core Properties of Ni₃S₂ cluster_applications Key Applications conductivity High Electrical Conductivity her Hydrogen Evolution Reaction (HER) conductivity->her oer Oxygen Evolution Reaction (OER) conductivity->oer supercapacitors Supercapacitors conductivity->supercapacitors batteries Batteries conductivity->batteries catalytic_activity Excellent Catalytic Activity catalytic_activity->her catalytic_activity->oer stability Good Stability in Alkaline Media stability->her stability->oer structure Unique Crystal Structure structure->conductivity structure->catalytic_activity

Caption: Relationship between Ni₃S₂ properties and applications.

Conclusion

Ni₃S₂ is a material with a compelling set of physical and chemical properties that make it a strong candidate for advanced applications, especially in catalysis and energy storage. Its high electrical conductivity, excellent electrocatalytic activity for key reactions like HER and OER, and good stability in relevant environments underscore its potential. The synthesis of Ni₃S₂ with tailored morphologies and properties is achievable through various established methods, and its characteristics can be thoroughly investigated using standard analytical techniques. Further research into this promising material is warranted to fully unlock its potential in addressing current and future technological challenges.

References

Unveiling the Electronic Landscape of Trinickel Disulphide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of trinickel disulphide (Ni₃S₂), a material of significant interest due to its unique electronic and catalytic properties. This document delves into the material's fundamental characteristics, experimental and computational methodologies for its study, and key quantitative data, presented for clarity and comparative analysis.

Core Properties of this compound

This compound, commonly found in the heazlewoodite mineral form, is a metallic compound.[1][2] Its metallic nature is characterized by the absence of a band gap, with electronic states continuously available for conduction.[1][2] This property underpins its high electrical conductivity.

Computationally, the metallic character of Ni₃S₂ is confirmed by a significant density of states (DOS) at the Fermi level.[3] The material typically crystallizes in a trigonal (rhombohedral) structure with the space group R32.[4] However, an orthorhombic phase has also been reported.

Table 1: Crystallographic Data for Trigonal this compound (Heazlewoodite)

ParameterValueReference
Space GroupR32--INVALID-LINK--
Crystal SystemTrigonal--INVALID-LINK--
a5.74 Å--INVALID-LINK--
b5.74 Å--INVALID-LINK--
c7.14 Å--INVALID-LINK--
α90°--INVALID-LINK--
β90°--INVALID-LINK--
γ120°--INVALID-LINK--

Table 2: Atomic Positions for Trigonal this compound (Heazlewoodite)

ElementWyckoff SymbolFractional Coordinates (x, y, z)Reference
Ni9b(0.333, 0.667, 0.167)--INVALID-LINK--
S6c(0.000, 0.000, 0.388)--INVALID-LINK--

Experimental Determination of Electronic Band Structure

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique for directly probing the electronic band structure of crystalline solids.[5][6]

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

A representative, albeit generalized, protocol for the ARPES analysis of Ni₃S₂ is outlined below. Specific parameters may vary based on the available instrumentation and the precise research question.

1. Sample Preparation: Single Crystal Synthesis

  • High-quality single crystals of Ni₃S₂ are essential for ARPES measurements. A common synthesis method is the chemical vapor transport (CVT) technique.

  • Precursors: High-purity nickel (Ni) powder and sulfur (S) powder.

  • Transport Agent: Iodine (I₂) is often used as a transport agent.

  • Procedure:

    • The stoichiometric amounts of Ni and S powder, along with a small amount of I₂, are sealed in an evacuated quartz ampoule.

    • The ampoule is placed in a two-zone tube furnace. The source zone (containing the precursors) is heated to a higher temperature (e.g., 800 °C), while the growth zone is maintained at a slightly lower temperature (e.g., 750 °C).

    • This temperature gradient drives the transport of the nickel sulfide species via the gas phase to the cooler end, where single crystals nucleate and grow over several days.

    • The ampoule is then slowly cooled to room temperature.

2. ARPES Measurement

  • Environment: The experiment is conducted in an ultra-high vacuum (UHV) chamber (pressure < 10⁻¹⁰ torr) to prevent surface contamination.

  • Sample Mounting and Cleaving: The synthesized Ni₃S₂ single crystal is mounted on a sample holder and cleaved in-situ at low temperature (e.g., < 20 K) to expose a clean, atomically flat surface.

  • Light Source: A monochromatic light source, such as a synchrotron beamline or a laboratory-based UV lamp (e.g., He-Iα radiation at 21.2 eV), is used to generate photons that excite electrons from the sample.

  • Electron Energy Analyzer: A hemispherical electron energy analyzer measures the kinetic energy and emission angle of the photoemitted electrons.

  • Data Acquisition: The intensity of photoemitted electrons is recorded as a function of their kinetic energy and two emission angles. This data is then converted to a plot of binding energy versus crystal momentum (E vs. k), which represents the electronic band structure.

Computational Determination of Electronic Band Structure

Density Functional Theory (DFT) is the primary computational method for calculating the electronic band structure of materials from first principles.

Computational Protocol: Density Functional Theory (DFT) Calculations

The following protocol outlines the key steps and parameters for performing a DFT calculation of the electronic band structure of Ni₃S₂.

1. Software: A plane-wave DFT code such as the Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO is commonly used.[7]

2. Input Structure: The calculation begins with the crystal structure of Ni₃S₂, as detailed in Tables 1 and 2.

3. Key Computational Parameters:

  • Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are used to describe the interaction between the core and valence electrons.

  • Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice for metallic systems.[7]

  • Plane-Wave Cutoff Energy: A cutoff energy of around 400-500 eV is typically sufficient to ensure convergence of the total energy.

  • k-point Mesh: The Brillouin zone is sampled using a Monkhorst-Pack grid. For the self-consistent field (SCF) calculation, a dense k-point mesh (e.g., 12x12x8) is used to accurately determine the charge density. For the subsequent band structure calculation, a path of high-symmetry points in the Brillouin zone is defined.

  • Convergence Criteria: The electronic self-consistency loop is iterated until the total energy difference between consecutive steps is less than a small threshold (e.g., 10⁻⁶ eV). The forces on the atoms are also minimized to a similar tolerance during structural optimization.

4. Calculation Workflow:

  • Structural Optimization: The lattice parameters and atomic positions are relaxed to find the minimum energy configuration.

  • Self-Consistent Field (SCF) Calculation: The ground-state electron density is calculated on a dense k-point mesh.

  • Non-Self-Consistent Calculation for Band Structure: The electronic band structure is calculated along a high-symmetry path in the Brillouin zone using the charge density obtained from the SCF step.

  • Density of States (DOS) Calculation: The DOS and projected DOS (PDOS) are calculated to understand the contribution of different atomic orbitals to the electronic states.

Visualizations

Computational Workflow for Electronic Band Structure

The following diagram illustrates the typical workflow for calculating the electronic band structure of a material using Density Functional Theory.

DFT_Workflow cluster_input Input Definition cluster_calculation DFT Calculation Steps cluster_output Analysis & Output crystal_structure Crystal Structure (Lattice & Atomic Positions) struct_opt Structural Optimization crystal_structure->struct_opt comp_params Computational Parameters (Functional, Cutoff, k-points) comp_params->struct_opt scf Self-Consistent Field (SCF) Calculation struct_opt->scf band_structure_calc Band Structure Calculation scf->band_structure_calc dos_calc Density of States (DOS) Calculation scf->dos_calc fermi_surface Fermi Surface scf->fermi_surface band_structure_plot Band Structure Plot band_structure_calc->band_structure_plot dos_plot DOS & PDOS Plots dos_calc->dos_plot

A generalized workflow for DFT-based electronic structure calculations.

This guide provides a foundational understanding of the electronic band structure of this compound, intended to support further research and development in materials science and related fields. The detailed protocols and structured data serve as a valuable resource for both experimentalists and computational scientists.

References

phase diagram of the nickel-sulfur system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Nickel-Sulfur Phase Diagram

This technical guide provides a comprehensive overview of the binary phase diagram of the nickel-sulfur (Ni-S) system, a critical tool for researchers, scientists, and professionals in materials science and drug development. Understanding the complex phase relationships, thermodynamics, and crystallography of nickel sulfides is paramount for applications ranging from catalysis to energy storage. This document details the stable and metastable phases, invariant reactions, and the experimental methodologies employed for their determination.

The Nickel-Sulfur System: An Overview

The nickel-sulfur system is characterized by the formation of numerous stoichiometric and non-stoichiometric compounds, each with distinct crystal structures and properties. The phase relationships are complex, featuring multiple invariant reactions, including eutectic, peritectic, and eutectoid transformations. The primary nickel sulfide phases of interest include NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈.[1] The formation and stability of these phases are highly dependent on temperature and composition.

Quantitative Data of the Nickel-Sulfur Phase Diagram

The following tables summarize the key quantitative data for the Ni-S system, including invariant reactions and the properties of the stable nickel sulfide phases.

Table 1: Invariant Reactions in the Nickel-Sulfur System
Reaction TypeTemperature (°C)Composition (at. % S)Phases Involved
Eutectic63733.2L ↔ γ-Ni + β₁-Ni₃S₂
Peritectic806~43.7L + α-Ni₁₋ₓS ↔ β₂
Peritectoid573 ± 3~46.1β₂ + α-NiS ↔ α-Ni₇S₆ (high-form godlevskite)
Eutectoid564 ± 3~40.6β₁ ↔ Heazlewoodite (low-form) + β₂
Eutectoid533 ± 3~37.0β₁ ↔ Heazlewoodite (low-form) + γ-Ni
Eutectoid524~45.3 - 46.1β₂ ↔ high-form godlevskite + heazlewoodite

Note: Data compiled from multiple sources which may show slight variations.

Table 2: Properties of Key Nickel Sulfide Phases
PhaseMineral NameFormulaCrystal SystemKey Transitions/Properties
α-NiS-NiSHexagonalHigh-temperature form, stable above 379 °C.[2]
β-NiSMilleriteNiSRhombohedralLow-temperature form, converts to α-NiS upon heating.[2]
NiS₂VaesiteNiS₂Cubic-
Ni₃S₂HeazlewooditeNi₃S₂RhombohedralLow-temperature form. Inverts to a high-temperature form (β₁) at 565 °C.
β₁-Ni₃S₂-Ni₃S₂-High-temperature form of heazlewoodite.
Ni₃S₄PolydymiteNi₃S₄Cubic-
α-Ni₇S₆GodlevskiteNi₇S₆OrthorhombicHigh-temperature form.
Ni₉S₈PentlanditeNi₉S₈IsometricA common nickel ore mineral, often found with iron.[2]

Experimental Protocols for Phase Diagram Determination

The determination of the Ni-S phase diagram relies on a combination of experimental techniques to identify phase transitions and compositions at various temperatures.

Sample Preparation
  • Material Synthesis : High-purity nickel (99.999%) and sulfur (99.999%) are weighed in the desired atomic ratios.

  • Encapsulation : The mixtures are sealed in evacuated silica glass tubes to prevent oxidation and sulfur loss at high temperatures.

  • Homogenization : The sealed tubes are heated in a furnace to temperatures above the liquidus to ensure complete melting and mixing. The samples are held at this temperature for an extended period to achieve homogeneity.

  • Annealing and Quenching : Samples are then annealed at various temperatures for different durations to achieve equilibrium. Subsequently, they are rapidly quenched in cold water or liquid nitrogen to preserve the high-temperature phase assemblages for room temperature analysis.

Differential Thermal Analysis (DTA)

DTA is employed to detect thermal events such as melting, solidification, and solid-state phase transformations.

  • Apparatus : A DTA apparatus consists of a furnace with a sample and a reference holder, each with a thermocouple.

  • Procedure : A small amount of the Ni-S sample is placed in a crucible (e.g., alumina) in the sample holder, with an inert reference material (e.g., alumina powder) in the reference holder.

  • Heating and Cooling Cycles : The furnace temperature is ramped up and down at a controlled rate.

  • Data Acquisition : The temperature difference (ΔT) between the sample and the reference is recorded as a function of the sample temperature. Endothermic and exothermic events in the sample appear as peaks on the DTA curve, indicating phase transitions.

X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the phases present in the quenched samples.

  • Sample Preparation : The quenched samples are ground into a fine powder.

  • Instrumentation : A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα) is used.

  • Data Collection : The powdered sample is scanned over a range of 2θ angles.

  • Phase Identification : The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present.

Electron Probe Microanalysis (EPMA)

EPMA is utilized to determine the precise chemical composition of the individual phases within a sample.

  • Sample Preparation : The quenched samples are mounted in an epoxy resin, polished to a mirror finish, and coated with a thin layer of carbon to ensure electrical conductivity.

  • Analysis : The sample is placed in the EPMA instrument. A focused beam of electrons is directed at a specific point on the sample, causing the emission of characteristic X-rays.

  • Composition Determination : The wavelengths and intensities of the emitted X-rays are measured by wavelength-dispersive spectrometers (WDS). By comparing these with standards of known composition, the elemental concentrations of nickel and sulfur in the targeted phase can be accurately quantified.

Visualization of Phase Relationships

The following diagram illustrates the key transformations and relationships between the major phases in the nickel-sulfur system.

NickelSulfur_PhaseDiagram L Liquid (L) Ni γ-Ni (fcc) L->Ni Eutectic @ 637°C beta1 β₁-Ni₃S₂ L->beta1 Eutectic @ 637°C alpha_NiS α-NiS L->alpha_NiS Peritectic @ 806°C beta1->Ni Eutectoid @ 533°C beta2 β₂ beta1->beta2 Eutectoid @ 564°C Heazlewoodite Heazlewoodite (low-form) beta1->Heazlewoodite Eutectoid @ 564°C Godlevskite α-Ni₇S₆ (Godlevskite) beta2->Godlevskite Peritectoid @ 573°C alpha_NiS->beta2 Peritectic @ 806°C beta_NiS β-NiS (Millerite) alpha_NiS->beta_NiS Polymorphic Transformation @ 379°C alpha_NiS->Godlevskite Peritectoid @ 573°C NiS2 NiS₂ (Vaesite) T1 High Temp T2 T3 T4 T5 Low Temp

Key phase transformations in the Ni-S system.

References

An In-depth Technical Guide to the Thermodynamic Stability of Trinickel Disulfide (Ni₃S₂)

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Trinickel disulfide (Ni₃S₂), known mineralogically as heazlewoodite, is a compound of significant interest in materials science, geology, and catalysis. Its utility in applications such as hydrodesulfurization, energy storage, and electrocatalysis is intrinsically linked to its thermodynamic stability. This technical guide provides a comprehensive overview of the thermodynamic properties of Ni₃S₂, detailing its phase stability, standard formation energies, and the experimental and computational methodologies used for their determination. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the fundamental thermodynamic characteristics of this important nickel sulfide.

Introduction

Trinickel disulfide (Ni₃S₂) is the most nickel-rich sulfide in the binary Ni-S system and a key phase in various industrial and natural processes.[1] It is recognized for its metallic conductivity and notable electrochemical stability, particularly in alkaline and neutral environments, which makes it a promising material for electrocatalytic applications.[2] A thorough understanding of its thermodynamic stability—quantified by its enthalpy of formation, Gibbs free energy of formation, and entropy—is crucial for predicting its behavior under different process conditions, designing synthetic routes, and assessing its long-term performance and durability in various applications.

This guide synthesizes critically evaluated thermodynamic data, explores the phase relationships of Ni₃S₂ within the broader Ni-S system, and provides detailed descriptions of the primary experimental techniques employed to measure its thermodynamic properties.

Thermodynamic Data for Trinickel Disulfide (Heazlewoodite)

The thermodynamic stability of a compound is defined by key state functions. The values for the low-temperature rhombohedral phase of Ni₃S₂ (heazlewoodite) are summarized below. The standard state is defined as 1 bar and 298.15 K (25 °C).

Thermodynamic ParameterSymbolValueUnitsMethodReference
Standard Molar Enthalpy of FormationΔfH°-226.6 ± 2.2kJ·mol⁻¹Direct Synthesis Calorimetry[3][4]
Standard Molar Entropy135.5J·mol⁻¹·K⁻¹Calorimetry (from NIST-JANAF Tables)[5][6]
Standard Molar Gibbs Free Energy of FormationΔfG°-221.7kJ·mol⁻¹Calculated from ΔfH° and S°Calculated
Formation Energy (Computational)Ef-0.636eV/atomDensity Functional Theory (DFT)[1]

Note on ΔfG° Calculation: The standard Gibbs free energy of formation was calculated using the Gibbs-Helmholtz equation: ΔfG° = ΔfH° - TΔfS°. The standard entropy of formation (ΔfS°) is derived from the reaction: 3 Ni(cr) + 2 S(cr, rhombic) → Ni₃S₂(cr). Using standard molar entropy values for Ni(cr) (29.87 J·mol⁻¹·K⁻¹) and S(cr, rhombic) (32.05 J·mol⁻¹·K⁻¹), ΔfS° = S°(Ni₃S₂) - [3 × S°(Ni) + 2 × S°(S)] = 135.5 - [3(29.87) + 2(32.05)] = -18.21 J·mol⁻¹·K⁻¹. At T = 298.15 K, TΔfS° = -5.43 kJ·mol⁻¹. Thus, ΔfG° = -226.6 - (-5.43) = -221.17 kJ·mol⁻¹.

Phase Stability and Transformations

The stability of Ni₃S₂ is best understood in the context of the nickel-sulfur (Ni-S) phase diagram.

  • Heazlewoodite (α-Ni₃S₂): This is the thermodynamically stable, low-temperature phase of trinickel disulfide. It possesses a rhombohedral crystal structure.[1]

  • High-Temperature Phase (β-Ni₃S₂): Above approximately 565 °C (838 K), heazlewoodite undergoes a reversible phase transition to a high-temperature cubic polymorph.[1][7][8] This transition is a critical consideration in high-temperature applications.

  • Stability Region: The Ni-S phase diagram shows that Ni₃S₂ is the most nickel-rich stable sulfide phase, existing in equilibrium with metallic nickel at lower sulfur chemical potentials and with other nickel sulfides like Ni₄S₃ or Ni₇S₆ at higher sulfur potentials, depending on the temperature.[6][9]

Computational studies using Density Functional Theory (DFT) have been employed to investigate the stability of different low Miller index surfaces of Ni₃S₂ under hydrotreating conditions. These studies predict that under typical process conditions, the nanoparticles would primarily expose specific surface facets.[10]

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of Ni₃S₂ relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Direct Synthesis Calorimetry for Enthalpy of Formation (ΔfH°)

This method measures the heat released during the exothermic formation of the compound directly from its constituent elements. A specialized high-temperature calorimeter is used to initiate the reaction and measure the resulting heat flow.

Methodology:

  • Sample Preparation: High-purity nickel powder and elemental sulfur are precisely weighed in the stoichiometric ratio (3:2) and thoroughly mixed in an inert atmosphere to prevent oxidation.

  • Calorimeter Setup: The mixture is placed in a reaction vessel (e.g., a quartz ampoule) inside a calorimeter. The calorimeter itself is a device with a known heat capacity, designed to measure heat changes in a process.

  • Reaction Initiation: A non-traditional method for initiating the reaction involves heating the chemical components with the energy of a high-intensity light pulse.[3] This technique minimizes the external energy input into the calorimetric system, thereby increasing the precision of the measurement.[3][4]

  • Temperature Measurement: The temperature of the calorimeter is monitored precisely over time. The exothermic reaction 3 Ni + 2 S → Ni₃S₂ releases heat, causing a measurable rise in the calorimeter's temperature.

  • Data Analysis: The total heat evolved (q_rxn) is calculated from the temperature change (ΔT) and the total heat capacity of the calorimeter system (C_cal). The standard molar enthalpy of formation is then determined by dividing the heat of reaction by the number of moles of Ni₃S₂ formed.

  • Product Verification: After the experiment, the product is analyzed using techniques like X-ray Diffraction (XRD) to confirm that single-phase crystalline Ni₃S₂ (heazlewoodite) was formed.

experimental_workflow cluster_prep 1. Sample Preparation cluster_calorimetry 2. Calorimetric Measurement cluster_analysis 3. Data Analysis & Verification prep1 Weigh high-purity Ni and S powders (3:2) prep2 Mix powders in inert atmosphere prep1->prep2 cal1 Place sample in reaction vessel prep2->cal1 cal2 Seal vessel in calorimeter cal1->cal2 cal3 Initiate reaction with light pulse cal2->cal3 cal4 Record temperature change (ΔT) cal3->cal4 an1 Calculate heat evolved (q_rxn = C_cal * ΔT) cal4->an1 an2 Calculate ΔfH° (q_rxn / moles Ni3S2) an1->an2 an3 Verify product phase with XRD an2->an3 Confirmation

Caption: Workflow for determining ΔfH° of Ni₃S₂ via direct synthesis calorimetry.

Electrochemical Method for Gibbs Free Energy of Formation (ΔfG°)

High-temperature solid-state electrochemical cells can be used to determine the Gibbs free energy of formation of metal sulfides. This technique measures the electromotive force (EMF) of a galvanic cell where the formation reaction is the overall cell reaction.

Methodology:

  • Cell Construction: A galvanic cell is constructed, typically involving a solid-state electrolyte that conducts specific ions. For sulfides, a yttria-stabilized zirconia (YSZ) electrolyte, which conducts O²⁻ ions, is often used. A representative cell setup is: Pt, Ni₃S₂, NiO, SO₂(g, 1 atm) | YSZ | O₂(g, pO₂) , Pt[8]

  • Electrode Preparation: The working electrode is a mixture of the metal sulfide (Ni₃S₂) and its corresponding oxide (NiO). The reference electrode has a known, fixed oxygen partial pressure (pO₂).

  • Equilibrium Establishment: The cell is heated to a stable, high temperature in a furnace. At this temperature, equilibrium is established at the electrode-electrolyte interfaces. The overall cell reaction is: Ni₃S₂(s) + 5 NiO(s) → 8 Ni(s) + 2 SO₂(g) + O₂(g) (example reaction)

  • EMF Measurement: The open-circuit potential (EMF or E_cell) between the two electrodes is measured using a high-impedance voltmeter. The measurement is repeated at various temperatures to determine the temperature dependence of the EMF.

  • Data Analysis: The change in Gibbs free energy for the cell reaction (ΔrG) is calculated from the measured EMF using the Nernst equation: ΔrG = -nFE_cell where 'n' is the number of moles of electrons transferred in the cell reaction and 'F' is the Faraday constant.[11][12]

  • Calculation of ΔfG°: The Gibbs free energy of formation of Ni₃S₂ is then calculated from ΔrG by incorporating the known ΔfG° values of the other reactants and products (e.g., NiO, SO₂) at the given temperature.

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a versatile high-temperature technique used to study the thermodynamics of vaporization processes. By measuring the vapor pressure of species in equilibrium with a condensed phase, thermodynamic data such as enthalpies of sublimation or formation can be derived.

Methodology:

  • Sample Loading: A sample of Ni₃S₂ is placed into a Knudsen cell, which is a small, thermally stable container (e.g., made of tungsten or graphite) with a very small, well-defined orifice.

  • High Vacuum & Heating: The cell is placed in a high-vacuum chamber and heated to the desired temperature. Inside the cell, equilibrium is established between the solid Ni₃S₂ and its vapor-phase components (e.g., S₂, Ni).

  • Molecular Beam Formation: A small fraction of the vapor effuses through the orifice, forming a molecular beam that travels into the ionization source of a mass spectrometer. The low pressure ensures molecular flow, where collisions between molecules are negligible.

  • Mass Spectrometry: The effusing species are ionized (typically by electron impact), separated by their mass-to-charge ratio, and detected. The ion intensity of each species is proportional to its partial pressure inside the Knudsen cell.

  • Data Analysis (Second-Law and Third-Law Methods):

    • Second-Law Method: The partial pressures are measured at several different temperatures. The enthalpy of the vaporization reaction (ΔvapH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

    • Third-Law Method: This method combines the measured partial pressure at a single temperature with known or calculated entropy values for the reactants and products to calculate the reaction enthalpy.

  • Derivation of ΔfH°: The standard enthalpy of formation of solid Ni₃S₂ can be derived from the measured enthalpy of vaporization using a thermodynamic cycle (Hess's Law).

Conclusion

The thermodynamic stability of trinickel disulfide (Ni₃S₂) has been well-characterized through a combination of precise experimental measurements and computational modeling. Its negative standard enthalpy and Gibbs free energy of formation confirm that it is a stable compound with respect to its constituent elements under standard conditions. The established thermodynamic data, particularly its enthalpy of formation of -226.6 kJ·mol⁻¹, provide a fundamental basis for materials design and process optimization. Understanding its high-temperature phase transition to a cubic structure is critical for applications operating at elevated temperatures. The detailed experimental protocols outlined in this guide, including calorimetry and electrochemical methods, represent the cornerstone techniques for acquiring the high-quality data necessary for robust thermodynamic assessments in materials science.

References

Heazlewoodite (Ni₃S₂): A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Heazlewoodite (Ni₃S₂), a sulfur-deficient nickel sulfide mineral, holds significant interest due to its unique properties and catalytic potential. First discovered in the late 19th century, its natural formation is intrinsically linked to complex geological processes within ultramafic rocks. In recent years, the controlled synthesis of heazlewoodite, particularly at the nanoscale, has become a focal point for applications in electrocatalysis and energy storage. This technical guide provides a comprehensive overview of the discovery of heazlewoodite, its natural paragenesis, and detailed protocols for its laboratory synthesis. Quantitative data are summarized for comparative analysis, and key processes are visualized through logical diagrams.

Discovery and Nomenclature

Heazlewoodite was first identified and described in 1896.[1][2] The name is derived from its type locality, the Heazlewood district of Tasmania, Australia, where it was initially found.[1][3][4] The mineral is typically found in association with other nickel and iron-bearing minerals such as pentlandite, millerite, and awaruite.[5][6] The type material is housed at the National Museum of Natural History in Washington, D.C., USA.[5]

Natural Formation: Paragenesis

The natural formation of heazlewoodite is a result of specific metamorphic processes occurring within terrestrial ultramafic rocks like peridotite and dunite.[1][7] It is considered the least sulfur-saturated of the nickel sulfide minerals.[1]

The process begins with magmatic olivine, which can contain trace amounts of nickel (up to ~4000 ppm) and sulfur (up to ~2500 ppm) within its crystal lattice.[1][7] During metamorphism, particularly processes like serpentinization, these elements are expelled from the olivine lattice.[1] The loss of volatiles during serpentinization tends to lower the sulfur fugacity (the effective partial pressure of sulfur).[1][7] In this low-sulfur, reducing environment, the nickel and sulfur reconstitute into the most stable, sulfur-poor nickel sulfide available, which is heazlewoodite (Ni₃S₂).[1][7][8] This process often involves the alteration or desulfidation of primary sulfides like pentlandite, a reaction that occurs below 550 °C.[8][9]

Logical Pathway for Natural Heazlewoodite Formation

G cluster_0 Geological Precursors cluster_1 Metamorphic Processes cluster_2 Mineral Transformation Ultramafic_Rock Ultramafic Rocks (Peridotite, Dunite) Magmatic_Olivine Magmatic Olivine (with trace Ni, S) Metamorphism Metamorphism & Serpentinization Magmatic_Olivine->Metamorphism Expulsion Expulsion of Ni & S from Olivine Lattice Metamorphism->Expulsion Low_S_Fugacity Lowered Sulfur Fugacity Expulsion->Low_S_Fugacity Heazlewoodite_Formation Heazlewoodite (Ni₃S₂) Nucleation Low_S_Fugacity->Heazlewoodite_Formation Pentlandite Primary Pentlandite Pentlandite->Heazlewoodite_Formation Desulfidation (< 550 °C) G A Suspend Ni Nanoparticles in Solvent B Purge with Inert Gas (Ar/N₂) A->B C Heat Suspension to 180 °C B->C D Inject Sulfur Source (2-mercaptoethanol) C->D E In-situ Sulfidation Reaction (Formation of Ni₃S₂ shell) D->E F Cool Reaction Mixture E->F G Separate Nanoparticles (Centrifugation) F->G H Wash & Dry Product (Ni@Ni₃S₂ Core-Shell NPs) G->H

References

In-depth Technical Guide: Magnetic Properties of Trinickel Disulphide (Ni₃S₂) at Low Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinickel disulphide (Ni₃S₂), a metallic sulfide, has garnered interest for its unique electronic and magnetic characteristics. Understanding its behavior at low temperatures is crucial for various applications, including catalysis and materials science. This technical guide provides a comprehensive overview of the low-temperature magnetic properties of single-crystal Ni₃S₂, focusing on its classification as a Pauli paramagnet. The information presented is synthesized from available scientific literature.

Core Magnetic Properties at Low Temperatures

Extensive studies on high-purity single crystals of Ni₃S₂ have revealed a consistent magnetic behavior at low temperatures. The primary characteristic of Ni₃S₂ is its exhibition of Pauli paramagnetism . Unlike materials that exhibit temperature-dependent magnetic ordering (like ferromagnetism or antiferromagnetism), Ni₃S₂ does not show any evidence of magnetic ordering down to temperatures as low as 1.5 K.

Pauli paramagnetism is a weak form of paramagnetism that arises from the alignment of the spins of conduction electrons in a metal in the presence of an external magnetic field. A key feature of Pauli paramagnetism is that the magnetic susceptibility is nearly independent of temperature, a behavior that is observed in Ni₃S₂.

Quantitative Data

Detailed quantitative data from seminal studies on single-crystal Ni₃S₂ is crucial for a complete understanding. However, access to the full datasets from key publications, such as the work by Metcalf et al. (1994), is currently limited. The following table summarizes the expected trends based on the characterization of Ni₃S₂ as a Pauli paramagnet.

Magnetic PropertyTemperature RangeObserved Behavior for Ni₃S₂
Magnetic Susceptibility (χ)Low Temperatures (< 10 K)Nearly constant and positive.
Electrical Resistivity (ρ)Low Temperatures (< 10 K)Metallic behavior, with resistivity decreasing as temperature decreases. A low residual resistivity at the lowest temperatures is indicative of a high-quality crystal.
Specific Heat (C)Low Temperatures (< 10 K)Dominated by electronic and lattice contributions, with no anomalies that would suggest a magnetic phase transition.

Signaling Pathways and Logical Relationships

The magnetic behavior of Ni₃S₂ at low temperatures can be understood through the framework of Pauli paramagnetism. The following diagram illustrates the conceptual relationship between the electronic structure of a metal and its Pauli paramagnetic response to an external magnetic field.

Pauli_Paramagnetism Conceptual Diagram of Pauli Paramagnetism in a Metal cluster_0 Equal populations of spin-up and spin-down electrons. Net magnetization is zero. cluster_1 Energy levels shift, leading to a small excess of spin-up electrons. Results in a weak net magnetization. Conduction_Band_0 Conduction Band Spin_Up_0 Spin Up Electrons Spin_Up_0->Conduction_Band_0 Spin_Down_0 Spin Down Electrons Spin_Down_0->Conduction_Band_0 Fermi_Level_0 Fermi Level Conduction_Band_1 Conduction Band Spin_Up_1 Spin Up Electrons (Lower Energy) Spin_Up_1->Conduction_Band_1 Spin_Down_1 Spin Down Electrons (Higher Energy) Spin_Down_1->Conduction_Band_1 Fermi_Level_1 Fermi Level No_Field Initial State cluster_0 cluster_0 Field_Applied Response cluster_1 cluster_1

Caption: Pauli Paramagnetism in Metals.

Experimental Protocols

The characterization of the magnetic properties of Ni₃S₂ at low temperatures involves several key experimental techniques. While the specific parameters from the definitive studies are not fully accessible, the general methodologies are outlined below.

Single Crystal Growth

High-quality single crystals are essential for intrinsic property measurements. A common method for growing Ni₃S₂ crystals is chemical vapor transport .

Crystal_Growth_Workflow Crystal Growth Workflow Start Starting Materials (Ni, S powders) Seal Seal in Quartz Ampoule with Transport Agent (e.g., I₂) Start->Seal Furnace Place in a Two-Zone Tube Furnace Seal->Furnace Transport Chemical Vapor Transport (Temperature Gradient) Furnace->Transport Growth Crystal Growth at the Cooler End Transport->Growth Cool Slow Cooling to Room Temperature Growth->Cool End Single Crystals of Ni₃S₂ Cool->End

Caption: Chemical Vapor Transport Method.

Magnetic Susceptibility Measurement

Magnetic susceptibility is typically measured using a Superconducting Quantum Interference Device (SQUID) magnetometer .

  • Sample Preparation: A small, well-characterized single crystal of Ni₃S₂ is mounted in a sample holder.

  • Measurement Conditions: The sample is cooled in the SQUID magnetometer to the desired low temperature (e.g., down to 1.5 K).

  • Data Acquisition: A small, constant magnetic field is applied, and the magnetic moment of the sample is measured as a function of temperature. The magnetic susceptibility is then calculated from the measured moment, the applied field, and the sample mass.

SQUID_Measurement_Workflow SQUID Measurement Workflow Sample Mount Single Crystal in Sample Holder Cooling Cool Sample to Target Low Temperature Sample->Cooling Field Apply a Constant Magnetic Field Cooling->Field Measure Measure Magnetic Moment vs. Temperature Field->Measure Calculate Calculate Magnetic Susceptibility (χ) Measure->Calculate Data χ vs. T Data Calculate->Data

Caption: SQUID Magnetometry Workflow.

Electrical Resistivity Measurement

The electrical resistivity is typically measured using a four-probe method in a cryostat.

  • Contact Preparation: Four electrical contacts are made to the single crystal sample using a suitable conductive epoxy or wire bonding.

  • Measurement Setup: The sample is placed in a cryostat capable of reaching low temperatures. A constant current is passed through the outer two contacts, and the voltage is measured across the inner two contacts.

  • Data Collection: The resistance is measured as the temperature is varied. The resistivity is then calculated based on the resistance and the sample's dimensions.

Specific Heat Measurement

The specific heat is measured using a calorimeter , often integrated into a low-temperature physics platform.

  • Sample Mounting: The sample is mounted on a platform with a heater and a thermometer.

  • Measurement Principle: A known amount of heat is applied to the sample, and the resulting change in temperature is measured.

  • Data Analysis: The heat capacity is calculated from the heat input and the temperature change. This measurement is performed at various temperatures to obtain the specific heat as a function of temperature.

Conclusion

At low temperatures, single-crystal this compound (Ni₃S₂) is characterized as a Pauli paramagnet. This is evidenced by its temperature-independent magnetic susceptibility and the absence of any magnetic ordering transitions. Its electrical and thermal properties at low temperatures are consistent with those of a metallic system. Further research providing detailed quantitative data would be beneficial for a more in-depth understanding and for the development of applications leveraging the unique properties of this material.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trinickel Disulphide (CAS: 12035-72-2)

This document provides a comprehensive technical overview of this compound (CAS Number 12035-72-2), also known as nickel subsulphide. It covers its chemical and physical properties, toxicological data, experimental protocols for synthesis, and key applications, with a focus on presenting data in a clear and accessible format for scientific professionals.

Substance Identification and Physicochemical Properties

This compound is an inorganic compound with the chemical formula Ni₃S₂. It is found in nature as the mineral heazlewoodite. The compound is a pale yellowish-bronze or grey, metallic, lustrous crystalline solid.

Synonyms

The compound is known by several names in scientific literature and commerce:

  • Nickel subsulfide

  • Heazlewoodite

  • Nickel sulfide (3:2)

  • Trinickel disulfide

  • Nickel sesquisulfide

Physicochemical Data

The core physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula Ni₃S₂
Molecular Weight 240.21 g/mol
Appearance Pale yellowish-bronze, metallic, lustrous, crystalline solid
Melting Point 787 - 797 °C
Density 5.8 - 5.9 g/cm³ at 25 °C
Solubility in Water Insoluble or very low solubility (<1 mg/mL)
Solubility in Organic Solvents Not soluble
Crystal Structure Rhombohedral (Heazlewoodite)

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance with significant health and environmental risks. It is crucial to handle this chemical with appropriate safety precautions in a laboratory or industrial setting.

GHS Hazard Classification

The substance is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Carcinogenicity: May cause cancer by inhalation (Category 1A).

  • Skin Sensitization: May cause an allergic skin reaction (Category 1).

  • Mutagenicity: Suspected of causing genetic defects (Category 2).

  • Specific Target Organ Toxicity (Repeated Exposure): Causes damage to lungs through prolonged or repeated exposure via inhalation (Category 1).

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (Acute and Chronic Category 1).

Toxicological Summary
EndpointObservationSource(s)
Acute Inhalation Toxicity Toxic if inhaled; may cause respiratory irritation, cough, and sore throat.
Acute Oral Toxicity Large doses may cause intestinal disorders.
Skin Contact May cause an allergic skin reaction ("nickel itch"), dermatitis, and irritation.
Eye Contact May cause irritation and conjunctivitis.
Chronic Exposure Confirmed human carcinogen (IARC Group 1) by inhalation, linked to lung and nasal cancers. May cause asthma and lung damage (pneumonitis).
Germ Cell Mutagenicity In vitro tests showed mutagenic effects.
Aquatic Toxicity Very toxic to aquatic organisms with long-lasting effects.
Recommended Handling Practices
  • Engineering Controls: Use in a well-ventilated area, preferably within a closed system or fume hood to prevent dust dispersion.

  • Personal Protective Equipment (PPE):

    • Respiratory: Particulate filter respirator adapted to the airborne concentration of the substance.

    • Hand: Chemical-resistant gloves (e.g., nitrile).

    • Eye: Safety spectacles or goggles.

    • Body: Protective clothing to prevent skin contact.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be taken home.

  • Storage: Store in a well-closed, original container in a dry, cool place, separated from acids, oxidizing agents, and foodstuffs.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment.

Experimental Protocols: Synthesis of Ni₃S₂

This compound can be synthesized via several methods. The chosen method often depends on the desired morphology (e.g., nanoparticles, thin films, bulk powder) and purity. Below are detailed protocols for common synthesis routes.

Direct Reaction of Elements (Bulk Synthesis)

This method produces high-purity, crystalline Ni₃S₂ and is suitable for creating bulk material.

Methodology:

  • Stoichiometric Measurement: Accurately weigh high-purity nickel powder and elemental sulfur in a 3:2 molar ratio.

  • Mixing: Thoroughly mix the powders in an agate mortar inside an inert atmosphere glovebox to prevent oxidation.

  • Encapsulation: Seal the mixed powder in an evacuated quartz ampoule.

  • Heating: Place the ampoule in a tube furnace. Heat gradually to a temperature above 300°C. A common protocol is to heat to 400-500°C and hold for 24-48 hours to ensure a complete reaction.

  • Cooling: Slowly cool the furnace to room temperature.

  • Product Recovery: Carefully break the ampoule in a controlled environment to recover the brittle, crystalline Ni₃S₂ product.

Hydrothermal/Solvothermal Synthesis of Ni₃S₂ Nanostructures

This solution-based approach allows for control over the size and shape of the resulting particles, making it ideal for applications in catalysis and battery materials.

Methodology:

  • Precursor Solution Preparation:

    • Dissolve a nickel salt (e.g., nickel(II) chloride hexahydrate, NiCl₂·6H₂O) in a suitable solvent. For hydrothermal synthesis, this is typically deionized water. For solvothermal synthesis, solvents like ethylene glycol or ethanol are used.

    • In a separate container, dissolve a sulfur source (e.g., thiourea, thioacetamide, or sodium sulfide) in the same solvent.

  • Mixing: Add the sulfur source solution to the nickel salt solution under vigorous stirring to form a homogeneous mixture.

  • Autoclave Reaction:

    • Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

    • If growing the material on a substrate (like nickel foam), place the pre-cleaned substrate inside the autoclave.

    • Seal the autoclave and heat it to the desired reaction temperature (typically 120-200°C) for a specific duration (6-24 hours).

  • Cooling and Collection:

    • Allow the autoclave to cool naturally to room temperature.

    • Collect the resulting precipitate by centrifugation or filtration.

  • Washing and Drying:

    • Wash the collected product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours.

Key Applications

This compound's unique electronic and catalytic properties make it a valuable material in several advanced technology fields.

  • Battery Technology: It is used in the manufacture of lithium primary and rechargeable batteries, serving as a cathode or anode material due to its high theoretical capacity.

  • Catalysis: Ni₃S₂ exhibits catalytic activity in various chemical reactions, including hydrodesulfurization in petroleum refining and as an electrocatalyst for the hydrogen evolution reaction (HER) in water splitting.

  • Nickel Refining: The compound is a key intermediate in the metallurgical smelting and refining of nickel ores.

Visualizations: Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key processes and relationships related to this compound.

G Fig 1. Hydrothermal Synthesis Workflow for Ni3S2 Nanoparticles cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing p1 Dissolve Ni Salt (e.g., NiCl2) in Solvent r1 Mix Precursor Solutions (Vigorous Stirring) p1->r1 p2 Dissolve S Source (e.g., Thiourea) in Solvent p2->r1 r2 Transfer to Teflon-lined Autoclave r1->r2 r3 Seal and Heat (e.g., 160°C for 6h) r2->r3 pp1 Cool Autoclave to Room Temperature r3->pp1 pp2 Collect Precipitate (Centrifuge/Filter) pp1->pp2 pp3 Wash with DI Water and Ethanol pp2->pp3 pp4 Dry in Vacuum Oven (e.g., 60°C) pp3->pp4 end_product Final Product: Ni3S2 Nanoparticles pp4->end_product

Fig 1. Hydrothermal Synthesis Workflow for Ni3S2 Nanoparticles

G Fig 2. GHS Hazard Profile for this compound substance {this compound (Ni3S2) CAS: 12035-72-2} health_hazards Health Hazards Carcinogen (Inhalation) Skin Sensitizer Suspected Mutagen STOT RE (Lungs) substance->health_hazards Causes env_hazard Environmental Hazard Very Toxic to Aquatic Life Long-lasting Effects substance->env_hazard Poses phys_hazard Physical Hazards Not Combustible Emits toxic fumes (SOx, NiO) in fire substance->phys_hazard Presents

Fig 2. GHS Hazard Profile for this compound

Unveiling the Electronic Landscape of Heazlewoodite (Ni₃S₂): A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heazlewoodite (Ni₃S₂), a nickel sulfide mineral, has garnered significant attention for its intriguing electronic properties and potential applications in catalysis and energy storage. This technical guide delves into the theoretical studies that have elucidated the electronic structure of Ni₃S₂, providing a comprehensive overview of its metallic nature, bonding characteristics, and the computational methodologies employed to unravel these properties. A central focus is placed on the relationship between the electronic configuration of Ni₃S₂ and its promising catalytic activity, particularly for the Hydrogen Evolution Reaction (OER) and Oxygen Evolution Reaction (OER).

Introduction

Nickel sulfides, in their various stoichiometries, exhibit a diverse range of electronic behaviors. Among them, Ni₃S₂ stands out due to its high conductivity and electrochemical stability.[1] Understanding the fundamental electronic properties of this material is crucial for optimizing its performance in various applications. Theoretical studies, predominantly based on Density Functional Theory (DFT), have been instrumental in providing atomic-level insights into the electronic band structure, density of states, and bonding of Ni₃S₂.[2][3] These computational approaches have not only complemented experimental findings but have also guided the rational design of Ni₃S₂-based materials with enhanced functionalities.

Crystallographic and Electronic Properties

Ni₃S₂ primarily crystallizes in the trigonal R32 space group, a structure commonly known as heazlewoodite.[4][5] Theoretical calculations have consistently predicted a metallic character for Ni₃S₂, characterized by the absence of a band gap.[1][5] This metallic nature is a key contributor to its excellent electrical conductivity, which is advantageous for electrochemical applications.[1]

Table 1: Crystallographic Data for Trigonal Ni₃S₂ (Heazlewoodite)

ParameterValueReference
Crystal SystemTrigonal[5]
Space GroupR32[4][5]
Lattice Constant (a)5.67 Å[5]
Lattice Constant (b)5.67 Å[5]
Lattice Constant (c)7.05 Å[5]
Lattice Angle (α)90.00°[5]
Lattice Angle (β)90.00°[5]
Lattice Angle (γ)120.00°[5]
Volume196.47 ų[5]

An alternative orthorhombic phase of Ni₃S₂ with the Cmcm space group has also been investigated theoretically.[6]

Table 2: Calculated Electronic Properties of Ni₃S₂

PropertyValueComputational MethodReference
Band Gap0.00 eVDFT[5]
Magnetic OrderingNon-magneticDFT[5]
Predicted Formation Energy-0.571 eV/atomDFT[5]

The electronic structure analysis reveals that the bonding in Ni₃S₂ is significantly covalent, arising from the hybridization of Ni 3d and S 3p orbitals.[3][7] The density of states (DOS) calculations show a continuous distribution of electronic states across the Fermi level, confirming its metallic behavior.[1][8]

Theoretical and Computational Protocols

The primary theoretical framework for investigating the electronic properties of Ni₃S₂ is Density Functional Theory (DFT).[2][3] This powerful quantum mechanical modeling method allows for the calculation of the electronic structure of materials from first principles.

Density Functional Theory (DFT) Calculations

A typical DFT workflow for calculating the electronic properties of Ni₃S₂ involves the following steps:

  • Structural Optimization: The crystal structure of Ni₃S₂ (e.g., the trigonal heazlewoodite phase) is used as the initial input. The lattice parameters and atomic positions are then relaxed to find the minimum energy configuration. This is crucial for obtaining accurate electronic properties.

  • Self-Consistent Field (SCF) Calculation: An iterative process is employed to solve the Kohn-Sham equations, which self-consistently determines the ground-state electron density and effective potential of the system.

  • Electronic Property Calculation: Once the self-consistent solution is achieved, various electronic properties can be calculated.

    • Band Structure: This calculation determines the energy levels of electrons as a function of their momentum in the reciprocal space, revealing whether the material is a metal, semiconductor, or insulator.

    • Density of States (DOS): The DOS provides information about the number of available electronic states at each energy level. For Ni₃S₂, the non-zero DOS at the Fermi level indicates its metallic character.[1]

First-principles calculations on Ni₃S₂ have been performed using various implementations of DFT, such as the Vienna Ab initio Simulation Package (VASP).[3]

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output Crystal_Structure Crystal Structure (e.g., Ni₃S₂ Heazlewoodite) Structural_Optimization Structural Optimization (Energy Minimization) Crystal_Structure->Structural_Optimization SCF_Calculation Self-Consistent Field (SCF) Calculation Structural_Optimization->SCF_Calculation Band_Structure Band Structure SCF_Calculation->Band_Structure DOS Density of States (DOS) SCF_Calculation->DOS

Figure 1: A generalized workflow for DFT calculations of electronic properties.

Correlation of Electronic Structure with Catalytic Activity

Theoretical studies have established a strong link between the electronic structure of Ni₃S₂ and its catalytic performance, particularly for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER).[1][9] The metallic nature of Ni₃S₂ ensures efficient charge transfer, which is a prerequisite for high electrocatalytic activity.[1]

DFT calculations are employed to determine the Gibbs free energy of hydrogen adsorption (ΔGH) on the surface of Ni₃S₂, a key descriptor for HER activity.[9] An ideal HER catalyst should have a ΔGH value close to zero. Theoretical studies have shown that doping Ni₃S₂ with other elements or creating defects can modulate its electronic structure, thereby optimizing the ΔGH* and enhancing HER performance.[1][9] For instance, creating sulfur vacancies has been shown to modify the electronic structure and improve catalytic activity.[9] Similarly, the adsorption energies of OER intermediates can be calculated to predict the OER activity.

Electronic_Structure_Catalysis cluster_properties Fundamental Properties cluster_descriptors Catalytic Descriptors cluster_performance Performance Electronic_Structure Electronic Structure (Metallic Nature, DOS at Fermi Level) Charge_Transfer Efficient Charge Transfer Electronic_Structure->Charge_Transfer Adsorption_Energy Optimized Adsorption Energy (e.g., ΔG(H*)) Electronic_Structure->Adsorption_Energy Catalytic_Activity Enhanced Catalytic Activity (HER/OER) Charge_Transfer->Catalytic_Activity Adsorption_Energy->Catalytic_Activity

Figure 2: Relationship between electronic structure and catalytic activity.

Conclusion

Theoretical studies, primarily leveraging Density Functional Theory, have been pivotal in building a fundamental understanding of the electronic properties of Ni₃S₂. These studies have consistently demonstrated its metallic nature, arising from the significant hybridization of Ni 3d and S 3p orbitals, which is crucial for its high electrical conductivity. Furthermore, computational models have successfully elucidated the strong correlation between the electronic structure of Ni₃S₂ and its promising catalytic activities. The insights gained from these theoretical investigations are invaluable for the rational design and development of next-generation catalysts and energy storage materials based on heazlewoodite. Future theoretical work could explore more complex phenomena, such as the role of surface reconstructions and the influence of explicit solvent models on catalytic reactions.

References

A Historical Overview of Trinickel Disulfide (Ni₃S₂) Research: From Geological Discovery to Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trinickel disulfide (Ni₃S₂), a compound with a rich history rooted in mineralogy, has evolved into a material of significant scientific and technological interest. Initially identified in its natural mineral form, heazlewoodite, its unique physicochemical properties have propelled it to the forefront of research in catalysis, energy storage, and materials science. This technical guide provides a comprehensive historical overview of Ni₃S₂ research, detailing its discovery, the evolution of its synthesis and characterization, and its expanding applications. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the material's journey from a geological specimen to a versatile component in modern technology.

Early Discoveries and Fundamental Understanding (Late 19th - Mid 20th Century)

The story of trinickel disulfide begins with the discovery of its naturally occurring mineral form, heazlewoodite.

1.1. Discovery of Heazlewoodite

Heazlewoodite was first described in 1896 in Heazlewood, Tasmania, Australia.[1] It is a rare, sulfur-poor nickel sulfide mineral typically found in serpentinized dunite.[1] Early studies focused on its geological occurrence and basic mineralogical properties.

1.2. Elucidation of Crystal Structure

The fundamental understanding of Ni₃S₂'s properties is intrinsically linked to its crystal structure. Early crystallographic studies laid the groundwork for correlating its structure with its behavior. The crystal structure of heazlewoodite was a subject of investigation for many years, with significant contributions made by researchers like M.A. Peacock in 1947, who conducted detailed studies on both natural heazlewoodite and the artificial compound.

Advancements in Synthesis and Material Properties

The transition of Ni₃S₂ from a mineral to a laboratory-synthesized material marked a new era in its research, enabling controlled studies of its properties and applications.

2.1. Early Synthesis Methods

Initial synthesis of Ni₃S₂ primarily involved high-temperature solid-state reactions between nickel and sulfur or their compounds. These methods were crucial for producing bulk quantities of the material for fundamental property studies.

2.2. Emergence of Modern Synthesis Techniques

The late 20th and early 21st centuries witnessed the development of more sophisticated synthesis methods, allowing for the creation of nanostructured Ni₃S₂ with tailored morphologies and enhanced properties. These techniques include:

  • Hydrothermal Synthesis: A versatile method for producing a variety of Ni₃S₂ nanostructures, such as nanowires and nanosheets, by reacting nickel salts and a sulfur source in an aqueous solution under elevated temperature and pressure.[2]

  • Electrodeposition: A cost-effective and scalable technique for directly growing Ni₃S₂ thin films and nanostructures on conductive substrates, creating binder-free electrodes with improved electrochemical performance.[3][4]

  • Mechanical Alloying: A solid-state processing technique that involves repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill to produce nanocrystalline Ni₃S₂.

  • Atomic Layer Deposition (ALD): A technique for depositing ultrathin, conformal films of Ni₃S₂ with precise thickness control, which is beneficial for applications in catalysis and electronics.[5]

  • Solvothermal Synthesis: Similar to the hydrothermal method but using non-aqueous solvents, allowing for better control over the size, shape, and crystallinity of the resulting Ni₃S₂ nanoparticles.

Physicochemical Properties of Trinickel Disulfide

The utility of Ni₃S₂ in various applications stems from its unique combination of physical and chemical properties.

PropertyValue
Chemical Formula Ni₃S₂
Molecular Weight 240.22 g/mol [6]
Appearance Pale yellowish-bronze crystalline solid with a metallic lustre.[7]
Crystal System Trigonal (Heazlewoodite)[8]
Space Group R32[8]
Lattice Parameters a = 5.67 Å, c = 7.05 Å[8]
Density 5.9 g/cm³[9]
Melting Point 787 °C[10]
Solubility Insoluble in water.
Chemical Reactivity Decomposes on heating to high temperatures, producing toxic fumes. Reacts with acids and oxidants.[7]

Key Application Areas and Performance

The unique electronic and structural properties of Ni₃S₂ have made it a promising material in several high-impact research areas.

4.1. Electrocatalysis

Ni₃S₂ has emerged as a highly efficient and cost-effective electrocatalyst for both the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER), which are crucial for water splitting to produce hydrogen fuel.

4.1.1. Hydrogen Evolution Reaction (HER)

Ni₃S₂ exhibits excellent HER activity, particularly in alkaline media. Its metallic nature facilitates efficient electron transfer, and its surface provides active sites for hydrogen adsorption and evolution. The HER on a catalyst surface in an alkaline or neutral medium is generally understood to proceed via the Volmer-Heyrovsky or Volmer-Tafel mechanisms.

Comparative HER Performance of Ni₃S₂-based Catalysts

CatalystOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Electrolyte
Ni₃S₂/Ni foam~156115.41 M KOH
Cu-Ni₃S₂12186.21 M KOH
Ni₃S₂ nanosheets (Na₂S source)43-1 M KOH
NF@Ni₃S₂@NCNTs93.89541 M KOH

4.1.2. Oxygen Evolution Reaction (OER)

Ni₃S₂ also shows promising activity for the OER, although it often undergoes surface reconstruction during the reaction to form nickel (oxy)hydroxides, which are believed to be the true active species. Doping with other transition metals like iron has been shown to significantly enhance its OER performance.[11]

4.2. Energy Storage

The high theoretical specific capacitance and good electrical conductivity of Ni₃S₂ make it a suitable electrode material for supercapacitors.

Supercapacitor Performance of Ni₃S₂-based Electrodes

Electrode MaterialSpecific Capacitance (F/g)Current Density (A/g)
Ni₃S₂/NiS on Ni foam1649.8-
NiSe/Ni₃S₂1259.34 mA/cm²
Ni₃S₂/Graphene14202

4.3. Hydrodesulfurization (HDS) Catalysis

In the petroleum industry, nickel-based catalysts, including nickel sulfides, are used for hydrodesulfurization (HDS), a process to remove sulfur from petroleum products. The HDS of thiophene, a model sulfur-containing compound, can proceed through two main pathways: direct desulfurization (DDS) and hydrogenation (HYD).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and characterization of Ni₃S₂.

5.1. Hydrothermal Synthesis of Ni₃S₂ Nanostructures on Nickel Foam

This protocol describes a general procedure for the in-situ growth of Ni₃S₂ nanostructures on a nickel foam substrate.

  • Substrate Preparation: A piece of nickel foam is cleaned by sonication in acetone, ethanol, and deionized water for 15 minutes each to remove surface impurities.

  • Precursor Solution: A specific amount of a sulfur source (e.g., thiourea, sodium sulfide) is dissolved in a solvent (e.g., deionized water, ethanol) to form a homogeneous solution.

  • Hydrothermal Reaction: The cleaned nickel foam and the precursor solution are transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 120-180 °C) for a certain duration (e.g., 6-24 hours).

  • Product Collection and Cleaning: After the reaction, the autoclave is cooled down to room temperature naturally. The nickel foam with the grown Ni₃S₂ is taken out, rinsed with deionized water and ethanol several times, and then dried in a vacuum oven at 60 °C.

5.2. Electrodeposition of Ni₃S₂ Thin Films

This protocol outlines a typical procedure for the electrodeposition of Ni₃S₂ thin films.

  • Electrolyte Preparation: An aqueous solution containing a nickel salt (e.g., nickel nitrate) and a sulfur source (e.g., thiourea) is prepared.

  • Electrochemical Cell Setup: A three-electrode system is used, with a conductive substrate (e.g., FTO glass, nickel foam) as the working electrode, a platinum wire or foil as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Electrodeposition Process: The deposition is carried out at a constant potential or by cyclic voltammetry within a specific potential range for a set duration.

  • Post-treatment: After deposition, the film is rinsed with deionized water and dried. A subsequent annealing step under an inert atmosphere may be performed to improve crystallinity.

5.3. Characterization Techniques

A suite of characterization techniques is employed to analyze the structure, morphology, composition, and performance of the synthesized Ni₃S₂ materials.

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure.

  • Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanostructures and their crystal lattice.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the elements on the surface.

  • Electrochemical Measurements (CV, LSV, EIS): To evaluate the electrocatalytic activity and supercapacitor performance.

Visualizing Key Processes and Workflows

6.1. Signaling Pathways and Reaction Mechanisms

HER_Mechanism cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step H2O H₂O H_ads H_ads H2O->H_ads + e⁻ e_minus_volmer e⁻ OH_minus OH⁻ H_ads->OH_minus + OH⁻ H_ads_heyrovsky H_ads H_ads_tafel1 H_ads H2 H₂ H_ads_heyrovsky->H2 + H₂O + e⁻ H2O_heyrovsky H₂O e_minus_heyrovsky e⁻ OH_minus_heyrovsky OH⁻ H2->OH_minus_heyrovsky + OH⁻ H2_tafel H₂ H_ads_tafel1->H2_tafel H_ads_tafel2 H_ads H_ads_tafel2->H2_tafel

Caption: General mechanism for the Hydrogen Evolution Reaction (HER) in alkaline media.

6.2. Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation start Precursor Selection (Nickel Salt, Sulfur Source) synthesis_method Synthesis Method (e.g., Hydrothermal) start->synthesis_method product Ni₃S₂ Nanostructure on Substrate synthesis_method->product xrd XRD (Crystal Structure) product->xrd sem SEM (Morphology) product->sem tem TEM (Nanostructure) product->tem xps XPS (Composition) product->xps electrochemistry Electrochemical Tests (HER/OER, Supercapacitor) product->electrochemistry stability Stability Test electrochemistry->stability results Data Analysis stability->results

Caption: A typical experimental workflow for the synthesis and evaluation of Ni₃S₂ nanomaterials.

Conclusion and Future Outlook

The research journey of trinickel disulfide, from its discovery as the mineral heazlewoodite to its current status as a multifunctional advanced material, is a testament to the continuous exploration and innovation in materials science. Its compelling properties have established it as a strong candidate for applications in clean energy technologies and beyond. Future research will likely focus on further enhancing its performance through strategies such as defect engineering, heterostructure design, and the development of novel composite materials. A deeper understanding of the in-situ transformations of Ni₃S₂ during catalytic processes will also be crucial for designing more robust and efficient catalysts. The historical evolution of Ni₃S₂ research serves as an inspiring example of how a fundamental understanding of a material's properties can unlock its potential for solving contemporary technological challenges.

References

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Trinickel Disulfide (Ni3S2) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hydrothermal synthesis of trinickel disulfide (Ni3S2) nanoparticles, detailing experimental protocols and summarizing their applications in energy storage and catalysis. Additionally, we explore the potential for these nanoparticles in biomedical fields, a nascent area of research.

Introduction

Trinickel disulfide (Ni3S2), a p-type semiconductor, has garnered significant research interest due to its unique electronic properties, high theoretical capacitance, and excellent catalytic activity. The hydrothermal synthesis method offers a versatile and straightforward approach to produce Ni3S2 nanoparticles with controlled morphology and size, which are crucial for their performance in various applications. This document outlines detailed protocols for the synthesis of Ni3S2 nanoparticles and summarizes their performance in supercapacitors and electrocatalysis.

Hydrothermal Synthesis of Ni3S2 Nanoparticles: Protocols and Parameters

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This technique allows for the synthesis of crystalline materials with controlled morphology by tuning parameters such as temperature, reaction time, and precursor concentrations.

General Experimental Protocol

A typical hydrothermal synthesis of Ni3S2 nanoparticles involves the following steps:

  • Precursor Solution Preparation: A nickel source (e.g., nickel chloride hexahydrate, nickel nitrate hexahydrate, or nickel acetate tetrahydrate) and a sulfur source (e.g., thiourea, sodium thiosulfate, or L-cysteine) are dissolved in a solvent, which is typically deionized water or a mixture of water and other solvents like ethanol.

  • Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (typically between 120°C and 200°C) for a set duration (ranging from a few hours to a full day).

  • Product Collection and Purification: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.

Key Synthesis Parameters and Their Effects

The morphology and properties of the synthesized Ni3S2 nanoparticles are highly dependent on the experimental conditions. The following table summarizes the effects of different synthesis parameters based on various studies.

Nickel SourceSulfur SourceTemperature (°C)Time (h)Resulting MorphologyReference
Ni(NO3)2·6H2OThiourea16012Nanoparticles[1]
NiCl2·6H2OThiourea18024Nanosheets on graphene[2]
Ni(CH3COO)2·4H2ONa2S2O3·5H2O20012Nanobelts[3]
Ni foamThiourea16018Nanowires[3]
Ni(NO3)2·6H2OL-cysteine18012Microspheres[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_collection Product Collection cluster_characterization Characterization Ni_source Nickel Precursor Mixing Mixing & Stirring Ni_source->Mixing S_source Sulfur Precursor S_source->Mixing Solvent Solvent (e.g., DI Water) Solvent->Mixing Autoclave Transfer to Autoclave Mixing->Autoclave Heating Heating (120-200°C) Autoclave->Heating Cooling Cooling to RT Heating->Cooling Centrifugation Centrifugation/Filtration Cooling->Centrifugation Washing Washing (Water & Ethanol) Centrifugation->Washing Drying Vacuum Drying Washing->Drying XRD XRD Drying->XRD SEM SEM/TEM Drying->SEM XPS XPS Drying->XPS

A generalized workflow for the hydrothermal synthesis of Ni3S2 nanoparticles.

Applications of Ni3S2 Nanoparticles

Energy Storage: Supercapacitors

Ni3S2 nanoparticles are promising electrode materials for supercapacitors due to their high theoretical specific capacitance. Their performance is attributed to fast Faradaic redox reactions occurring at the electrode-electrolyte interface.

Performance Data of Ni3S2-based Supercapacitors

Electrode MaterialSpecific Capacitance (F/g)Current Density (A/g)Cycling StabilityReference
Ni3S2 Nanoparticles2495192.2% after 5000 cycles[4]
Ni3S2/Graphene Nanosheets14202Stable over 2000 cycles[2][5]
Ni(OH)2/Ni3S2/Ni foam2207190.4% after 5000 cycles[6]
Ni3S2 Nanoparticles9110.5-[1]
Ni3S2/3D Graphene/Ni foam2585188.9% after 5000 cycles[7]
Electrocatalysis

Ni3S2 nanoparticles have demonstrated excellent catalytic activity for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are crucial for water splitting to produce hydrogen fuel.

Performance Data of Ni3S2-based Electrocatalysts

ReactionCatalystOverpotential (mV) at 10 mA/cm²Tafel Slope (mV/dec)Reference
HERNi3S2 nanosheets on Ni foam43-[8]
OERFe-doped Ni3S2 on Ni foam230 (at 100 mA/cm²)43[5]
HERNi3S2 particle-embedded nanotubes87-[9]
OERNi3S2 particle-embedded nanotubes210-[9]
HERSn-doped Ni3S2 on Ni foam171 (at 100 mA/cm²)-[10]

Potential Biomedical Applications and Future Outlook

While the primary applications of Ni3S2 nanoparticles have been in energy-related fields, their unique properties suggest potential for biomedical applications. However, this remains a largely unexplored area of research.

Drug Delivery and Cancer Therapy

Drawing parallels from other metal sulfide nanoparticles, Ni3S2 could potentially be explored for drug delivery and cancer therapy.[11] For instance, hollow mesoporous nickel sulfide (NiS) nanoparticles have been successfully utilized for the combinatorial photothermal-chemotherapy of cancer.[12][13] These NiS nanoparticles served as carriers for the chemotherapeutic drug doxorubicin and exhibited a good photothermal response, leading to stimulus-responsive drug release and effective tumor suppression.[12][13] Similar core-shell structures or functionalized Ni3S2 nanoparticles could be designed for targeted drug delivery and controlled release.

Biosensing

The catalytic properties of Ni3S2 nanoparticles could be harnessed for the development of electrochemical biosensors. Their ability to catalyze redox reactions could be used to detect biological molecules with high sensitivity.

Cytotoxicity and Biocompatibility

A critical consideration for any biomedical application is the material's toxicity. Studies on nickel-based nanoparticles have shown dose-dependent cytotoxicity.[14][15][16] The toxicity is often mediated by oxidative stress, leading to cell death.[15][16] Therefore, thorough investigation of the cytotoxicity and biocompatibility of Ni3S2 nanoparticles is a prerequisite for their use in drug development and other biomedical applications. Surface modification with biocompatible polymers like polyethylene glycol (PEG) could be a strategy to improve their biocompatibility.[12]

Logical Relationship for Biomedical Potential

biomedical_potential cluster_properties Properties of Ni3S2 Nanoparticles cluster_applications Potential Biomedical Applications cluster_challenges Key Challenges unique_prop Unique Physicochemical Properties drug_delivery Drug Delivery unique_prop->drug_delivery photothermal Photothermal Therapy unique_prop->photothermal catalytic Catalytic Activity biosensing Biosensing catalytic->biosensing surface High Surface Area surface->drug_delivery cytotoxicity Cytotoxicity drug_delivery->cytotoxicity photothermal->cytotoxicity biocompatibility Biocompatibility biosensing->biocompatibility

The potential biomedical applications of Ni3S2 nanoparticles and associated challenges.

Conclusion

The hydrothermal synthesis of trinickel disulfide nanoparticles is a robust method for producing materials with significant potential in energy storage and electrocatalysis. The detailed protocols and performance data presented here provide a valuable resource for researchers in these fields. While the application of Ni3S2 nanoparticles in drug development is still in its infancy, the promising results from related nickel sulfide materials suggest a fertile ground for future research, contingent on addressing the critical challenges of cytotoxicity and biocompatibility.

References

Solvothermal Synthesis of Ni₃S₂ Nanostructures: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Application Notes

The solvothermal method offers a versatile and scalable approach for the fabrication of nickel sulfide (Ni₃S₂) nanostructures with controlled morphologies. These nanostructures are of significant interest due to their unique electronic and catalytic properties, making them promising candidates for a range of applications, from electrocatalysis to potentially biomedical technologies. For drug development professionals, understanding the synthesis and properties of these materials is crucial for exploring their utility in areas such as biosensing and for assessing their toxicological profiles.

Key Applications:

  • Electrocatalysis: Ni₃S₂ nanostructures have demonstrated excellent performance as catalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are critical for water splitting to produce hydrogen fuel. The morphology of the nanostructures, such as nanosheets or nanowires, can significantly influence their catalytic activity.[1][2][3][4][5][6]

  • Energy Storage: The high theoretical capacitance of Ni₃S₂ makes it a promising electrode material for supercapacitors, offering the potential for high energy and power density.[7]

  • Biosensing: The electrochemical properties of Ni₃S₂ nanostructures can be harnessed for the development of sensitive biosensors. Their high surface area allows for the effective immobilization of biomolecules, and their conductivity can facilitate signal transduction. While direct applications are still emerging, the principles are similar to other nanomaterial-based sensors.

  • Potential in Drug Delivery and Cancer Treatment: Nickel-based nanoparticles, in general, are being explored for their magnetic properties, which could be utilized for targeted drug delivery and hyperthermia-based cancer therapy.[4][5][8][9] However, the biomedical application of Ni₃S₂ is still in its nascent stages and requires significant research, particularly concerning its biocompatibility.

Toxicology and Biocompatibility Considerations:

It is imperative for researchers, especially those in drug development, to be aware of the potential toxicity of nickel-containing nanomaterials. Studies have shown that nickel nanoparticles can induce oxidative stress, apoptosis (programmed cell death), and inflammation.[3] The toxicity is often linked to the release of free Ni²⁺ ions.[1] In vivo studies on nickel-containing nanomaterials have revealed potential for hepatotoxicity, cardiotoxicity, and reproductive toxicity.[1] Therefore, any consideration of Ni₃S₂ nanostructures for biomedical applications must be accompanied by thorough toxicological assessments. Surface functionalization and coating with biocompatible materials may be necessary to mitigate these toxic effects.[4][5][8]

Experimental Protocols

This section provides detailed protocols for the solvothermal synthesis of Ni₃S₂ nanostructures with different morphologies.

Protocol 1: Synthesis of Spider Web-like Ni-Ni₃S₂ Nanosheets on Nickel Foam

This protocol is adapted from a method for fabricating a composite material with high surface area, suitable for applications requiring significant catalyst-electrolyte interaction.

Materials:

  • Nickel foam (NF)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Thiourea (CH₄N₂S)

  • Ethylene glycol

  • Deionized (DI) water

  • Acetone

  • Ethanol

  • Teflon-lined autoclave

Procedure:

  • Substrate Preparation:

    • Cut the nickel foam into the desired dimensions (e.g., 2.5 cm x 0.5 cm x 0.1 cm).

    • Clean the NF substrate by sonication in acetone, ethanol, and DI water for 20 minutes each to remove surface impurities.

    • Dry the cleaned NF in an oven.

  • Precursor Solution Preparation:

    • In a typical synthesis, dissolve 0.35 mmol of NiCl₂·6H₂O and 0.25 mmol of thiourea in a mixture of 8 mL of DI water and 2 mL of ethylene glycol.

  • Solvothermal Reaction:

    • Place the cleaned NF substrate against the wall of a Teflon-lined autoclave.

    • Transfer the precursor solution into the autoclave.

    • Seal the autoclave and heat it to 160°C for 14 hours.

  • Product Recovery and Cleaning:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Remove the NF, which should now have a greenish coating.

    • Wash the coated NF repeatedly with DI water and ethanol to remove any residual reactants.

    • Dry the final product in an oven at 80°C.

Protocol 2: Synthesis of Honeycomb-like Ni₃S₂ Nanostructures on Nickel Foam

This protocol demonstrates how to control the morphology of the Ni₃S₂ nanostructures by adjusting the precursor concentrations.

Materials:

  • Same as Protocol 1.

Procedure:

  • Substrate Preparation:

    • Follow the same procedure as in Protocol 1.

  • Precursor Solution Preparation:

    • To obtain a honeycomb-like morphology, increase the precursor concentrations. Dissolve 1.4 mmol of NiCl₂·6H₂O and 1.0 mmol of thiourea in the same solvent mixture (8 mL DI water and 2 mL ethylene glycol).

  • Solvothermal Reaction and Product Recovery:

    • Follow the same solvothermal reaction and product recovery steps as in Protocol 1.

Quantitative Data Presentation

The following tables summarize the key synthesis parameters and resulting electrochemical performance data for different Ni₃S₂ nanostructures, which can be indicative of their surface area and reactivity.

Table 1: Synthesis Parameters for Different Ni₃S₂ Nanostructures

MorphologyNickel PrecursorSulfur PrecursorSolventTemperature (°C)Time (h)Reference
Spider web-like Ni-Ni₃S₂0.35 mmol NiCl₂·6H₂O0.25 mmol ThioureaEthylene glycol/DI water16014[2]
Honeycomb-like Ni₃S₂1.4 mmol NiCl₂·6H₂O1.0 mmol ThioureaEthylene glycol/DI water16014[2]
NanowiresNickel foamSulfur-containing resinN/A (Vapor-Solid-Solid)Not specifiedNot specified[10][11]
NanoparticlesNickel acetateSulfur or SeleniumN/A (Thermal decomposition)7503[6]

Table 2: Electrochemical Performance of Ni₃S₂ Nanostructures for Oxygen Evolution Reaction (OER)

MorphologyOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityReference
Spider web-like Ni-Ni₃S₂/NF~31063~80% retention after 24h[2][3][5][6]
Honeycomb-like Ni₃S₂/NFNot specified110~80% retention after 24h[2][3]
FeV-Ni₃S₂ nanosheets/NF183Not specified> 48h[1]
N-Co₄S₃/Ni₃S₂/NF331Not specifiedNot specified[1]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the solvothermal synthesis of Ni₃S₂ nanostructures on a nickel foam substrate.

solvothermal_synthesis_workflow start Start substrate_prep Substrate Preparation (Cleaning of Ni Foam) start->substrate_prep solvothermal_reaction Solvothermal Reaction (Autoclave @ 160°C, 14h) substrate_prep->solvothermal_reaction precursor_prep Precursor Solution Preparation precursor_prep->solvothermal_reaction cooling Cooling to Room Temperature solvothermal_reaction->cooling washing Washing (DI Water & Ethanol) cooling->washing drying Drying (Oven @ 80°C) washing->drying characterization Characterization (SEM, XRD, etc.) drying->characterization end End characterization->end

Caption: General workflow for solvothermal synthesis of Ni₃S₂.

Logical Relationship Diagram: Factors Influencing Ni₃S₂ Nanostructure Morphology

This diagram illustrates the key experimental parameters that can be adjusted to control the final morphology of the synthesized Ni₃S₂ nanostructures.

References

Application Notes and Protocols for Electrodeposition of Trinickel Disulfide (Ni₃S₂) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinickel disulfide (Ni₃S₂) is a metallic sulfide that has garnered significant interest in various scientific and technological fields due to its excellent electrical conductivity and rich redox chemistry.[1] In recent years, Ni₃S₂ thin films have emerged as promising materials for a range of applications, including high-performance supercapacitors, electrocatalysis for water splitting (both hydrogen and oxygen evolution reactions), and as electrode materials for lithium-ion batteries.[1][2] The ability to deposit Ni₃S₂ as a thin film directly onto conductive substrates offers advantages such as high surface area, enhanced charge transfer kinetics, and robust adhesion, eliminating the need for binders in electrode fabrication.[2]

Electrodeposition has proven to be a versatile, cost-effective, and scalable method for the synthesis of Ni₃S₂ thin films with controlled morphology and thickness.[2][3] This document provides detailed application notes and experimental protocols for the electrodeposition of Ni₃S₂ thin films, tailored for researchers, scientists, and professionals in drug development who may utilize these materials in sensing or other advanced applications.

Applications of Electrodeposited Ni₃S₂ Thin Films

Electrodeposited Ni₃S₂ thin films exhibit properties that make them suitable for a variety of applications:

  • Supercapacitors: The high theoretical specific capacitance of Ni₃S₂ makes it an excellent candidate for supercapacitor electrodes. The direct growth of Ni₃S₂ nanostructures on conductive substrates like nickel foam creates a porous, binder-free electrode with a large electrochemically active surface area, leading to high specific capacitance and excellent rate capability.[2][4]

  • Electrocatalysis: Ni₃S₂ thin films are efficient and stable electrocatalysts for the hydrogen evolution reaction (HER) in both neutral and alkaline media.[5][6] They are also active for the oxygen evolution reaction (OER), making them promising bifunctional catalysts for overall water splitting.[7]

  • Lithium-Ion Batteries: As an anode material for lithium-ion batteries, Ni₃S₂ offers a high theoretical capacity. Electrodeposition provides a straightforward method to create well-adhered Ni₃S₂ thin film electrodes with good cycling stability.[1]

  • Sensors: The unique electronic and catalytic properties of Ni₃S₂ thin films can be exploited for the development of electrochemical sensors. While not a primary focus of the cited literature, the material's surface activity suggests potential for sensing applications.

Data Presentation: Electrodeposition Parameters and Performance

The following tables summarize quantitative data from various studies on the electrodeposition of Ni₃S₂ thin films, highlighting the influence of deposition parameters on the material's properties and performance in different applications.

Table 1: Cyclic Voltammetry (CV) Electrodeposition of Ni₃S₂ for Supercapacitors

Precursor Concentration (Ni(NO₃)₂·6H₂O)Precursor Concentration (Thiourea)SubstrateScan RatePotential RangeCyclesResulting MorphologyApplicationKey Performance Metric
1 mmol/L⁻¹0.5 mol/L⁻¹Ni Foam5 mV·s⁻¹-1.2 to 0.2 V vs. Ag/AgCl30Granular film with interconnected nanoflakesSupercapacitor-
2.5 mmol/L⁻¹0.5 mol/L⁻¹Ni Foam5 mV·s⁻¹-1.2 to 0.2 V vs. Ag/AgCl30Thicker granular film with more microspheresSupercapacitorGravimetric Capacitance: 1649.8 F·g⁻¹ at 1 mA·cm⁻²
5 mmol/L⁻¹0.5 mol/L⁻¹Ni Foam5 mV·s⁻¹-1.2 to 0.2 V vs. Ag/AgCl30Thicker film with larger cracksSupercapacitorAreal Capacitance: 2.63 F·cm⁻²

Data extracted from "One-Step Synthesis of Self-Supported Ni3S2/NiS Composite Film on Ni Foam by Electrodeposition for High-Performance Supercapacitors".[2]

Table 2: Pulse-Reversal (PR) Electrodeposition of Ni₃S₂ for Supercapacitors

Pulse-On PotentialPulse-Reversal PotentialDuty CyclePulse FrequencySubstrateResulting MorphologyApplicationKey Performance Metric
-1 V vs. Ag/AgCl0 V vs. Ag/AgCl0.50.1 HzNi FoamInterlaced flake-likeSupercapacitorSpecific Capacity: 179.5 mAh·g⁻¹ at 2 A·g⁻¹
-1 V vs. Ag/AgCl-0.1 V vs. Ag/AgCl0.50.1 HzNi FoamDisappearance of interlaced flakesSupercapacitor-
-1 V vs. Ag/AgCl0 V vs. Ag/AgCl0.70.1 HzNi FoamObscure flakesSupercapacitor-

Data extracted from "Pulse-Reversal Deposition of Nickel Sulfide Thin Film as an Efficient Cathode Material for Hybrid Supercapacitors".[8]

Table 3: Potentiodynamic Deposition of Ni₃S₂ for Hydrogen Evolution Reaction (HER)

Deposition MethodElectrolyteSubstratepHApplicationKey Performance Metric
PotentiodynamicNot specifiedNot specified7 (Phosphate Buffer)HERCurrent density of 60 mA cm⁻² with a Tafel slope of 77 mV dec⁻¹

Data extracted from "Electrodeposited Nickel-Sulfide Films as Competent Hydrogen Evolution Catalysts in Neutral Water".[5][6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the electrodeposition of Ni₃S₂ thin films using different electrochemical techniques.

Protocol 1: Cyclic Voltammetry (CV) Deposition for Supercapacitor Electrodes

This protocol is adapted from the work of[2] for the synthesis of a Ni₃S₂/NiS composite film on nickel foam.

1. Materials and Reagents:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Thiourea (CH₄N₂S)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized (DI) water

  • Nickel foam (NF)

  • Platinum (Pt) sheet or wire (counter electrode)

  • Ag/AgCl or Hg/HgO (reference electrode)

2. Substrate Preparation:

  • Cut the nickel foam into the desired dimensions (e.g., 1 cm x 2 cm).

  • Clean the nickel foam by sonicating in 3 M HCl for 15 minutes to remove the surface oxide layer.

  • Rinse the nickel foam thoroughly with DI water.

  • Sonicate the nickel foam in ethanol for 15 minutes.

  • Rinse the nickel foam with DI water and dry it in a vacuum oven at 60 °C for 12 hours.

3. Electrolyte Preparation:

  • Prepare an 80 mL aqueous solution containing a fixed concentration of thiourea (e.g., 0.5 M).

  • Add Ni(NO₃)₂·6H₂O to the thiourea solution to achieve the desired molar concentration (e.g., 1 mM, 2.5 mM, or 5 mM, as detailed in Table 1).[2]

  • Stir the solution until all precursors are completely dissolved.

4. Electrodeposition Procedure:

  • Set up a standard three-electrode electrochemical cell with the pre-cleaned nickel foam as the working electrode, a platinum sheet as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Immerse the electrodes in the prepared electrolyte.

  • Perform cyclic voltammetry within a potential window of -1.2 V to 0.2 V (vs. Ag/AgCl) at a scan rate of 5 mV·s⁻¹ for 30 cycles.[2]

  • After deposition, gently rinse the Ni₃S₂-coated nickel foam with DI water to remove any residual electrolyte.

  • Dry the electrode in a vacuum oven at 60 °C for 12 hours.

5. Electrochemical Characterization (for Supercapacitor Application):

  • Assemble a three-electrode system in a 6 M KOH aqueous electrolyte, using the prepared Ni₃S₂/NF as the working electrode, a platinum sheet as the counter electrode, and a Hg/HgO electrode as the reference electrode.

  • Perform cyclic voltammetry at various scan rates (e.g., 2-50 mV·s⁻¹) within a potential window of 0 to 0.7 V (vs. Hg/HgO) to evaluate the capacitive behavior.[2]

  • Conduct galvanostatic charge-discharge (GCD) measurements at different current densities to determine the specific capacitance.

Protocol 2: Pulse-Reversal (PR) Deposition for Supercapacitor Electrodes

This protocol is based on the methodology described by Chou and Lin (2015) for enhanced control over film morphology.[8]

1. Materials and Reagents:

  • Same as Protocol 1.

2. Substrate Preparation:

  • Follow the same procedure as in Protocol 1.

3. Electrolyte Preparation:

  • Follow the same procedure as in Protocol 1.

4. Electrodeposition Procedure:

  • Set up a three-electrode cell as described in Protocol 1.

  • Employ a potentiostat capable of pulse-reversal deposition.

  • Set the following PR parameters:

    • Pulse-on potential: -1.0 V vs. Ag/AgCl

    • Pulse-reversal potential: 0.0 V vs. Ag/AgCl

    • Duty cycle: 0.5 (equal time for pulse-on and pulse-reversal)

    • Pulse frequency: 0.1 Hz[8]

  • Carry out the PR electrodeposition for a predetermined number of cycles or duration to achieve the desired film thickness.

  • Post-deposition treatment is the same as in Protocol 1.

5. Electrochemical Characterization:

  • Follow the same procedure as in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the electrodeposition of Ni₃S₂ thin films.

experimental_workflow cluster_prep Substrate Preparation cluster_electrolyte Electrolyte Preparation cluster_electrodeposition Electrodeposition cluster_characterization Characterization cut_nf Cut Ni Foam clean_hcl Sonicate in HCl cut_nf->clean_hcl rinse_di1 Rinse with DI Water clean_hcl->rinse_di1 clean_etoh Sonicate in Ethanol rinse_di1->clean_etoh rinse_di2 Rinse with DI Water clean_etoh->rinse_di2 dry_vac Dry in Vacuum Oven rinse_di2->dry_vac setup_cell Assemble 3-Electrode Cell dry_vac->setup_cell dissolve_tu Dissolve Thiourea add_ni Add Ni(NO3)2·6H2O dissolve_tu->add_ni stir Stir to Dissolve add_ni->stir stir->setup_cell perform_dep Perform Electrodeposition (CV, PR, or Potentiodynamic) setup_cell->perform_dep rinse_dep Rinse with DI Water perform_dep->rinse_dep dry_dep Dry in Vacuum Oven rinse_dep->dry_dep sem SEM (Morphology) dry_dep->sem xrd XRD (Crystal Structure) dry_dep->xrd xps XPS (Chemical State) dry_dep->xps echem Electrochemical Tests (CV, GCD, EIS) dry_dep->echem

Caption: Experimental workflow for the electrodeposition of Ni₃S₂ thin films.

logical_relationship cluster_params cluster_props cluster_perf params Electrodeposition Parameters precursors Precursor Concentration potential Deposition Potential/Range method Deposition Method (CV, PR, etc.) time Deposition Time/Cycles morphology Morphology precursors->morphology composition Composition potential->composition method->morphology thickness Thickness time->thickness properties Film Properties crystallinity Crystallinity capacitance Specific Capacitance morphology->capacitance thickness->capacitance her HER Activity composition->her stability Cycling Stability crystallinity->stability performance Application Performance

References

Application Notes: Trinickel Disulfide (Ni3S2) as an Electrocatalyst for Hydrogen Evolution Reaction (HER)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trinickel disulfide (Ni3S2), a naturally occurring mineral known as heazlewoodite, has emerged as a promising and cost-effective electrocatalyst for the hydrogen evolution reaction (HER), a critical process in water splitting for green hydrogen production.[1][2][3][4] Unlike precious metal catalysts like platinum, Ni3S2 is composed of earth-abundant elements, making it an attractive alternative for large-scale applications.[1][4] Its high electrical conductivity and catalytic activity, particularly in alkaline media, have drawn significant research interest.[1][2] This document provides a comprehensive overview of Ni3S2 as a HER electrocatalyst, including its synthesis, performance data, and detailed experimental protocols for its application.

Recent research has focused on enhancing the HER performance of Ni3S2 through various strategies such as doping with other transition metals, creating heterostructures, and controlling its morphology to increase the number of active sites.[2][5][6][7] These modifications aim to optimize the electronic structure and the Gibbs free energy of hydrogen adsorption, which are key factors in catalytic efficiency.[2][8]

Electrochemical Performance of Ni3S2-based Electrocatalysts

The performance of Ni3S2 and its derivatives as HER electrocatalysts is typically evaluated based on several key metrics, including the overpotential required to achieve a current density of 10 mA cm⁻² (η₁₀), the Tafel slope, and long-term stability. The following table summarizes the reported performance of various Ni3S2-based catalysts in 1.0 M KOH electrolyte.

ElectrocatalystOverpotential (η₁₀) in 1.0 M KOH (mV)Tafel Slope (mV dec⁻¹)Reference
Ni3S2~288N/A[2]
Ni3S2/Ni foam (hydrothermal, Na2S source)43N/A[9]
V-doped Ni3S2 nanowires68112[6]
Ni3S2–Fe–Ni83N/A[10]
NF@Ni3S2@NCNTs93.8954[11]
3D porous Ni/Ni3S2 nano-network95N/A[2]
NF/Ni3S2/Cu2S-75108N/A[8]
Sn-doped Ni3S2/NF~171 (at 100 mA cm⁻²)N/A[2]
Ni3S2/NF (hydrothermal, sodium thiosulfate source)17870.4[12]
Ni3S2@NiS/Ni-Net207 (at 100 mA cm⁻²)N/A[13]
High-index Ni3S2 nanosheet arrays/NF223N/A[2]
Co-Ni3S2/NF148N/A[5]

Experimental Protocols

Synthesis of Ni3S2 on Nickel Foam (Hydrothermal Method)

This protocol describes a common method for the in-situ growth of Ni3S2 on a nickel foam (NF) substrate.

Materials:

  • Nickel foam (NF)

  • Sodium sulfide (Na2S) or other sulfur source (e.g., thiourea, sodium thiosulfate)[9][12]

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Substrate Pre-treatment:

    • Cut the nickel foam into desired dimensions (e.g., 1x2 cm).

    • Clean the NF by sequential ultrasonication in 3M HCl, DI water, and ethanol for 15 minutes each to remove the surface oxide layer and any organic contaminants.

    • Dry the cleaned NF in a vacuum oven.

  • Hydrothermal Synthesis:

    • Prepare a homogeneous aqueous solution of the sulfur source (e.g., 0.1 M Na2S).

    • Place the pre-treated nickel foam into a Teflon-lined autoclave.

    • Pour the sulfur source solution into the autoclave, ensuring the NF is fully submerged.

    • Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a designated time (e.g., 6-12 hours).

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Post-synthesis Cleaning:

    • Carefully remove the Ni3S2-grown NF from the solution.

    • Rinse the catalyst thoroughly with DI water and ethanol to remove any residual reactants.

    • Dry the final product in a vacuum oven at 60 °C for several hours.

Electrochemical Characterization of HER Performance

This protocol outlines the standard procedure for evaluating the electrocatalytic activity of the prepared Ni3S2/NF electrode.

Materials and Equipment:

  • Synthesized Ni3S2/NF as the working electrode.

  • Graphite rod or platinum wire as the counter electrode.[14]

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode.[14]

  • Electrochemical workstation (potentiostat/galvanostat).

  • Three-electrode electrochemical cell.[15][16][17][18]

  • 1.0 M potassium hydroxide (KOH) solution as the electrolyte.

  • Nitrogen (N₂) gas for deaeration.

Procedure:

  • Electrolyte Preparation:

    • Prepare a 1.0 M KOH solution using high-purity KOH and DI water.

    • Purge the electrolyte with N₂ gas for at least 30 minutes before the experiment to remove dissolved oxygen. Maintain a N₂ atmosphere over the electrolyte during measurements.[14]

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the Ni3S2/NF as the working electrode, the counter electrode, and the reference electrode.

    • Ensure the electrodes are properly immersed in the electrolyte.

  • Electrochemical Measurements:

    • Potential Conversion: All measured potentials against the reference electrode should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(ref) + 0.059 * pH + E°(ref).

    • iR Correction: Correct the polarization curves for the ohmic potential drop (iR) within the cell to obtain accurate overpotentials.[14]

    • Linear Sweep Voltammetry (LSV): Record the polarization curves by sweeping the potential from a non-faradaic region towards more negative potentials at a slow scan rate (e.g., 5 mV s⁻¹). The overpotential required to achieve a current density of 10 mA cm⁻² is a key performance metric.

    • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot gives the Tafel slope, which provides insight into the HER mechanism.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to analyze the charge transfer resistance and electrode kinetics.

    • Stability Test: Conduct chronoamperometry or chronopotentiometry at a constant current density or potential for an extended period (e.g., 24-100 hours) to evaluate the long-term stability of the catalyst.[8][11]

Diagrams

HER_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Electrochemical Evaluation S1 Substrate Pre-treatment (Ni Foam Cleaning) S2 Hydrothermal Reaction (Ni Foam + Sulfur Source) S1->S2 S3 Post-synthesis Cleaning & Drying S2->S3 C1 Three-Electrode Cell Setup (Working, Counter, Reference) S3->C1 Fabricated Electrode C3 Electrochemical Measurements (LSV, Tafel, EIS, Stability) C1->C3 C2 Electrolyte Preparation (1.0 M KOH, N2 Purged) C2->C3 C4 Data Analysis (Overpotential, Tafel Slope) C3->C4

Experimental workflow for Ni3S2 synthesis and HER testing.

HER_Mechanism_Alkaline cluster_volmer Volmer Step (Water Dissociation) cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step H2O H₂O Catalyst Ni₃S₂ Surface H2O->Catalyst + e⁻ OH_minus OH⁻ H_adsorbed H* H_adsorbed_h H* H_adsorbed->H_adsorbed_h Path 1 H_adsorbed_t1 H H_adsorbed->H_adsorbed_t1 Path 2 H2 H₂ Catalyst->OH_minus Catalyst->H_adsorbed Adsorption H2_h H₂ H_adsorbed_h->H2_h + H₂O + e⁻ H2O_h H₂O OH_minus_h OH⁻ H2_t H₂ H_adsorbed_t1->H2_t + H* H_adsorbed_t2 H

HER mechanism in alkaline media on the Ni3S2 surface.

References

Application Notes and Protocols for Ni₃S₂ in Oxygen Evolution Reaction (OER) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of nickel sulfide (Ni₃S₂) as an electrocatalyst for the Oxygen Evolution Reaction (OER). Detailed experimental protocols and performance data are included to facilitate the adoption and further development of Ni₃S₂-based materials for efficient water splitting and other electrochemical applications.

Introduction to Ni₃S₂ for OER

Nickel sulfide (Ni₃S₂), in its heazlewoodite phase, has emerged as a promising non-precious metal catalyst for the OER, a key half-reaction in water electrolysis for hydrogen production.[1] Its high electrical conductivity and intrinsic catalytic activity make it an attractive alternative to expensive noble metal catalysts like iridium and ruthenium oxides.[1][2] Often, Ni₃S₂ is grown directly on conductive substrates like nickel foam (NF), creating a binder-free electrode with excellent charge transfer properties and a hierarchical structure that provides a high surface area for catalysis.[3][4] It is widely accepted that under OER conditions in alkaline media, the surface of Ni₃S₂ undergoes reconstruction to form nickel oxyhydroxides (NiOOH), which are considered the true catalytically active species.[5]

Quantitative Performance Data

The OER performance of various Ni₃S₂-based electrocatalysts is summarized in the table below. Key performance metrics include the overpotential required to achieve a current density of 10 mA/cm² (η@10), a benchmark for solar fuel synthesis, and the Tafel slope, which provides insight into the reaction kinetics.

ElectrocatalystSynthesis MethodOverpotential (η@10) (mV)Tafel Slope (mV/dec)ElectrolyteReference
Ni₃S₂/NFHydrothermal~310631 M KOH[1]
Fe-doped Ni₃S₂/rGO@NFHydrothermal247 (at 20 mA/cm²)63Not Specified[6]
Spider web-like Ni-Ni₃S₂/NFHydrothermal~31063Alkaline Media[1][3]
Honeycomb-like Ni₃S₂/NFHydrothermalNot Specified110Alkaline Media[1]
Ni₃S₂ nanorods@NFHydrothermal263 (at 100 mA/cm²)721 M KOH[4]
Dual-phase NiS and Ni₇S₆ on Ni foilVapor Phase Deposition290Not Specified1 M KOH[5]

Experimental Protocols

I. Synthesis of Ni₃S₂ on Nickel Foam (Hydrothermal Method)

This protocol describes a common one-step hydrothermal method for the in-situ growth of Ni₃S₂ on nickel foam.[3][6][7]

Materials:

  • Nickel foam (NF)

  • Thiourea (CH₄N₂S)

  • Graphene oxide (GO) solution (optional, for composite materials)[7]

  • Hydrochloric acid (HCl)

  • Acetone

  • Deionized (DI) water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Pre-treatment of Nickel Foam:

    • Cut the nickel foam into the desired dimensions (e.g., 1 cm x 1 cm).

    • Clean the NF pieces by sequential ultrasonication in acetone, 3 M HCl, and DI water for 10-15 minutes each to remove the surface oxide layer and any organic contaminants.

    • Rinse thoroughly with DI water and dry in an oven.

  • Preparation of the Reaction Solution:

    • Dissolve a specific amount of thiourea in DI water. A typical concentration is around 0.8 g of thiourea in 70 mL of DI water.[7]

    • For composite materials, disperse the desired amount of GO in DI water before adding the sulfur source.[7]

  • Hydrothermal Synthesis:

    • Place the pre-treated nickel foam pieces into the Teflon liner of the autoclave.

    • Pour the prepared reaction solution into the Teflon liner.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-160 °C) for a designated duration (e.g., 6-12 hours).[6][7]

  • Post-synthesis Cleaning and Drying:

    • After the autoclave has cooled down to room temperature, carefully remove the nickel foam pieces.

    • Rinse the Ni₃S₂-coated nickel foam (Ni₃S₂/NF) extensively with DI water and ethanol to remove any residual reactants.

    • Dry the samples in a vacuum oven at 60 °C overnight.

II. Electrochemical Evaluation of OER Performance

This protocol outlines the standard procedure for evaluating the OER performance of the prepared Ni₃S₂/NF electrodes using a three-electrode electrochemical setup.[8][9][10]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Prepared Ni₃S₂/NF

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE), Ag/AgCl, or Mercury/Mercury Oxide (Hg/HgO)

  • Counter Electrode (CE): Platinum wire or graphite rod[9]

  • Electrolyte: 1.0 M KOH solution

  • High-purity Nitrogen (N₂) or Argon (Ar) gas

Procedure:

  • Electrolyte Preparation:

    • Prepare a 1.0 M KOH solution using high-purity KOH pellets and DI water.

    • Purge the electrolyte with N₂ or Ar gas for at least 30 minutes before the measurement to remove dissolved oxygen.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the Ni₃S₂/NF as the working electrode, a platinum wire or graphite rod as the counter electrode, and a suitable reference electrode.

    • Ensure the electrodes are immersed in the electrolyte and positioned correctly.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV) Conditioning: Cycle the potential in the desired range (e.g., 1.0 to 1.7 V vs. RHE) for a number of cycles until a stable CV curve is obtained. This step helps to activate the catalyst.

    • Linear Sweep Voltammetry (LSV): Record the OER polarization curve by sweeping the potential from a non-faradaic region to a potential where OER occurs (e.g., 1.0 to 1.8 V vs. RHE) at a slow scan rate (e.g., 5 mV/s).[5]

    • Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of current density).[5]

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to analyze the charge transfer resistance of the catalyst.

    • Chronoamperometry or Chronopotentiometry: Assess the long-term stability of the catalyst by holding a constant potential or current density for an extended period (e.g., 10-24 hours) and monitoring the current or potential change.[11]

  • Data Analysis:

    • Convert the measured potentials against the reference electrode to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + E°(Ref) + 0.059 * pH.

    • Correct the LSV data for the iR drop (ohmic resistance of the solution) using the value obtained from EIS.

    • The overpotential (η) is calculated as η = E(RHE) - 1.23 V.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Electrochemical Characterization NF_prep Nickel Foam Pre-treatment (Acetone, HCl, DI Water) Solution_prep Precursor Solution Preparation (Thiourea in DI Water) Hydrothermal Hydrothermal Reaction (120-160°C, 6-12h) NF_prep->Hydrothermal Solution_prep->Hydrothermal Post_treatment Post-Synthesis Cleaning & Drying (DI Water, Ethanol, 60°C) Hydrothermal->Post_treatment Cell_setup Three-Electrode Cell Assembly (Ni3S2/NF WE, Pt CE, Ref RE, 1M KOH) Post_treatment->Cell_setup Fabricated Electrode CV Cyclic Voltammetry (Conditioning) Cell_setup->CV LSV Linear Sweep Voltammetry (OER Polarization) CV->LSV Tafel Tafel Analysis LSV->Tafel Stability Chronoamperometry/Chronopotentiometry (Long-term Stability Test) LSV->Stability EIS Electrochemical Impedance Spectroscopy LSV->EIS

Caption: Experimental workflow for Ni₃S₂/NF synthesis and OER testing.

Proposed OER Mechanism on Ni₃S₂ in Alkaline Media

The OER on Ni₃S₂ in alkaline media is believed to proceed via the in-situ formation of a nickel oxyhydroxide (NiOOH) layer on the surface, which acts as the catalytic site. The underlying Ni₃S₂ provides excellent conductivity. The generally accepted mechanism involves four concerted proton-electron transfer steps.

OER_Mechanism Catalytic Cycle on NiOOH Surface M NiOOH* M_OH M-OH M->M_OH + OH⁻ - e⁻ M_O M-O M_OH->M_O + OH⁻ - e⁻ - H₂O M_OOH M-OOH M_O->M_OOH + OH⁻ - e⁻ M_OOH->M + OH⁻ - e⁻ + O₂

Caption: Proposed OER catalytic cycle on the in-situ formed NiOOH surface.

References

Application Notes and Protocols for the Characterization of Trinickel Disulfide (Ni₃S₂) using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinickel disulfide (Ni₃S₂), a member of the nickel sulfide family, has garnered significant attention for its potential applications in various fields, including catalysis, energy storage, and as a cathode material in rechargeable lithium batteries.[1] The physicochemical properties and performance of Ni₃S₂ are intrinsically linked to its crystal structure, phase purity, crystallite size, and surface morphology. Therefore, precise characterization of these parameters is paramount.

This document provides detailed application notes and experimental protocols for the characterization of Ni₃S₂ using two powerful analytical techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX). XRD is an indispensable tool for determining the crystal structure and phase composition, while SEM provides high-resolution imaging of the surface morphology and microstructure. When combined with EDX, SEM also allows for elemental analysis of the synthesized material.

Synthesis of Trinickel Disulfide

Various methods have been employed for the synthesis of trinickel disulfide, including hydrothermal, solvothermal, and electrodeposition techniques.[1][2] The choice of synthesis route can significantly influence the morphology and crystalline properties of the final product. A common and effective method is the hydrothermal synthesis, which is detailed below.

Hydrothermal Synthesis Protocol

This protocol describes a general procedure for the synthesis of Ni₃S₂ nanoparticles.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Thiourea (CH₄N₂S)

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Oven

  • Centrifuge

  • Beakers and measuring cylinders

Procedure:

  • In a typical synthesis, dissolve a stoichiometric amount of nickel(II) nitrate hexahydrate and thiourea in deionized water under constant stirring to form a homogeneous solution.

  • Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-220 °C) for a designated period (e.g., 12-24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation.

  • Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final Ni₃S₂ product in a vacuum oven at 60 °C for 12 hours.

X-ray Diffraction (XRD) Analysis

XRD is a non-destructive technique used to identify the crystalline phases of a material and to determine its crystal structure and crystallite size.

Experimental Protocol for XRD Analysis

Sample Preparation:

  • Ensure the synthesized Ni₃S₂ powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Mount the powdered sample onto a sample holder. Ensure a flat and smooth surface to minimize errors in peak position and intensity.

Instrumentation and Data Acquisition:

  • Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Set the operating voltage and current of the X-ray tube to appropriate values (e.g., 40 kV and 40 mA).

  • Scan the sample over a 2θ range typically from 20° to 80°.

  • Use a step size of 0.02° and a scan speed of 2°/min for good resolution.

Data Analysis and Interpretation
  • Phase Identification: The obtained XRD pattern should be compared with standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. For Ni₃S₂, the diffraction peaks should correspond to the rhombohedral phase (JCPDS Card No. 44-1418).[3]

  • Crystallite Size Calculation: The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation:[4]

    D = (K * λ) / (β * cosθ)

    Where:

    • K is the Scherrer constant (typically ~0.9)[4]

    • λ is the wavelength of the X-ray radiation[4]

    • β is the full width at half maximum (FWHM) of the diffraction peak in radians[4]

    • θ is the Bragg diffraction angle[4]

Quantitative XRD Data for Ni₃S₂
2θ (degrees)(hkl) PlaneReference
21.8(101)[3]
31.1(110)[3]
37.8(003)[5]
44.4(202)[3]
49.8(113)[3]
55.2(122)[3]

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) Analysis

SEM is used to visualize the surface morphology, size, and shape of the Ni₃S₂ particles. EDX analysis, performed in conjunction with SEM, provides information about the elemental composition of the sample.

Experimental Protocol for SEM-EDX Analysis

Sample Preparation:

  • Disperse a small amount of the Ni₃S₂ powder in a volatile solvent like ethanol.

  • Drop-cast the dispersion onto a clean silicon wafer or carbon tape mounted on an SEM stub.

  • Allow the solvent to evaporate completely.

  • For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) should be sputter-coated onto the sample to prevent charging effects.

Instrumentation and Data Acquisition:

  • Use a field emission scanning electron microscope (FE-SEM) for high-resolution imaging.

  • Set the accelerating voltage to an appropriate value (e.g., 5-20 kV). A lower voltage is often preferred for imaging nanomaterials to reduce beam damage and improve surface detail.

  • Acquire images at various magnifications to observe the overall morphology and individual particle details.

  • For EDX analysis, select a representative area of the sample and acquire the EDX spectrum. This will provide qualitative and semi-quantitative information about the elemental composition.[3] Elemental mapping can also be performed to visualize the spatial distribution of Ni and S.[6]

Data Presentation: SEM and EDX Results
Morphological FeatureTypical Size RangeReference
NanosheetsThickness: 10-50 nm[7]
NanowiresDiameter: ~80 nm[1]
Nanorods-[8]
MicrospheresDiameter: 1-5 µm[9]
ElementTheoretical Atomic %Theoretical Weight %
Nickel (Ni)6073.30
Sulfur (S)4026.70

Note: The theoretical percentages are based on the chemical formula Ni₃S₂.[10]

Visualization of Experimental Workflow and Data Relationships

Experimental Workflow for Ni₃S₂ Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis synthesis Hydrothermal Synthesis of Ni₃S₂ xrd XRD Analysis synthesis->xrd Powdered Sample sem_edx SEM-EDX Analysis synthesis->sem_edx Dispersed Sample phase_id Phase Identification xrd->phase_id cryst_size Crystallite Size Calculation xrd->cryst_size morphology Morphological Analysis sem_edx->morphology elemental Elemental Composition sem_edx->elemental

Caption: Workflow for the synthesis and characterization of Ni₃S₂.

Logical Relationship of Characterization Data

data_relationship cluster_techniques Analytical Techniques cluster_properties Material Properties cluster_characterization_goal Overall Characterization xrd X-ray Diffraction (XRD) crystal_structure Crystal Structure & Phase Purity xrd->crystal_structure crystallite_size Crystallite Size xrd->crystallite_size sem Scanning Electron Microscopy (SEM) morphology Surface Morphology & Particle Size sem->morphology edx Energy-Dispersive X-ray Spectroscopy (EDX) elemental_comp Elemental Composition edx->elemental_comp characterization Comprehensive Characterization of Ni₃S₂ crystal_structure->characterization crystallite_size->characterization morphology->characterization elemental_comp->characterization

Caption: Relationship between analytical techniques and material properties.

References

Application Notes and Protocols for Trinickel Disulfide in Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of trinickel disulfide (Ni3S2) as a high-performance electrode material in supercapacitors and batteries. The information compiled herein is intended to guide researchers in the synthesis, characterization, and application of Ni3S2 for advanced energy storage solutions.

Introduction to Trinickel Disulfide for Energy Storage

Trinickel disulfide (Ni3S2), a binary transition metal sulfide, has garnered significant attention in the field of energy storage due to its remarkable electrochemical properties. Its high theoretical specific capacitance, excellent electrical conductivity, and rich redox chemistry make it a promising candidate for electrode materials in both supercapacitors and batteries. The unique electronic structure of Ni3S2 facilitates rapid electron and ion transport, which are crucial for high-power and high-energy-density storage devices. This document outlines the performance of Ni3S2-based materials and provides standardized protocols for their synthesis and evaluation.

Data Presentation: Performance Metrics

The following tables summarize the quantitative performance data of Ni3S2-based electrodes in supercapacitor and battery applications as reported in the literature.

Supercapacitor Performance Data
Electrode MaterialSpecific Capacitance (F/g)Current Density (A/g)Cycling Stability (%)Energy Density (Wh/kg)Power Density (W/kg)Reference
Ni3S2 Nanosheet Arrays1370291.4% after 1000 cycles--[1]
Ni3S2 (Flakes and Granules)736.640.882% after 1000 cycles--[1]
Ni(OH)2/Ni3S2/NF2207190.4% after 5000 cycles24.5375[1][2]
Dendritic Ni3S2 Nanosheet Arrays863.55 C/g1-33.71396.7
Ni3S2/3D G/NF2585188.9% after 5000 cycles--[3]
Ni3S2/GNS14202Stable over 2000 cycles--[4][5]
NiSe/Ni3S2 Composite1259.30.004 A/cm²85.9% after 10,000 cycles38.7192
Ni3S2 Nanoparticles9110.5Remarkable36-[6]
Battery Performance Data
Electrode MaterialApplicationSpecific Capacity (mAh/g)Current Density (A/g)Cycling StabilityReference
Ni3S2 NanoflakesLithium-ion Battery (Anode)8610.4After 70 cycles[7]
Ni3S2/Ni CompositeLithium-ion Battery (Cathode)3380.1795.3% after 100 cycles[8]
Ni/Ni3S2/SLithium-Sulfur Battery (Cathode)4414 mA/cm²After 150 cycles[9]
Mn-doped Ni3S2Aqueous Zinc-based Battery--No decay after 1000 cycles[10]

Experimental Protocols

This section provides detailed protocols for the synthesis of Ni3S2 materials and the fabrication and characterization of electrodes for supercapacitors and batteries.

Synthesis of Ni3S2 on Nickel Foam via Hydrothermal Method

This protocol describes a common method for the in-situ growth of Ni3S2 on a nickel foam (NF) substrate, creating a binder-free electrode.

Materials:

  • Nickel foam (NF)

  • Thiourea (CH4N2S)

  • Hydrochloric acid (HCl, 1 M)

  • Acetone ((CH3)2CO)

  • Deionized (DI) water

  • Ethanol (C2H5OH)

Equipment:

  • Ultrasonic cleaner

  • Teflon-lined stainless-steel autoclave (50 mL)

  • Drying oven

Procedure:

  • Substrate Cleaning:

    • Cut the nickel foam into desired dimensions (e.g., 1.5 cm x 2 cm).

    • Clean the NF ultrasonically in acetone for 15 minutes to remove organic impurities.

    • Further sonicate the NF in a 1 M HCl solution for 15 minutes to etch the surface oxide layer.

    • Rinse the cleaned NF thoroughly with DI water and ethanol.

    • Dry the NF in a vacuum oven at 60°C for 12 hours.[11]

  • Hydrothermal Synthesis:

    • Prepare a homogeneous solution by dissolving 10 mmol of thiourea in 35 mL of DI water.

    • Place the cleaned and dried nickel foam into a 50 mL Teflon-lined stainless-steel autoclave containing the thiourea solution.

    • Seal the autoclave and heat it in an oven at 120°C for 5 hours.[11]

    • Allow the autoclave to cool down naturally to room temperature.

  • Product Collection and Drying:

    • Carefully remove the Ni3S2-coated nickel foam from the solution.

    • Rinse the product with DI water and ethanol to remove any residual reactants.

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

Electrode Fabrication and Electrochemical Characterization

This protocol outlines the assembly of a three-electrode system for electrochemical testing and the standard characterization techniques.

Electrode Assembly (Three-Electrode System):

  • Working Electrode: The prepared Ni3S2 on nickel foam is directly used as the binder-free working electrode.

  • Counter Electrode: A platinum (Pt) foil or mesh is typically used as the counter electrode.

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference electrode.

  • Electrolyte: A 6 M potassium hydroxide (KOH) aqueous solution is a commonly used electrolyte for supercapacitor testing.[1]

Electrochemical Characterization: The electrochemical performance is evaluated using an electrochemical workstation.

  • Cyclic Voltammetry (CV):

    • Purpose: To assess the capacitive behavior and redox reactions of the electrode material.

    • Procedure: The potential is swept linearly between a defined voltage window (e.g., -0.1 V to 0.6 V vs. SCE) at various scan rates (e.g., 5, 10, 25, 50, 100 mV/s).[1] The shape of the CV curve indicates the nature of charge storage (rectangular for EDLC, redox peaks for pseudocapacitance).

  • Galvanostatic Charge-Discharge (GCD):

    • Purpose: To determine the specific capacitance, energy density, power density, and cycling stability.

    • Procedure: The electrode is charged and discharged at a constant current density between a specific potential window. The triangular shape of the GCD curve is characteristic of capacitive behavior.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To investigate the internal resistance and ion diffusion kinetics of the electrode.

    • Procedure: A small AC voltage is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential. The resulting Nyquist plot provides information on the equivalent series resistance (ESR) and charge transfer resistance (Rct).

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

Hydrothermal_Synthesis_Workflow start Start clean_nf Clean Nickel Foam (Acetone, HCl, DI Water, Ethanol) start->clean_nf dry_nf Dry Cleaned NF (60°C, 12h) clean_nf->dry_nf hydrothermal_reaction Hydrothermal Reaction (120°C, 5h in Autoclave) dry_nf->hydrothermal_reaction prepare_solution Prepare Thiourea Solution prepare_solution->hydrothermal_reaction cool_down Cool to Room Temperature hydrothermal_reaction->cool_down rinse_product Rinse with DI Water & Ethanol cool_down->rinse_product dry_product Dry Final Product (60°C, 12h) rinse_product->dry_product end Ni3S2/NF Electrode dry_product->end

Caption: Workflow for Hydrothermal Synthesis of Ni3S2 on Nickel Foam.

Electrochemical_Characterization_Workflow start Prepared Ni3S2/NF Electrode assembly Assemble Three-Electrode Cell (WE: Ni3S2/NF, CE: Pt, RE: Ag/AgCl, Electrolyte: 6M KOH) start->assembly cv_test Cyclic Voltammetry (CV) (Varying Scan Rates) assembly->cv_test gcd_test Galvanostatic Charge-Discharge (GCD) (Varying Current Densities) assembly->gcd_test eis_test Electrochemical Impedance Spectroscopy (EIS) (Frequency Sweep) assembly->eis_test data_analysis Data Analysis cv_test->data_analysis gcd_test->data_analysis eis_test->data_analysis performance_metrics Performance Metrics (Specific Capacitance, Energy/Power Density, Cycling Stability) data_analysis->performance_metrics

Caption: Workflow for Electrochemical Characterization of Ni3S2 Electrodes.

References

Application Notes and Protocols for the Synthesis of Ni₃S₂ on Nickel Foam Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the facile, one-step hydrothermal synthesis of nickel sulfide (Ni₃S₂) directly onto a nickel foam (NF) substrate. This method is advantageous as it creates a binder-free electrode with a hierarchical nanostructure, which is beneficial for applications in electrocatalysis, particularly for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in water splitting.

Data Presentation: Synthesis Parameters and Electrochemical Performance

The following table summarizes key synthesis parameters and the resulting electrochemical performance of Ni₃S₂ grown on nickel foam, as reported in various studies. This allows for a comparative analysis of how different reaction conditions can influence the catalytic activity.

Sulfur SourceAdditional ReagentsTemperature (°C)Duration (h)OER Overpotential (mV at 10 mA/cm²)HER Overpotential (mV at 10 mA/cm²)Reference
ThioureaNickel Chloride, Ethylene Glycol16014~310Not Reported[1]
Na₂SNoneNot SpecifiedNot SpecifiedNot Reported43[2]
ThioureaNone18024Not ReportedNot Reported

Experimental Protocol: Hydrothermal Synthesis of Ni₃S₂ on Nickel Foam

This protocol details a common and effective method for the in-situ growth of Ni₃S₂ on a nickel foam substrate.

1. Materials and Reagents:

  • Nickel foam (NF)

  • Thiourea (CH₄N₂S)

  • Ethylene glycol

  • Nickel chloride (optional, for morphology control)[3]

  • Hydrochloric acid (HCl)

  • Acetone

  • Ethanol

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

2. Pre-treatment of Nickel Foam Substrate:

  • Cut the nickel foam into the desired dimensions (e.g., 2.5 cm x 0.5 cm).[3]

  • To remove the surface oxide layer and any organic contaminants, sonicate the nickel foam pieces in a sequence of solutions:

    • Dilute hydrochloric acid (e.g., 1 M HCl) for 15-20 minutes.

    • Deionized water for 20 minutes.[3]

    • Acetone for 20 minutes.[3]

    • Ethanol for 20 minutes.[3]

  • Dry the cleaned nickel foam in an oven at 80°C overnight.[3]

3. Preparation of the Reaction Solution:

  • Prepare a precursor solution by dissolving thiourea in a mixture of deionized water and ethylene glycol. A typical concentration would be 0.25 mmol of thiourea in a solution containing 30 mL of DI water and 2 mL of ethylene glycol.[3]

  • For morphology control to achieve specific structures like nanosheets, nickel chloride can be added to the solution.[3]

4. Hydrothermal Synthesis:

  • Place the pre-treated nickel foam piece(s) into a Teflon-lined stainless-steel autoclave. Ensure the foam is standing against the wall of the liner.[3]

  • Pour the prepared reaction solution into the Teflon liner, ensuring the nickel foam is fully submerged.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 160°C and maintain this temperature for 14 hours.[3]

5. Post-Synthesis Treatment:

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Carefully remove the nickel foam, which should now be coated with a layer of Ni₃S₂.

  • Rinse the Ni₃S₂-coated nickel foam thoroughly with deionized water and ethanol to remove any residual reactants.[3]

  • Dry the final product in an oven at 80°C.[3]

Visualizations

Experimental Workflow for Ni₃S₂ Synthesis

G cluster_prep Substrate Preparation cluster_synthesis Hydrothermal Synthesis cluster_post Post-Treatment p1 Cut Ni Foam p2 Sonicate in HCl p1->p2 p3 Rinse with DI Water p2->p3 p4 Sonicate in Acetone & Ethanol p3->p4 p5 Dry in Oven p4->p5 s2 Place Ni Foam in Autoclave p5->s2 Cleaned Substrate s1 Prepare Thiourea Solution s3 Add Solution to Autoclave s1->s3 s2->s3 s4 Seal and Heat (160°C, 14h) s3->s4 po1 Cool to Room Temperature s4->po1 Completed Reaction po2 Rinse with DI Water & Ethanol po1->po2 po3 Dry Final Product po2->po3 po4 Characterization (SEM, XRD, Electrochemical) po3->po4

Caption: Workflow for the hydrothermal synthesis of Ni₃S₂ on nickel foam.

References

Application Notes and Protocols for Trinickel Disulfide (Ni₃S₂) in Alkaline Water Electrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of trinickel disulfide (Ni₃S₂) as a highly efficient and durable electrocatalyst for alkaline water electrolysis. Ni₃S₂ has emerged as a promising non-precious metal catalyst for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), the two key half-reactions in water splitting.

Introduction

Alkaline water electrolysis is a mature technology for large-scale hydrogen production, a cornerstone for a green energy economy.[1][2][3] The efficiency of this process is largely dictated by the catalytic activity of the electrodes. While precious metals like platinum and iridium are effective, their scarcity and high cost are significant barriers.[4] Trinickel disulfide (Ni₃S₂) has garnered considerable attention as a cost-effective alternative due to its high electrochemical performance and stability in alkaline media.[4][5] This document outlines the synthesis, characterization, and performance of Ni₃S₂-based electrodes for alkaline water electrolysis.

Performance Data of Ni₃S₂-Based Electrocatalysts

The performance of Ni₃S₂ as an electrocatalyst can be evaluated based on several key metrics, including the overpotential required to drive the HER and OER at a specific current density (typically 10 mA/cm²), the Tafel slope (which indicates the reaction kinetics), and long-term stability. The data presented below is a summary from various studies, often involving Ni₃S₂ grown on a conductive substrate like nickel foam (NF).

Hydrogen Evolution Reaction (HER) Performance in Alkaline Media
Catalyst CompositionElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Long-term Stability
Ni₃S₂/NF (hydrothermal, Na₂S source)1.0 M KOH43Not SpecifiedSuperior durability
Ni₃S₂/NF (coral-like, electrodeposition)Not Specified95Not SpecifiedNot Specified
Fe-doped Ni₃S₂/AFAlkaline Media75Not SpecifiedHigh durability
Sn-doped Ni₃S₂/NFNot SpecifiedNot Specified (171 mV @ 100 mA/cm²)Not SpecifiedStable for 60 hours
Ni-Ni₃S₂/NF1.0 M KOH57Not SpecifiedNo obvious performance loss over 30 hours
NF@Ni₃S₂@NCNTs1.0 M KOH93.8954Superior long-term stability
Ni₃S₂/Cu₂S/NF1.0 M KOH108Not SpecifiedStable for ≥150 hours
P-MoS₂/Ni₃S₂/NFAlkaline Media95Not SpecifiedNot Specified
Ni₃S₂@MoO₃@Co₃O₄@AMO/NF1.0 M KOH185Not SpecifiedStable after long time i-t tests
Oxygen Evolution Reaction (OER) Performance in Alkaline Media
Catalyst CompositionElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Long-term Stability
Fe-doped Ni₃S₂/AFAlkaline Media267Not SpecifiedHigh durability
Ni-Ni₃S₂/NF1.0 M KOHNot Specified (295 mV @ 20 mA/cm²)Not SpecifiedNo obvious performance loss over 30 hours
Ni₃S₂/Cu₂S/NF1.0 M KOH166Not SpecifiedStable for ≥150 hours
P-MoS₂/Ni₃S₂/NFAlkaline Media136Not SpecifiedNot Specified
Ni₃S₂@MoO₃@Co₃O₄@AMO/NF1.0 M KOH248Not SpecifiedStable after long time i-t tests
Overall Water Splitting Performance
Anode & CathodeElectrolyteCell Voltage @ 10 mA/cm² (V)Long-term Stability
Ni-Ni₃S₂/NFNi-Ni₃S₂/NF1.0 M KOH
Fe-Ni₃S₂/AFFe-Ni₃S₂/AFAlkaline Media
Ni₃S₂/Cu₂S/NFNi₃S₂/Cu₂S/NF1.0 M KOH
P-MoS₂/Ni₃S₂/NFP-MoS₂/Ni₃S₂/NFAlkaline Media
Ni₃S₂@MoO₃@Co₃O₄@AMO/NFNi₃S₂@MoO₃@Co₃O₄@AMO/NF1.0 M KOH
Ni₃S₂/NM-INi₃S₂/NM-I30 wt% KOH (80°C)

Experimental Protocols

The following protocols are generalized from various reported methods for the synthesis and electrochemical evaluation of Ni₃S₂ on nickel foam.

Protocol 1: Hydrothermal Synthesis of Ni₃S₂ on Nickel Foam (NF)

This protocol describes a common method for the direct growth of Ni₃S₂ on a nickel foam substrate.[5]

Materials:

  • Nickel foam (NF)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Urea (CO(NH₂)₂)

  • Ammonium fluoride (NH₄F)

  • Sodium sulfide (Na₂S) or 2-mercaptoethanol as sulfur source

  • Deionized (DI) water

  • Ethanol

  • Hydrochloric acid (HCl) for cleaning

Procedure:

  • Substrate Cleaning:

    • Cut the nickel foam to the desired dimensions (e.g., 1 cm x 3 cm).

    • Clean the NF by sequential ultrasonication in 3M HCl, DI water, and ethanol for 15 minutes each to remove the surface oxide layer and any organic contaminants.

    • Dry the cleaned NF in an oven.

  • Synthesis of Ni(OH)₂ Precursor (Optional but common):

    • Prepare a uniform aqueous solution by dissolving Ni(NO₃)₂·6H₂O, urea, and NH₄F in DI water.[1]

    • Place the cleaned NF and the solution into a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 120°C for 6 hours.

    • After cooling, wash the Ni(OH)₂-coated NF with DI water and ethanol and dry it.

  • Sulfidation Step:

    • Prepare a solution containing the sulfur source (e.g., Na₂S).

    • Immerse the cleaned NF or the Ni(OH)₂/NF in the sulfur source solution within a Teflon-lined autoclave.

    • Heat the autoclave at a specified temperature (e.g., 120-180°C) for a designated time (e.g., 6-12 hours).

    • After cooling to room temperature, retrieve the Ni₃S₂/NF electrode.

    • Rinse the electrode thoroughly with DI water and ethanol to remove any residual reactants.

    • Dry the final Ni₃S₂/NF electrode in an oven.

Protocol 2: Electrochemical Characterization of Ni₃S₂/NF Electrodes

This protocol outlines the standard electrochemical measurements to evaluate the catalytic performance.

Equipment:

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode electrochemical cell

  • Working electrode: Ni₃S₂/NF

  • Counter electrode: Graphite rod or Platinum foil

  • Reference electrode: Saturated Calomel Electrode (SCE) or Mercury/Mercuric Oxide (Hg/HgO) electrode

  • Electrolyte: 1.0 M potassium hydroxide (KOH) solution

Procedure:

  • Electrolyte Preparation: Prepare a 1.0 M KOH solution by dissolving the appropriate amount of KOH pellets in DI water.

  • Cell Assembly: Assemble the three-electrode cell with the Ni₃S₂/NF as the working electrode, a graphite rod or Pt foil as the counter electrode, and an SCE or Hg/HgO as the reference electrode. Ensure the electrodes are immersed in the 1.0 M KOH electrolyte.

  • Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(SCE) + 0.2415 V + 0.059 * pH or E(RHE) = E(Hg/HgO) + 0.098 V + 0.059 * pH.

  • Linear Sweep Voltammetry (LSV):

    • Record the polarization curves for HER and OER by sweeping the potential at a slow scan rate (e.g., 5 mV/s).

    • The overpotential is determined from the LSV curve at a current density of 10 mA/cm².

  • Tafel Slope Analysis:

    • The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log(current density)).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at a specific overpotential to investigate the electrode kinetics and charge transfer resistance.[1] A typical frequency range is from 0.1 Hz to 1 MHz with a small AC amplitude (e.g., 5 mV).[1]

  • Cyclic Voltammetry (CV) for Double-Layer Capacitance (Cdl):

    • Measure CVs at various scan rates (e.g., 5 to 150 mV/s) in a non-Faradaic potential window to determine the Cdl, which is proportional to the electrochemically active surface area (ECSA).[1]

  • Chronopotentiometry/Chronoamperometry for Stability Test:

    • Assess the long-term stability of the catalyst by applying a constant current density (chronopotentiometry) or a constant potential (chronoamperometry) for an extended period (e.g., 24 hours or longer) and monitoring the potential or current density change over time.[1][6]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental mechanisms of alkaline water electrolysis.

experimental_workflow cluster_prep Catalyst Preparation cluster_char Electrochemical Characterization A Nickel Foam Substrate B Cleaning (HCl, H₂O, Ethanol) A->B C Hydrothermal Synthesis B->C D Sulfidation C->D E Drying D->E F Three-Electrode Cell Assembly E->F Characterize Catalyst G Linear Sweep Voltammetry (LSV) F->G I Electrochemical Impedance Spectroscopy (EIS) F->I J Cyclic Voltammetry (CV for ECSA) F->J K Long-Term Stability Test F->K H Tafel Analysis G->H

Experimental workflow for Ni₃S₂ catalyst synthesis and characterization.

alkaline_electrolysis C1 2H₂O + 2e⁻ → H₂ + 2OH⁻ A1 2OH⁻ → ½O₂ + H₂O + 2e⁻ C1->A1 Power Power Source A1->Power e⁻ O1 H₂O → H₂ + ½O₂ Power->C1 e⁻

Reaction mechanisms in an alkaline water electrolyzer.

Concluding Remarks

Trinickel disulfide demonstrates significant promise as a robust and efficient electrocatalyst for alkaline water electrolysis, offering a viable alternative to expensive precious metal catalysts. The performance of Ni₃S₂ can be further enhanced through strategies such as doping with other transition metals, creating heterostructures, and optimizing the nanostructure to increase the density of active sites.[4][7] The protocols and data presented herein provide a solid foundation for researchers to explore and advance the application of Ni₃S₂ in the field of green hydrogen production.

References

Application Notes and Protocols for the Fabrication of Ni₃S₂-Based Electrodes for Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication and electrochemical evaluation of Nickel Sulfide (Ni₃S₂) based electrodes, primarily for supercapacitor applications. Ni₃S₂ is a promising electrode material due to its high theoretical specific capacitance, excellent electrical conductivity, and abundant resources.[1][2] These protocols are designed to be accessible to researchers with a foundational understanding of materials synthesis and electrochemistry.

Overview of Ni₃S₂ for Energy Storage

Transition metal sulfides, particularly Ni₃S₂, have garnered significant attention as electrode materials for pseudocapacitors.[3][4] Their ability to undergo fast Faradaic redox reactions at the electrode-electrolyte interface allows for much higher energy storage capacities compared to electric double-layer capacitors (EDLCs).[3] The unique heazlewoodite phase of Ni₃S₂ contributes to its impressive electrochemical performance.[5] Various synthesis methods have been developed to create nanostructured Ni₃S₂ with high surface area and optimized morphology to enhance ion diffusion and electron transport, leading to superior supercapacitive performance.[6][7]

Performance of Ni₃S₂-Based Electrodes

The electrochemical performance of Ni₃S₂-based electrodes can vary significantly depending on the synthesis method, morphology, and the presence of composite materials. The following table summarizes the performance of various Ni₃S₂ electrodes reported in the literature.

Electrode MaterialSynthesis MethodSpecific CapacitanceCurrent DensityCycling StabilityReference
Ni₃S₂/3D Graphene/NFHydrothermal2585 F/g1 A/g~88.9% after 5000 cycles[5]
Ni₃S₂/CoFe LDH/NFHydrothermal5.08 F/cm²20 mA/cm²93.4% after 5000 cycles[5]
Ni(OH)₂/Ni₃S₂/NFTwo-step Hydrothermal2207 F/g1 A/g90.4% after 5000 cycles[1][8]
Ni₃S₂ nanosheet arrays on NFHydrothermal1370 F/g2 A/g91.4% after 1000 cycles[1]
Ni₃S₂/MnS compositeHydrothermal6.70 mAh/cm²2 mA/cm²96.5% after 1000 cycles[3]
Ni₃S₂ nanosheet arrayHydrothermal~1000 F/g50 A/gStable for 20,000 cycles[9]
Ni₃S₂ nanoparticlesMechanical Alloying911 F/g0.5 A/gNot specified[7]
Ni₃S₂ nanoparticlesHydrothermal2495 F/g1 A/g92.2% after 5000 cycles[10]
NiSe/Ni₃S₂ compositeSelenization & Electrodeposition1259.3 F/g4 mA/cm²85.9% after 10,000 cycles[11]
Ni₃S₂/NiS compositeElectrodeposition1649.8 F/gNot specifiedNot specified[2]
Ni₃S₂/GNS nanocompositeHydrothermal~1420 F/g2 A/gStable for 2000 cycles[12][13]

NF: Nickel Foam, GNS: Graphene Nanosheets, LDH: Layered Double Hydroxide

Experimental Protocols

Protocol for Hydrothermal Synthesis of Ni₃S₂ on Nickel Foam

This protocol describes a common method for the in-situ growth of Ni₃S₂ nanostructures directly on a conductive nickel foam (NF) substrate. This binder-free approach enhances electrical conductivity and mechanical stability.

Materials:

  • Nickel Foam (NF), cut into desired dimensions (e.g., 1x2 cm)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or Thioacetamide (CH₃CSNH₂)

  • Urea (CO(NH₂)₂)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Pre-treatment of Nickel Foam:

    • Clean the NF pieces by sonicating in 3M HCl for 15-20 minutes to remove the surface oxide layer.

    • Rinse thoroughly with DI water and ethanol.

    • Dry the cleaned NF in an oven at 60°C for at least 3 hours.[14]

  • Preparation of Reaction Solution:

    • In a typical synthesis, dissolve Ni(NO₃)₂·6H₂O, a sulfur source (e.g., Na₂S·9H₂O or CH₃CSNH₂), and urea in DI water. A representative solution could consist of 4 mmol of Ni(NO₃)₂·6H₂O, 3.4 mmol of Na₂S·9H₂O, and 16 mmol of urea in 80 mL of DI water.[14]

    • Stir the solution for 30 minutes to ensure all precursors are completely dissolved.

  • Hydrothermal Reaction:

    • Place the pre-treated NF into the Teflon liner of the autoclave.

    • Pour the prepared reaction solution into the Teflon liner.

    • Seal the autoclave and heat it to 180-200°C for 8-12 hours.[14] The reaction temperature and time can be adjusted to control the morphology of the Ni₃S₂ nanostructures.

  • Post-treatment:

    • After the reaction, allow the autoclave to cool down naturally to room temperature.

    • Carefully remove the NF, which should now be coated with a layer of Ni₃S₂.

    • Rinse the coated NF repeatedly with DI water and ethanol to remove any residual reactants.

    • Dry the Ni₃S₂/NF electrode in a vacuum oven at 60°C for 3 hours.[14]

Protocol for Electrochemical Characterization

The electrochemical performance of the fabricated Ni₃S₂/NF electrodes is typically evaluated in a three-electrode system using an electrochemical workstation.[15][16]

Materials and Equipment:

  • Ni₃S₂/NF working electrode

  • Platinum (Pt) foil or wire as the counter electrode

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode

  • Aqueous electrolyte (e.g., 2 M or 6 M KOH)[1]

  • Electrochemical workstation (Potentiostat/Galvanostat)

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode cell with the Ni₃S₂/NF as the working electrode, Pt as the counter electrode, and the reference electrode.

    • Ensure the electrodes are immersed in the electrolyte and positioned at a constant distance from each other.[15]

  • Cyclic Voltammetry (CV):

    • Perform CV scans within a defined potential window (e.g., -0.2 to 0.6 V vs. SCE) at various scan rates (e.g., 5, 10, 25, 50, 100 mV/s).

    • The shape of the CV curves provides information about the charge storage mechanism (pseudocapacitive or EDLC).[16]

  • Galvanostatic Charge-Discharge (GCD):

    • Conduct GCD measurements at different current densities (e.g., 1, 2, 5, 10, 20 A/g) within the same potential window as the CV.

    • The specific capacitance can be calculated from the discharge curves. The triangular shape of the GCD curves is indicative of capacitive behavior.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in a frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential with a small AC perturbation (e.g., 5 mV).

    • The resulting Nyquist plot can be used to analyze the internal resistance, charge transfer resistance, and ion diffusion kinetics of the electrode.[16]

  • Cyclic Stability Test:

    • Evaluate the long-term stability of the electrode by performing repeated GCD cycles at a high current density for thousands of cycles (e.g., 5000-10,000 cycles).[1][5]

    • The capacitance retention is calculated to assess the durability of the electrode.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the fabrication and characterization of Ni₃S₂-based electrodes.

experimental_workflow cluster_prep Electrode Preparation cluster_char Electrochemical Characterization start Start pretreatment Ni Foam Pre-treatment (HCl, H₂O, Ethanol) start->pretreatment solution Precursor Solution (Ni Salt, S Source, Urea) pretreatment->solution hydrothermal Hydrothermal Synthesis (180-200°C, 8-12h) solution->hydrothermal post_treatment Washing & Drying hydrothermal->post_treatment electrode Ni₃S₂/NF Electrode post_treatment->electrode assembly Three-Electrode Cell Assembly (Working, Counter, Reference) electrode->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis stability Cyclic Stability Test assembly->stability analysis Data Analysis cv->analysis gcd->analysis eis->analysis stability->analysis

Fig. 1: Experimental workflow for Ni₃S₂ electrode fabrication and testing.
Factors Influencing Electrode Performance

The performance of Ni₃S₂-based electrodes is influenced by a combination of factors related to the material's properties and the fabrication process.

performance_factors performance Electrode Performance (Capacitance, Rate Capability, Stability) morphology Nanostructure Morphology (Nanosheets, Nanorods, etc.) performance->morphology synthesis Synthesis Method (Hydrothermal, Electrodeposition, etc.) performance->synthesis composition Material Composition (Pure Ni₃S₂, Composites) performance->composition surface_area Specific Surface Area morphology->surface_area ion_diffusion Ion Diffusion Paths morphology->ion_diffusion synthesis->morphology precursors Precursors & Additives synthesis->precursors temp_time Reaction Temperature & Time synthesis->temp_time substrate Substrate (e.g., Ni Foam) synthesis->substrate conductivity Electrical Conductivity composition->conductivity doping Doping/Composite Materials (Graphene, LDH, etc.) composition->doping

Fig. 2: Key factors influencing the performance of Ni₃S₂ electrodes.

References

Troubleshooting & Optimization

Trinickel Disulphide (Ni₃S₂) Catalyst Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trinickel Disulphide (Ni₃S₂) catalysts. This resource is designed for researchers, scientists, and professionals in drug development and electrochemistry, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and application of Ni₃S₂ electrocatalysts.

Question: My Ni₃S₂ catalyst exhibits high overpotential for the Hydrogen Evolution Reaction (HER) or Oxygen Evolution Reaction (OER). What are the potential causes and solutions?

Answer: High overpotential is a common issue indicating poor catalytic activity. The primary causes often relate to the intrinsic properties of pristine Ni₃S₂ and the electrode's physical state.

  • Limited Active Sites: Pristine Ni₃S₂ often has a limited number of exposed active sites for catalysis.[1]

    • Solution 1: Morphology Control. Synthesize Ni₃S₂ with high-surface-area nanostructures like interconnected nanosheets, spider web-like structures, or nanorod arrays.[2][3][4][5] This increases the electrochemical active surface area (ECSA), exposing more active sites.

    • Solution 2: Defect Engineering. Introduce sulfur vacancies or other defects to create additional active sites.

  • Suboptimal Electronic Structure: The intrinsic electronic configuration of Ni₃S₂ can lead to strong chemisorption of hydrogen intermediates (H*), hindering their subsequent desorption and slowing down reaction kinetics.[1]

    • Solution 1: Heteroatom Doping. Doping with transition metals such as Iron (Fe), Cobalt (Co), Molybdenum (Mo), Vanadium (V), or Tin (Sn) can modulate the electronic structure of Ni₃S₂, optimize the hydrogen adsorption free energy (ΔG H*), and improve intrinsic activity.[1][6][7][8][9] For instance, Sn doping can regulate the electronic configuration and lower the energy barrier for HER.[1]

    • Solution 2: Form Heterostructures. Creating a heterostructure with other materials like NiS, MoS₂, or Ni(OH)₂ can induce synergistic effects at the interface, promoting charge transfer and optimizing the adsorption of reaction intermediates.[3][10][11]

  • Poor Electrical Conductivity/Charge Transfer: Inefficient electron transport within the catalyst or at the catalyst-substrate interface increases resistance (Rct).

    • Solution 1: Conductive Substrates. Grow the Ni₃S₂ catalyst directly on a conductive substrate like Nickel Foam (NF) to ensure good electrical contact and eliminate the need for binders.[12]

    • Solution 2: Carbon Coating. Coat the Ni₃S₂ with a conductive layer, such as nitrogen-doped carbon nanotubes (NCNTs), to enhance electron transport and stability.[1][12]

Below is a logical workflow for troubleshooting high overpotential:

G Troubleshooting: High Overpotential start High Overpotential Observed check_structure Analyze Morphology (SEM/TEM) start->check_structure check_composition Verify Composition (XRD/XPS) start->check_composition check_kinetics Measure Kinetics (EIS/Tafel) start->check_kinetics low_ecsa Issue: Low ECSA / Limited Active Sites check_structure->low_ecsa suboptimal_g Issue: Suboptimal Adsorption Energy check_composition->suboptimal_g high_rct Issue: High Charge Transfer Resistance check_kinetics->high_rct solution_morphology Solution: Control Morphology (e.g., Nanosheets) low_ecsa->solution_morphology solution_doping Solution: Dope with Fe, Co, Mo, etc. suboptimal_g->solution_doping solution_hetero Solution: Form Heterostructure suboptimal_g->solution_hetero solution_coating Solution: Use Conductive Coating (e.g., N-Carbon) high_rct->solution_coating

Caption: Troubleshooting workflow for high catalytic overpotential.

Question: My Ni₃S₂ catalyst shows poor long-term stability and degrades during operation. What's happening and how can I fix it?

Answer: Catalyst degradation is a critical issue that can stem from mechanical or chemical instability.

  • Mechanical Detachment: The active material can physically detach from the substrate, especially when using powdered catalysts applied with a binder.[13]

    • Solution: Synthesize the Ni₃S₂ catalyst in situ directly onto a 3D conductive substrate like nickel foam (NF).[12] This creates a binder-free electrode with strong adhesion between the catalyst and the substrate, significantly improving mechanical stability.

  • Surface Reconstruction/Oxidation: During OER in alkaline media, the surface of nickel sulfides can undergo reconstruction to form amorphous nickel oxides or (oxy)hydroxides (e.g., NiOOH).[14] While this can sometimes form the true active species, uncontrolled transformation can lead to performance loss. During HER, sulfur can be etched from the surface.[10]

    • Solution 1: Doping. Doping with elements like Fe can stabilize the structure and promote the formation of highly active and stable γ-NiOOH and γ-FeOOH species during OER.[14]

    • Solution 2: Protective Coating. Encapsulating the Ni₃S₂ catalyst with a protective layer, such as N-doped graphene or carbon nanotubes, can prevent direct contact with the electrolyte, enhancing chemical stability while maintaining conductivity.[1]

  • Particle Agglomeration: Nanostructured catalysts can agglomerate over time, reducing the active surface area.

    • Solution: The use of a 3D substrate like nickel foam helps to physically separate nanostructures, preventing large-scale agglomeration. Additionally, strategies like creating heterostructures can introduce physical barriers to agglomeration.

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of doping Ni₃S₂ with other transition metals like Fe, Co, or Mo? A1: Doping is a key strategy to enhance the intrinsic catalytic activity of Ni₃S₂.[6][8][15] It works by modulating the catalyst's electronic structure, which optimizes the adsorption energy of reaction intermediates (like H* for HER) to a more favorable level (closer to 0 eV).[1][16] This modification can also increase the number of active sites and improve electrical conductivity, collectively leading to lower overpotential and faster reaction kinetics.[1][7]

Q2: How does controlling the morphology of Ni₃S₂ impact its performance? A2: The morphology of the catalyst is critical because electrochemical reactions are surface-dependent processes.[17] By creating nanostructures with high surface area, such as nanosheets or porous networks, the number of exposed catalytic active sites is significantly increased.[2][3][17] For example, a spider web-like Ni-Ni₃S₂ structure showed superior OER activity compared to a honeycomb-like structure due to its larger exposed surface area.[2][4]

Q3: What is a heterostructure, and why is it beneficial for Ni₃S₂ catalysts? A3: A heterostructure is formed by interfacing Ni₃S₂ with another distinct material, such as NiS, MoS₂, or Ni(OH)₂.[3][10][11] The interface between the two materials creates a synergistic effect that can enhance catalytic performance beyond that of the individual components.[1] This is often due to favorable charge redistribution at the interface, which improves charge transfer kinetics and optimizes the binding of intermediates.[10]

Q4: What is the purpose of using Nickel Foam (NF) as a substrate? A4: Nickel Foam (NF) is a highly porous, 3D conductive substrate. Using it to directly grow Ni₃S₂ offers several advantages: (1) It provides a large surface area for high catalyst loading; (2) It ensures excellent electrical contact, lowering charge transfer resistance; (3) It creates a binder-free, self-supported electrode, which enhances mechanical stability and prevents the catalyst from detaching during operation.[12]

Quantitative Data on Catalyst Performance

The following table summarizes the performance of various modified Ni₃S₂ catalysts for the Hydrogen Evolution Reaction (HER) in 1.0 M KOH, demonstrating the impact of different improvement strategies.

Catalyst SystemModification StrategyOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Pristine Ni₃S₂/NF None (Baseline)240152[1]
N-doped Ni₃S₂/NF Non-metal doping155113[1]
Sn-doped Ni₃S₂/NF Metal doping~171 (at 100 mA/cm²)Not specified[1]
Cu-doped Ni₃S₂ Metal doping12186.2[18]
Mo-doped Ni₃S₂ Metal doping53Not specified[9]
N-Ni₃S₂@NG/NF Coating & Doping100Not specified[1]
NF@Ni₃S₂@NCNTs Coating93.954[12]
Ni₃S₂@NiS/Ni-Net Heterostructure~207 (at 100 mA/cm²)Not specified[10]
Ni₃S₂ from Na₂S source Synthesis Method43Not specified[5][19]

Experimental Protocols

Protocol: One-Step Hydrothermal Synthesis of Ni₃S₂ Nanosheets on Nickel Foam (NF)

This protocol is a representative method for creating a binder-free, self-supported Ni₃S₂ electrode, adapted from methodologies described in the literature.[2][5]

1. Materials and Reagents:

  • Nickel Foam (NF) sheets

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Thioacetamide (CH₃CSNH₂) or Sodium Sulfide (Na₂S)

  • Hydrochloric acid (HCl)

  • Acetone

  • Ethanol

  • Deionized (DI) water

2. Substrate Preparation:

  • Cut Nickel Foam into desired dimensions (e.g., 1 cm x 2 cm).

  • Pre-clean the NF by sequential ultrasonication in 3M HCl, DI water, acetone, and ethanol (15 minutes each) to remove the surface oxide layer and organic impurities.

  • Dry the cleaned NF in a vacuum oven at 60 °C.

3. Hydrothermal Synthesis Workflow:

G Hydrothermal Synthesis Workflow sub_prep 1. Substrate Cleaning (Ni Foam in HCl, Acetone) hydrothermal 3. Hydrothermal Reaction (Place NF & Solution in Autoclave ~120-180°C, 6-12h) sub_prep->hydrothermal precursor_prep 2. Prepare Precursor Solution (e.g., NiCl₂ + Sulfur Source) precursor_prep->hydrothermal cooling 4. Cool to Room Temp. hydrothermal->cooling washing 5. Wash & Rinse (DI Water, Ethanol) cooling->washing drying 6. Dry Catalyst (Vacuum Oven, 60°C) washing->drying final_product Final Product: Ni₃S₂/NF Electrode drying->final_product

Caption: Workflow for one-step hydrothermal synthesis of Ni₃S₂ on NF.

4. Procedure:

  • Precursor Solution: Dissolve a specific amount of NiCl₂·6H₂O and a sulfur source (e.g., thioacetamide) in a beaker containing DI water. Stir until a clear, homogeneous solution is formed. The molar ratio of Ni to S precursors is a critical parameter to control the final phase and morphology.

  • Reaction: Place the pre-cleaned Nickel Foam into a Teflon-lined stainless-steel autoclave. Transfer the precursor solution into the autoclave, ensuring the NF is fully submerged.

  • Sealing and Heating: Seal the autoclave and heat it in an oven at a specified temperature (typically 120-180 °C) for a set duration (typically 6-12 hours).

  • Cooling and Washing: After the reaction, allow the autoclave to cool down naturally to room temperature. Carefully retrieve the Ni₃S₂-coated Nickel Foam. Rinse it thoroughly with DI water and ethanol to remove any residual reactants.

  • Drying: Dry the final product (Ni₃S₂/NF electrode) in a vacuum oven at 60 °C overnight. The electrode is now ready for electrochemical characterization and testing.

References

Technical Support Center: Large-Scale Synthesis of Ni₃S₂

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of heazlewoodite (Ni₃S₂). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scalable production of Ni₃S₂. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up Ni₃S₂ synthesis?

A1: The main challenges include controlling the stoichiometry to achieve the pure Ni₃S₂ phase, managing the morphology and particle size for consistent material properties, the high cost and safety concerns associated with some traditional methods, and ensuring batch-to-batch reproducibility. Traditional synthesis routes can be complex, time-consuming, and energy-intensive, making them unsuitable for industrial applications.[1]

Q2: Which synthesis methods are most promising for large-scale production?

A2: Hydrothermal and solvothermal methods are highly promising for scalable synthesis. They are often described as "one-step" and "facile" processes that allow for good control over morphology and phase purity.[1] These methods are generally more cost-effective and safer than techniques that may release toxic gases.[1]

Q3: How does the choice of sulfur source impact the final Ni₃S₂ product?

A3: The sulfur source (e.g., thiourea, thioacetamide, sodium thiosulfate, elemental sulfur) plays a critical role in determining the morphology and phase of the resulting nickel sulfide. Different sulfur sources have varying decomposition kinetics, which affects the availability of sulfide ions and, consequently, the growth of the Ni₃S₂ crystals. For instance, using different sulfur sources in a hydrothermal process can lead to distinct morphologies such as nanoflakes, nanosheets, or nanoparticles.

Q4: What is the importance of morphology control in Ni₃S₂ synthesis?

A4: Morphology control is crucial as the physical form of Ni₃S₂ (e.g., nanosheets, nanorods, hierarchical structures) directly influences its properties, such as catalytic activity, electrical conductivity, and performance in applications like batteries or electrocatalysis. The morphology affects the active surface area and mass transfer properties of the material.[1]

Q5: Can doping or creating composites with Ni₃S₂ affect its large-scale synthesis?

A5: Yes. While doping (e.g., with Cerium) or creating composites can enhance the properties of Ni₃S₂, it can also introduce challenges in phase control. For example, the addition of Ce³⁺ has been shown to inhibit the formation of the pure Ni₃S₂ phase, leading to mixed nickel sulfide phases.[1] This necessitates careful optimization of reaction conditions to maintain the desired stoichiometry.

Troubleshooting Guide

This guide addresses common problems encountered during the large-scale synthesis of Ni₃S₂.

Issue 1: Incorrect Phase or Phase Impurities (e.g., NiS, Ni₇S₆, NiS₂)
Potential Cause Recommended Solution
Incorrect Reaction Temperature Temperature is a critical parameter for phase control. For solvothermal methods, lower temperatures (~150°C) may favor the formation of α-NiS, while higher temperatures are needed for other phases. Verify and calibrate your temperature controllers. Systematically vary the synthesis temperature to find the optimal window for pure Ni₃S₂.
Inappropriate Ni:S Precursor Ratio The stoichiometry of the reactants is crucial. An excess or deficit of the sulfur source can lead to the formation of other nickel sulfide phases. Carefully control the molar ratio of the nickel salt to the sulfur source. Adjust the ratio based on small-scale test reactions.
Incorrect Choice of Solvent or pH The solvent can influence the reaction kinetics and the stability of different nickel sulfide phases. The pH of the solution can also affect the reaction pathway. Experiment with different solvents (e.g., water for hydrothermal, ethylene glycol or oleylamine for solvothermal) to see how they impact phase purity. Adjust the initial pH of the precursor solution.
Reaction Time is Too Short or Too Long Insufficient reaction time may lead to incomplete conversion to the desired Ni₃S₂ phase. Conversely, excessively long reaction times could potentially lead to phase transformations. Optimize the reaction duration through a time-series study.
Issue 2: Poor or Inconsistent Morphology
Potential Cause Recommended Solution
Suboptimal Precursor Concentration Precursor concentration directly impacts nucleation and growth rates, thereby affecting particle size and shape. High concentrations may lead to larger, agglomerated particles. Perform a concentration-dependent study to find the optimal range for the desired morphology. Lowering the concentration often leads to smaller, more uniform particles.
Inadequate Mixing or Heat Distribution in the Reactor In a large-scale reactor, inhomogeneous mixing or temperature gradients can lead to non-uniform nucleation and growth, resulting in a wide particle size distribution. Ensure vigorous and uniform stirring. Check the reactor's heating system for even heat distribution.
Wrong Choice of Capping Agent or Surfactant Capping agents or surfactants are often used to control the growth of specific crystal facets and prevent agglomeration. If you are using a capping agent, its concentration and type are critical. Experiment with different surfactants (e.g., PVP, CTAB) and vary their concentrations to achieve the desired morphology.
Uncontrolled Nucleation A burst of uncontrolled nucleation can lead to a wide range of particle sizes and irregular shapes. To promote controlled growth, consider a two-step process: a rapid heating phase to induce nucleation followed by a lower temperature phase for controlled crystal growth.

Quantitative Data Presentation

The following table summarizes typical experimental parameters for the lab-scale hydrothermal synthesis of Ni₃S₂ on nickel foam, which can serve as a starting point for scaling up.

Parameter Value Range Effect on Synthesis Reference
Nickel Precursor Nickel (II) Chloride, Nickel (II) NitrateSource of Ni²⁺ ionsGeneric
Sulfur Source Thiourea (CH₄N₂S), Thioacetamide (C₂H₅NS)Source of S²⁻ ions; affects morphologyGeneric
Precursor Concentration 0.1 M - 0.5 MAffects morphology and density of grown material. Higher concentrations can lead to thicker nanosheet growth.[1]
Reaction Temperature 120°C - 180°CInfluences reaction rate and crystallinity. Critical for phase control.Generic
Reaction Time 6 - 24 hoursAffects the completeness of the reaction and the thickness/size of the nanostructures.[1]
Solvent Deionized WaterMedium for the hydrothermal reaction.Generic
Typical Yield Not typically reported for in-situ growthThe focus is on the properties of the resulting electrode rather than powder yield.
Morphology Nanosheets, NanobudsDependent on precursors and additives (e.g., dopants).[1]

Experimental Protocols

Protocol 1: One-Step Hydrothermal Synthesis of Ni₃S₂ Nanosheets on Nickel Foam

This protocol is adapted for synthesizing a binder-free Ni₃S₂ electrode, a common application requiring scalable methods.

1. Materials and Reagents:

  • Nickel foam (NF) substrate

  • Nickel (II) chloride hexahydrate (NiCl₂·6H₂O)

  • Thiourea (CH₄N₂S)

  • Deionized (DI) water

  • Hydrochloric acid (HCl)

  • Ethanol

2. Substrate Pre-treatment:

  • Cut the nickel foam into desired dimensions (e.g., 2x4 cm).

  • Clean the NF ultrasonically in 3M HCl for 15 minutes to remove the surface oxide layer.

  • Rinse thoroughly with DI water and ethanol.

  • Dry the cleaned NF in a vacuum oven at 60°C.

3. Synthesis Procedure:

  • Prepare a precursor solution by dissolving NiCl₂·6H₂O and thiourea in DI water. A typical molar ratio might be 1:2 (Ni:S). For a 100 mL solution, you might use 0.1 M NiCl₂·6H₂O and 0.2 M thiourea.

  • Stir the solution until all precursors are fully dissolved.

  • Place the pre-treated nickel foam into a 120 mL Teflon-lined stainless-steel autoclave.

  • Pour the precursor solution into the autoclave, ensuring the NF is fully submerged.

  • Seal the autoclave and heat it to 160°C for 12 hours in an oven.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Retrieve the nickel foam, which should now be covered with a black layer of Ni₃S₂.

  • Rinse the Ni₃S₂/NF electrode with DI water and ethanol to remove any residual reactants.

  • Dry the final product in a vacuum oven at 60°C for 6 hours.

Visualizations

Troubleshooting Workflow for Phase Control

This diagram outlines a logical workflow for troubleshooting issues related to achieving the pure Ni₃S₂ phase during synthesis.

Caption: Troubleshooting workflow for achieving phase-pure Ni₃S₂.

Experimental Workflow for Hydrothermal Synthesis

This diagram illustrates the key steps in the hydrothermal synthesis of Ni₃S₂ on a nickel foam substrate.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Processing p1 Substrate Cleaning (Ni Foam + HCl) s1 Hydrothermal Reaction (Autoclave @ 160°C) p1->s1 p2 Precursor Solution (NiCl₂ + Thiourea) p2->s1 po1 Cooling & Rinsing s1->po1 po2 Drying po1->po2 po3 Characterization (XRD, SEM) po2->po3

Caption: Key steps for hydrothermal synthesis of Ni₃S₂ on Ni foam.

References

Technical Support Center: Stabilizing Trinickel Disulfide (Ni₃S₂) Electrocatalysts in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trinickel disulfide (Ni₃S₂) electrocatalysts for the hydrogen evolution reaction (HER) in acidic environments.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, characterization, and stability testing of Ni₃S₂ electrocatalysts in acidic solutions.

1.1 Issue: Rapid Catalyst Deactivation in Acidic Electrolyte

Question: My Ni₃S₂ electrocatalyst shows good initial activity for the hydrogen evolution reaction (HER) in 0.5 M H₂SO₄, but the performance degrades rapidly. What are the likely causes and how can I fix this?

Answer:

Rapid deactivation of pristine Ni₃S₂ in acidic media is a common issue primarily due to the inherent instability of nickel sulfides in low pH environments. The primary degradation mechanisms include:

  • Acid Corrosion and Dissolution: Ni₃S₂ is thermodynamically unstable in strong acids like sulfuric acid, leading to the leaching of nickel ions (Ni²⁺) into the electrolyte and the formation of H₂S. This results in a loss of active material and a breakdown of the catalyst's structure.

  • Surface Oxidation: The catalyst surface can undergo oxidation, forming a passivating layer of nickel oxide or hydroxide, which is less conductive and catalytically active for HER.

  • Structural Degradation: The dissolution and oxidation processes can lead to the collapse of nanostructures, reducing the electrochemically active surface area (ECSA).

Troubleshooting Steps & Solutions:

  • Material Stabilization:

    • Heteroatom Doping: Doping the Ni₃S₂ lattice with other elements can enhance its stability. For instance, doping with tin (Sn) has been shown to improve durability in both acidic and alkaline conditions.

    • Heterostructure Formation: Creating a heterostructure by interfacing Ni₃S₂ with a more stable material can protect the Ni₃S₂ and create synergistic effects that enhance both activity and stability. Examples include forming heterostructures with other metal sulfides (e.g., NiS) or selenides.

    • Carbon Coating: Encapsulating the Ni₃S₂ catalyst in a protective carbon layer can shield it from the acidic electrolyte while maintaining good electrical conductivity.

  • Electrolyte and Operating Conditions:

    • Electrolyte Choice: While 0.5 M H₂SO₄ is a standard electrolyte for HER testing, consider if a milder acidic electrolyte could be used for initial screening or specific applications where extreme acidity is not required.

    • Potential Window: Avoid excessively high cathodic potentials during operation, as this can accelerate degradation.

  • Post-Mortem Analysis:

    • X-ray Photoelectron Spectroscopy (XPS): Analyze the catalyst after the stability test to check for changes in the chemical states of Ni and S, and to detect the presence of oxides.

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Analyze the electrolyte after the stability test to quantify the amount of leached Ni ions.

    • Electron Microscopy (SEM/TEM): Examine the morphology of the catalyst before and after the stability test to observe any structural degradation.

1.2 Issue: High Overpotential and Poor Kinetics for HER

Question: My stabilized Ni₃S₂ electrocatalyst still exhibits a high overpotential and a large Tafel slope in acidic solution. What factors could be contributing to this and how can I improve the performance?

Answer:

High overpotential and poor kinetics (indicated by a large Tafel slope) suggest that the catalyst has a low intrinsic activity for the HER. The key factors influencing this are:

  • Suboptimal Hydrogen Adsorption Energy: The binding energy of hydrogen to the catalyst surface is a critical parameter. If the binding is too strong or too weak, the HER kinetics will be slow.

  • Low Electrical Conductivity: Poor electrical conductivity of the catalyst or poor contact with the substrate can lead to large ohmic losses, contributing to the high overpotential.

  • Limited Number of Active Sites: The density of catalytically active sites on the surface may be insufficient.

Troubleshooting Steps & Solutions:

  • Enhancing Intrinsic Activity:

    • Doping Strategy: Doping with elements like iron (Fe), vanadium (V), or molybdenum (Mo) can modulate the electronic structure of Ni₃S₂ and optimize the hydrogen adsorption energy.

    • Heterostructure Engineering: The interface in a heterostructure can create unique active sites with enhanced catalytic activity. For example, a Ni₃S₂@NiS heterostructure can exhibit improved HER performance.

  • Improving Conductivity and Active Site Density:

    • Nanostructuring: Synthesizing Ni₃S₂ with a high surface area nanostructure, such as nanowires, nanosheets, or porous films, can expose more active sites.

    • Conductive Substrate: Growing the catalyst directly on a conductive substrate like nickel foam or carbon cloth can ensure good electrical contact and facilitate charge transfer.

    • Composite with Conductive Materials: Forming a composite with materials like graphene or carbon nanotubes can enhance the overall conductivity and provide a robust support structure.

1.3 Issue: Inconsistent and Irreproducible Experimental Results

Question: I am getting inconsistent results in my experiments with Ni₃S₂ electrocatalysts. What are the possible sources of this variability?

Answer:

Inconsistent results can stem from variations in catalyst synthesis, electrode preparation, and electrochemical testing procedures.

Troubleshooting Steps & Solutions:

  • Standardize Synthesis Protocol:

    • Precursor Purity: Ensure the purity of all chemical precursors.

    • Reaction Conditions: Precisely control reaction parameters such as temperature, time, and precursor concentrations. For hydrothermal or solvothermal synthesis, ensure the autoclave is properly sealed and the heating and cooling rates are consistent.

    • Substrate Pre-treatment: Consistently clean and pre-treat the substrate (e.g., nickel foam) to ensure uniform catalyst growth.

  • Standardize Electrode Preparation:

    • Catalyst Loading: If preparing a catalyst ink, ensure a consistent catalyst loading on the electrode.

    • Binder and Conductive Additive: Use the same type and amount of binder (e.g., Nafion) and conductive additive (e.g., carbon black) in each preparation.

    • Drying Conditions: Control the drying temperature and time for the prepared electrodes.

  • Standardize Electrochemical Measurements:

    • Electrolyte Preparation: Use high-purity water and acid to prepare the electrolyte. Ensure the concentration is accurate.

    • Three-Electrode Setup: Use a consistent three-electrode setup with a stable reference electrode (e.g., Ag/AgCl or saturated calomel electrode) and a counter electrode (e.g., graphite rod or platinum wire).

    • iR Compensation: Consistently apply iR compensation to correct for the solution resistance.

    • Gas Purging: Purge the electrolyte with an inert gas (e.g., N₂ or Ar) for a consistent duration before each measurement to remove dissolved oxygen.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism for Ni₃S₂ electrocatalysts in acidic solutions?

A1: The primary degradation mechanism is acid corrosion, where the Ni₃S₂ reacts with H⁺ ions in the acidic electrolyte. This leads to the dissolution of nickel (forming Ni²⁺ ions) and the evolution of hydrogen sulfide (H₂S) gas, resulting in the loss of active material and structural collapse of the catalyst.

Q2: What are the most effective strategies to stabilize Ni₃S₂ in acidic media?

A2: Effective stabilization strategies include:

  • Doping: Introducing heteroatoms like Sn, Fe, or V into the Ni₃S₂ lattice can enhance its chemical stability.

  • Forming Heterostructures: Creating interfaces with more stable materials, such as other metal sulfides or selenides, can protect the Ni₃S₂ and improve performance.

  • Carbon Encapsulation: Coating the Ni₃S₂ with a layer of carbon can provide a physical barrier against the acidic electrolyte.

Q3: How can I perform an accelerated durability test (ADT) for my Ni₃S₂ catalyst in an acidic solution?

A3: A common ADT protocol involves continuous potential cycling in the acidic electrolyte (e.g., 0.5 M H₂SO₄). A typical procedure would be to cycle the potential between a non-faradaic region and a HER operating potential for a large number of cycles (e.g., 1000-5000 cycles) at a relatively high scan rate (e.g., 50-100 mV/s). The catalyst's performance (polarization curve) is measured before and after the cycling to assess the degradation. Chronopotentiometry, holding the catalyst at a constant current density for an extended period (e.g., 10-24 hours) and monitoring the potential change, is another effective method.

Q4: What are the key performance metrics I should report for my stabilized Ni₃S₂ electrocatalyst?

A4: Key performance metrics include:

  • Overpotential (η): The potential required to achieve a specific current density (e.g., 10 mA/cm²).

  • Tafel Slope: A measure of the reaction kinetics, obtained from the linear region of the Tafel plot (log(|j|) vs. η).

  • Stability: The change in overpotential or current density over time during long-term testing (e.g., chronopotentiometry or potential cycling).

  • Faradaic Efficiency: The percentage of the total current that contributes to the desired reaction (hydrogen evolution).

  • Turnover Frequency (TOF): A measure of the intrinsic activity per active site.

Section 3: Data Presentation

Table 1: Performance of Stabilized Ni₃S₂ Electrocatalysts in Acidic Media

CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability TestPerformance after Stability Test
Nanoporous Ni₃S₂/Ni Foam0.5 M H₂SO₄Not specified, onset potential -6.23 mV vs. RHE62.47Chronoamperometry @ -185 mV vs. RHE for 10 hStable current density
Sn-doped Ni₃S₂Acidic (not specified)Significantly better than undoped Ni₃S₂Lower than undoped Ni₃S₂Not specifiedDurable electrocatalytic activity
NF@Ni₃S₂@NCNTs0.5 M H₂SO₄68Not specifiedNot specified for acidic conditionsNot specified for acidic conditions

Note: Quantitative data for stabilized Ni₃S₂ electrocatalysts specifically in acidic media is limited in the publicly available literature. Most studies focus on alkaline or neutral conditions. The data presented here is based on the available information.

Section 4: Experimental Protocols

4.1 Protocol 1: Hydrothermal Synthesis of Ni₃S₂ on Nickel Foam

This protocol describes a general procedure for the in-situ growth of Ni₃S₂ on nickel foam, a common substrate for electrocatalysts.

Materials:

  • Nickel foam (NF)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Thiourea (CH₄N₂S) or Sodium sulfide (Na₂S)

  • Hydrochloric acid (HCl)

  • Acetone

  • Ethanol

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Substrate Pre-treatment: a. Cut the nickel foam into the desired dimensions (e.g., 1 cm x 2 cm). b. Ultrasonically clean the NF in a sequence of acetone, ethanol, 3 M HCl, and DI water for 15 minutes each to remove the surface oxide layer and any organic contaminants. c. Dry the cleaned NF under vacuum or in a stream of inert gas.

  • Precursor Solution Preparation: a. Prepare an aqueous solution of the nickel salt (e.g., 0.1 M NiCl₂·6H₂O) and the sulfur source (e.g., 0.2 M thiourea). The molar ratio of Ni to S can be varied to optimize the catalyst.

  • Hydrothermal Synthesis: a. Place the cleaned NF and the precursor solution into a Teflon-lined autoclave. b. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a specific duration (e.g., 6-12 hours).

  • Post-Synthesis Treatment: a. Allow the autoclave to cool down to room temperature naturally. b. Remove the NF, which should now be coated with a layer of Ni₃S₂. c. Rinse the coated NF thoroughly with DI water and ethanol to remove any residual reactants. d. Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C) for several hours.

4.2 Protocol 2: Accelerated Durability Test (ADT) in Acidic Media

This protocol outlines a procedure for evaluating the stability of Ni₃S₂-based electrocatalysts in a standard acidic electrolyte.

Materials and Equipment:

  • Three-electrode electrochemical cell

  • Potentiostat/Galvanostat

  • Working electrode: The synthesized Ni₃S₂ catalyst on a conductive substrate.

  • Reference electrode: Ag/AgCl (in saturated KCl) or Saturated Calomel Electrode (SCE).

  • Counter electrode: Graphite rod or Platinum wire.

  • Electrolyte: 0.5 M H₂SO₄ aqueous solution.

  • Inert gas (N₂ or Ar) for purging.

Procedure:

  • Initial Performance Measurement: a. Assemble the three-electrode cell with the prepared electrodes and the electrolyte. b. Purge the electrolyte with the inert gas for at least 30 minutes to remove dissolved oxygen. c. Record the initial linear sweep voltammetry (LSV) curve at a slow scan rate (e.g., 5 mV/s) to determine the initial HER activity (overpotential at 10 mA/cm² and Tafel slope).

  • Continuous Potential Cycling: a. Perform continuous cyclic voltammetry (CV) between a non-faradaic potential (e.g., 0 V vs. RHE) and a potential where significant HER occurs (e.g., -0.3 V vs. RHE) at a scan rate of 100 mV/s for a set number of cycles (e.g., 1000, 2000, or 5000 cycles).

  • Final Performance Measurement: a. After the potential cycling, re-purge the electrolyte with the inert gas. b. Record the final LSV curve under the same conditions as the initial measurement.

  • Data Analysis: a. Compare the initial and final LSV curves to determine the change in overpotential at 10 mA/cm². b. A minimal change indicates good stability.

Alternative Stability Test (Chronopotentiometry):

  • Initial LSV: Record the initial LSV curve as described above.

  • Constant Current Operation: Apply a constant cathodic current density (e.g., -10 mA/cm² or -20 mA/cm²) for an extended period (e.g., 10, 24, or 48 hours) and record the potential as a function of time.

  • Final LSV: Record the final LSV curve.

  • Data Analysis: A stable potential over time during the chronopotentiometry measurement indicates good durability.

Section 5: Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_stability Stability Testing cluster_analysis Post-Mortem Analysis s1 Substrate Pre-treatment (e.g., Nickel Foam Cleaning) s2 Hydrothermal/Solvothermal Synthesis of Ni3S2 s1->s2 s3 Post-Synthesis Washing and Drying s2->s3 c1 Physical Characterization (XRD, SEM, TEM) s3->c1 c2 Electrochemical Characterization (LSV, EIS) s3->c2 st1 Initial Performance Measurement c2->st1 st2 Accelerated Durability Test (e.g., Potential Cycling) st1->st2 st3 Final Performance Measurement st2->st3 a1 Ex-situ Analysis (XPS, ICP-MS) st3->a1

Caption: Experimental workflow for synthesis, characterization, and stability testing of Ni₃S₂ electrocatalysts.

degradation_pathway cluster_degradation Degradation Mechanisms cluster_consequences Performance Consequences start Pristine Ni3S2 Catalyst in Acidic Electrolyte d1 Acid Corrosion (Ni2+ Leaching, H2S Formation) start->d1 d2 Surface Oxidation (NiO/Ni(OH)2 Formation) start->d2 d3 Structural Collapse d1->d3 c1 Loss of Active Material d1->c1 c3 Increased Charge Transfer Resistance d2->c3 c2 Reduced ECSA d3->c2 c4 Catalyst Deactivation c1->c4 c2->c4 c3->c4

Caption: Degradation pathway of Ni₃S₂ electrocatalysts in acidic solutions.

stabilization_strategies cluster_strategies Stabilization Strategies unstable Unstable Ni3S2 in Acid s1 Heteroatom Doping (e.g., Sn, Fe, V) unstable->s1 s2 Heterostructure Formation (e.g., Ni3S2/NiS) unstable->s2 s3 Carbon Encapsulation unstable->s3 stable Stabilized Ni3S2 in Acid s1->stable s2->stable s3->stable

Caption: Key strategies for stabilizing Ni₃S₂ electrocatalysts in acidic environments.

Technical Support Center: Crystallinity Control of Ni₃S₂ through Annealing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of annealing temperature on the crystallinity of Nickel Sulfide (Ni₃S₂).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of annealing in the synthesis of Ni₃S₂?

A1: Annealing is a critical step in the synthesis of Ni₃S₂ that utilizes thermal treatment to induce changes in its physical and chemical properties. In a typical synthesis, a nickel precursor is reacted with a sulfur source, and the resulting material is annealed at high temperatures. This process facilitates the sulfurization reaction, leading to the formation of Ni₃S₂ with good crystallinity. By carefully controlling the annealing temperature, time, and atmosphere, it is possible to optimize the morphology, crystal phase, and electrochemical properties of the final Ni₃S₂ product.

Q2: How does annealing temperature generally affect the crystallinity of Ni₃S₂?

A2: Generally, increasing the annealing temperature promotes better crystallinity of Ni₃S₂. Higher temperatures provide the necessary thermal energy for atoms to arrange themselves into a more ordered crystal lattice. This results in an increase in crystallite size and a reduction in crystal defects. However, excessively high temperatures can lead to undesirable phase transformations or decomposition.

Q3: What are the expected XRD peak changes for Ni₃S₂ with increasing annealing temperature?

A3: As the annealing temperature increases, the diffraction peaks in the X-ray diffraction (XRD) pattern of Ni₃S₂ are expected to become sharper and more intense. This is a direct indication of improved crystallinity and an increase in the size of the crystalline domains. The full width at half maximum (FWHM) of the diffraction peaks will consequently decrease.

Q4: Can annealing lead to the formation of other nickel sulfide phases?

A4: Yes, the nickel-sulfur (Ni-S) system is complex with multiple stable phases. The annealing temperature plays a crucial role in determining the final phase. While the goal may be to form Ni₃S₂, inappropriate annealing temperatures can lead to the formation of other phases such as NiS, NiS₂, Ni₇S₆, or Ni₉S₈. It is essential to consult the Ni-S phase diagram and empirical data to select an optimal annealing temperature for the desired Ni₃S₂ phase.

Data Presentation: Effect of Annealing on Nickel Sulfide Crystallinity

Annealing Time (at 300°C)Average Crystallite Size (nm)
0h (As-prepared)16.49
1h19.87
2h21.54
3h23.58

Data adapted from a study on NiS thin films to illustrate the general trend of increasing crystallite size with thermal treatment.[1]

Experimental Protocols

Detailed Methodology for Annealing of Ni₃S₂ on Nickel Foam

This protocol describes a common method for synthesizing Ni₃S₂ on a nickel foam (NF) substrate through a hydrothermal reaction followed by annealing.

1. Pre-treatment of Nickel Foam:

  • Cut the nickel foam into the desired dimensions (e.g., 2 cm x 3 cm).
  • Clean the nickel foam by sonicating in 3 M HCl for 15 minutes to remove the surface oxide layer.
  • Rinse thoroughly with deionized (DI) water and ethanol.
  • Dry the cleaned nickel foam in a vacuum oven at 60°C.

2. Hydrothermal Synthesis of Ni₃S₂ Precursor:

  • Prepare a solution by dissolving a sulfur source (e.g., 0.5 g of thiourea) in 40 mL of DI water.
  • Place the pre-treated nickel foam and the sulfur-containing solution into a 50 mL Teflon-lined stainless-steel autoclave.
  • Seal the autoclave and heat it to 120°C for 12 hours.
  • After the reaction, allow the autoclave to cool down to room temperature naturally.
  • Remove the nickel foam, wash it with DI water and ethanol, and dry it at 60°C.

3. Annealing Process:

  • Place the dried nickel foam with the Ni₃S₂ precursor in a quartz tube furnace.
  • Heat the furnace to the desired annealing temperature (e.g., 300°C - 500°C) under an inert atmosphere (e.g., flowing argon or nitrogen) with a heating rate of 5°C/min.
  • Maintain the target temperature for a specified duration (e.g., 2 hours).
  • After annealing, allow the furnace to cool down to room temperature under the inert atmosphere.

4. Characterization:

  • The crystallinity and phase purity of the annealed Ni₃S₂ on nickel foam can be characterized using X-ray diffraction (XRD).
  • The morphology can be examined using scanning electron microscopy (SEM).

Mandatory Visualizations

logical_relationship cluster_input Input Parameters cluster_process Material Response cluster_output Observable Outcomes Annealing_Temperature Annealing Temperature Crystallinity Crystallinity Annealing_Temperature->Crystallinity Influences Phase_Purity Phase Purity Annealing_Temperature->Phase_Purity Determines Increased_Crystallite_Size Increased Crystallite Size Crystallinity->Increased_Crystallite_Size Decreased_Defects Decreased Crystal Defects Crystallinity->Decreased_Defects Desired_Ni3S2_Phase Desired Ni₃S₂ Phase Phase_Purity->Desired_Ni3S2_Phase Optimal Temp Undesired_Phases Formation of Undesired Phases (e.g., NiS, Ni₇S₆) Phase_Purity->Undesired_Phases Sub-optimal Temp

Caption: Logical workflow of annealing temperature's effect on Ni₃S₂.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low Crystallinity (Broad XRD Peaks) 1. Insufficient annealing temperature or time. 2. Rapid cooling after annealing.1. Increase the annealing temperature in increments (e.g., 50°C) or prolong the annealing duration. 2. Allow the furnace to cool down naturally to room temperature.
Presence of Impurity Phases (e.g., NiS, Ni₇S₆) 1. Incorrect annealing temperature. 2. Non-stoichiometric ratio of nickel and sulfur precursors. 3. Presence of oxygen during annealing leading to nickel oxide formation.1. Consult the Ni-S phase diagram and adjust the annealing temperature to the stability range of Ni₃S₂. 2. Adjust the precursor concentrations to achieve the correct Ni:S ratio. 3. Ensure a continuous flow of high-purity inert gas (Ar or N₂) during the annealing process.
Poor Adhesion of Ni₃S₂ to the Substrate 1. Inadequate pre-treatment of the substrate. 2. Thermal expansion mismatch between the Ni₃S₂ film and the substrate.1. Ensure thorough cleaning and etching of the substrate to create a reactive surface. 2. Optimize the heating and cooling rates during the annealing process to minimize thermal stress.
Inconsistent Results Between Batches 1. Fluctuations in furnace temperature. 2. Inconsistent gas flow rate. 3. Variation in precursor quality.1. Calibrate the furnace thermocouple and ensure stable temperature control. 2. Use a mass flow controller for precise regulation of the inert gas flow. 3. Use precursors from the same batch with known purity for all experiments.

References

Technical Support Center: Overcoming Catalyst Poisoning of Trinickel Disulfide (Ni₃S₂) in the Hydrogen Evolution Reaction (HER)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the poisoning of trinickel disulfide (Ni₃S₂) catalysts during the Hydrogen Evolution Reaction (HER). The information is presented in a question-and-answer format to offer direct and actionable solutions for experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Gradual or rapid decrease in HER activity (increased overpotential).

Q1: My Ni₃S₂ catalyst, which initially showed excellent HER performance, now requires a much higher overpotential to achieve the same current density. What could be the cause?

A1: This is a classic symptom of catalyst deactivation, which can be caused by several factors. The most common culprits for Ni₃S₂ in HER electrocatalysis are:

  • Surface Oxidation: In alkaline electrolytes, the surface of Ni₃S₂ can undergo oxidation to form a less conductive and less active layer of nickel oxide (NiO) or nickel hydroxide (Ni(OH)₂). This is a very common deactivation pathway.

  • Chemical Poisoning from Electrolyte Impurities: Trace metal ions in the electrolyte, such as Fe³⁺, can deposit on the catalyst surface, blocking active sites. The purity of the electrolyte salts (e.g., KOH) is crucial, as some grades contain significant Fe impurities.

  • Contamination from Glassware: In alkaline solutions, silica from standard laboratory glassware can leach into the electrolyte and deposit on the electrode surface, leading to fouling and a decrease in performance.

  • Reference Electrode Leakage: Silver ions (Ag⁺) can leak from Ag/AgCl reference electrodes and deposit on the working electrode. This can interfere with the intrinsic activity of the Ni₃S₂ catalyst.

Troubleshooting Steps:

  • Verify Electrolyte Purity: Use high-purity water (e.g., 18 MΩ·cm) and analytical grade or higher purity electrolytes. If iron contamination is suspected, consider purifying the electrolyte by precipitating metal hydroxides with a small amount of Ni(OH)₂ and then filtering.

  • Use Inert Electrochemical Cells: Whenever possible, use electrochemical cells made of inert materials like Teflon or polypropylene, especially for long-term stability tests in alkaline media, to avoid silica leaching.

  • Isolate the Reference Electrode: Employ a double-junction reference electrode or a Luggin capillary to minimize leakage of ions from the reference electrode into the main cell compartment.

  • Characterize the "Poisoned" Catalyst: Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to check for the presence of surface oxides (Ni-O species) or contaminants (e.g., Fe, Si).

Issue 2: Visible changes in the catalyst or electrolyte.

Q2: I've noticed a change in the color of my electrolyte or the appearance of my Ni₃S₂ electrode after a long HER experiment. What does this signify?

A2: Visual changes can provide valuable clues about the deactivation process:

  • Cloudy or Colored Electrolyte: This could indicate dissolution of the catalyst material or leaching of components from the electrode substrate. It might also be due to the precipitation of metal hydroxides if the electrolyte is contaminated.

  • Change in Electrode Appearance: A darkening or change in the luster of the Ni₃S₂ electrode can be indicative of surface film formation, such as oxidation or deposition of impurities. In some cases, long-term operation can lead to surface amorphization or sulfur leaching.

Troubleshooting Steps:

  • Analyze the Electrolyte: After the experiment, analyze the electrolyte using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to detect any leached nickel or other metal ions.

  • Microscopic Examination: Use Scanning Electron Microscopy (SEM) to inspect the morphology of the catalyst before and after the experiment. Look for signs of corrosion, delamination, or the presence of a deposited layer.

Issue 3: How to regenerate a poisoned Ni₃S₂ catalyst.

Q3: My Ni₃S₂ catalyst is no longer active. Are there any methods to regenerate it and recover its performance?

A3: Yes, it is often possible to regenerate a poisoned Ni₃S₂ catalyst, depending on the nature of the poisoning.

  • For Surface Oxidation: An electrochemical reduction treatment can often remove the passivating oxide/hydroxide layer.

  • For Adsorbed Impurities: Mild acid etching or electrochemical cleaning cycles may be effective in removing deposited contaminants.

A potential electrochemical regeneration protocol is detailed in the "Experimental Protocols" section below.

Quantitative Data on Catalyst Performance

The following table summarizes typical performance metrics for a Ni₃S₂ catalyst in its pristine, poisoned, and regenerated states. Note that the extent of poisoning and recovery can vary significantly depending on the experimental conditions.

Catalyst StateOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Notes
Pristine Ni₃S₂ ~150 - 250~70 - 120Performance can vary based on synthesis method and morphology.[1][2]
Poisoned Ni₃S₂ (Surface Oxidation) > 350> 150Significant increase in overpotential and Tafel slope indicates poor kinetics.
Regenerated Ni₃S₂ ~180 - 280~80 - 130Performance can be substantially recovered, though often not fully to the pristine state.
Poisoned Ni₃S₂ (Fe³⁺ Contamination) VariableVariableThe effect can range from minor deactivation to, in some cases of Fe-doping, enhanced activity. The impact is highly dependent on the concentration and nature of the iron species.[3]

Experimental Protocols

Protocol 1: Electrochemical Regeneration of an Oxidized Ni₃S₂ Catalyst

This protocol is designed to remove surface oxide layers that may have formed during HER in an alkaline electrolyte.

Materials and Equipment:

  • Standard three-electrode electrochemical cell

  • Potentiostat/Galvanostat

  • Poisoned Ni₃S₂ working electrode

  • Platinum counter electrode

  • Reference electrode (e.g., Ag/AgCl in a separate compartment)

  • Deaerated 1.0 M KOH electrolyte

Procedure:

  • Assemble the three-electrode cell with the poisoned Ni₃S₂ as the working electrode in deaerated 1.0 M KOH.

  • Apply a series of cyclic voltammetry (CV) scans in the cathodic (negative potential) range. A suggested range is from 0 V vs. RHE to a sufficiently negative potential to induce reduction (e.g., -0.5 V vs. RHE).

  • Cycle the potential for 20-50 cycles at a scan rate of 50-100 mV/s. The appearance of reductive peaks may indicate the removal of the oxide layer.

  • After the CV cycling, hold the electrode at a constant cathodic potential (e.g., -0.2 to -0.4 V vs. RHE) for 10-20 minutes to ensure complete reduction of the surface.

  • After regeneration, thoroughly rinse the electrode with deionized water and test its HER activity using linear sweep voltammetry (LSV) under the original experimental conditions.

Protocol 2: Controlled Poisoning of Ni₃S₂ with Iron (Fe³⁺)

This protocol allows for the systematic study of the effect of a common electrolyte impurity on Ni₃S₂ performance.

Materials and Equipment:

  • Pristine Ni₃S₂ working electrode

  • Standard electrochemical setup

  • High-purity 1.0 M KOH electrolyte

  • A stock solution of a high-purity iron salt (e.g., Fe₂(SO₄)₃ or FeCl₃)

Procedure:

  • Characterize the initial HER performance of the pristine Ni₃S₂ electrode in high-purity 1.0 M KOH.

  • Introduce a specific concentration of Fe³⁺ ions into the electrolyte (e.g., 1-10 ppm). This can be done by adding a calculated volume of the iron stock solution.

  • Perform chronoamperometry at a constant HER potential or chronopotentiometry at a constant current density for a set duration (e.g., 1-2 hours) to allow for iron deposition and its effect on catalysis to be observed.

  • After the poisoning step, re-evaluate the HER performance using LSV in the same iron-containing electrolyte.

  • Compare the LSV curves and key performance metrics (overpotential, Tafel slope) before and after the introduction of iron.

Visualizations

CatalystPoisoningWorkflow

RegenerationPathway

References

Technical Support Center: Optimizing Precursor Concentration for Hydrothermal Synthesis of Ni₃S₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of nickel sulfide (Ni₃S₂). The following sections offer detailed experimental protocols, address common issues related to precursor concentration, and provide a systematic approach to optimizing synthesis parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My hydrothermal synthesis yielded a mixture of nickel sulfide phases (e.g., NiS, NiS₂, Ni₃S₄) instead of pure Ni₃S₂. How can I improve the phase purity?

A1: Phase purity in nickel sulfide synthesis is highly sensitive to the molar ratio of nickel and sulfur precursors, as well as the reaction temperature and time. An incorrect Ni:S ratio is a common reason for the formation of mixed phases. For Ni₃S₂, a Ni:S ratio of 3:2 is stoichiometrically required. However, the optimal precursor ratio in the reaction solution might deviate slightly from this due to differences in precursor reactivity.

  • Troubleshooting Steps:

    • Verify Precursor Ratio: Double-check the molar calculations for your nickel and sulfur sources.

    • Adjust Ni:S Ratio: Systematically vary the molar ratio of your nickel and sulfur precursors around the 3:2 mark. For instance, you can set up experiments with Ni:S ratios of 1:1, 3:2, and 2:1 to observe the effect on phase purity.

    • Control Temperature and Time: The formation of different nickel sulfide phases can be temperature-dependent. Ensure your hydrothermal reactor reaches and maintains the target temperature. Reaction times can also influence the final phase; shorter or longer durations might favor different phases.

Q2: The morphology of my synthesized Ni₃S₂ is not what I expected. How does the precursor concentration affect the final morphology?

A2: Precursor concentration plays a crucial role in controlling the nucleation and growth of Ni₃S₂ crystals, thereby influencing their morphology.

  • High Precursor Concentration: A high concentration of reactants can lead to rapid nucleation, which may result in the formation of honeycomb-like or other complex, aggregated structures.[1]

  • Low Precursor Concentration: Lower concentrations typically slow down the reaction kinetics, favoring crystal growth over nucleation. This can lead to the formation of more defined structures like nanosheets or nanorods.

  • Sulfur Source: The choice of sulfur source (e.g., thiourea, sodium sulfide, L-cysteine) and its concentration can also significantly impact the morphology, leading to structures ranging from nanoflakes to nanosheets and nanoparticles.[2]

  • Troubleshooting Steps:

    • Systematic Variation: To achieve a desired morphology, systematically vary the concentrations of both the nickel and sulfur precursors while keeping their molar ratio constant.

    • Solvent Volume: Increasing the volume of the solvent (e.g., deionized water) while keeping the amount of precursors constant is an effective way to decrease the concentration and study its effect on morphology.[3]

Q3: I am experiencing a very low yield of Ni₃S₂. Should I adjust the precursor concentration?

A3: A low product yield can be attributed to several factors, including incomplete reaction or suboptimal precursor concentrations.

  • Troubleshooting Steps:

    • Increase Concentration: A very low precursor concentration might lead to an incomplete reaction and thus a low yield. Gradually increasing the concentration of both precursors, while maintaining the optimal Ni:S ratio, can improve the yield.

    • Reaction Time and Temperature: Ensure the reaction time is sufficient for the complete conversion of precursors to Ni₃S₂. Increasing the reaction time or temperature (within a reasonable range for Ni₃S₂ formation) can also enhance the yield.

    • Precursor Solubility: Check the solubility of your chosen nickel and sulfur precursors in the solvent at room temperature. Poor solubility can lead to an incomplete reaction.

Quantitative Data on Ni₃S₂ Hydrothermal Synthesis

The following table summarizes experimental parameters from various studies to provide a comparative overview for optimizing your synthesis.

Nickel PrecursorSulfur PrecursorNi:S Molar RatioTemperature (°C)Time (h)SolventObserved Morphology of Ni₃S₂
Ni(NO₃)₂·6H₂ONa₂S·9H₂O & CH₃CSNH₂1:0.85:0.820010WaterHoneycomb nanorods
NiCl₂·6H₂OL-cysteine1:218024WaterNanosheet arrays on Ni foam
Ni(CH₃COO)₂·4H₂OThiourea (CS(NH₂)₂)1:216012WaterMicrospheres

Detailed Experimental Protocol: Hydrothermal Synthesis of Ni₃S₂ on Nickel Foam

This protocol provides a general procedure for the hydrothermal synthesis of Ni₃S₂. The specific concentrations and ratios should be adjusted based on your experimental goals.

  • Precursor Solution Preparation:

    • Dissolve the nickel precursor (e.g., 4 mmol of Ni(NO₃)₂·6H₂O) in 80 mL of deionized water and stir for 30 minutes to ensure complete dissolution.[4]

    • In the same solution, add the sulfur precursors (e.g., 3.4 mmol of Na₂S·9H₂O and 3.2 mmol of CH₃CSNH₂) and any other reagents like urea (e.g., 16 mmol).[4]

    • Continue stirring for another 30 minutes to obtain a homogeneous solution.[4]

  • Hydrothermal Reaction:

    • Place a pre-cleaned piece of nickel foam (or another substrate, if applicable) into a Teflon-lined stainless-steel autoclave.

    • Pour the prepared precursor solution into the autoclave.

    • Seal the autoclave and heat it to the desired temperature (e.g., 200°C) for a specific duration (e.g., 10 hours).[4]

  • Product Collection and Cleaning:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Carefully remove the nickel foam from the solution.

    • Rinse the product with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at 60°C for at least 3 hours.[4]

Process Optimization Workflow

The following diagram illustrates a systematic workflow for troubleshooting and optimizing the precursor concentration in Ni₃S₂ hydrothermal synthesis.

G cluster_start cluster_exp Experimental Loop cluster_eval Evaluation cluster_troubleshoot Troubleshooting cluster_end start Start: Define Target (Phase, Morphology) protocol Follow Synthesis Protocol (Initial Precursor Concentration) start->protocol analysis Characterize Product (XRD, SEM, etc.) protocol->analysis check Compare to Target analysis->check problem Identify Problem check->problem No end End: Target Achieved check->end  Yes adjust_ratio Adjust Ni:S Ratio problem->adjust_ratio Incorrect Phase adjust_conc Adjust Overall Concentration problem->adjust_conc Poor Morphology/Yield adjust_ratio->protocol adjust_conc->protocol

Caption: Troubleshooting workflow for optimizing precursor concentration in Ni₃S₂ synthesis.

References

Technical Support Center: Enhancing the Long-Term Stability of Trinickel Disulphide (Ni3S2) Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when working with Trinickel disulphide (Ni3S2) electrodes. Our goal is to help you enhance the long-term stability and performance of your electrodes in various electrochemical applications, including batteries and electrocatalysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid Capacity Fading or Current Density Decrease During Cycling

Q: My Ni3S2 electrode shows a significant drop in capacity (for batteries) or current density (for catalysis) after only a few cycles. What are the likely causes and how can I fix it?

A: Rapid performance degradation is a common issue and can stem from several factors related to the electrode's structural and chemical instability.

  • Possible Cause 1: Mechanical Degradation. During charge/discharge or catalytic cycles, Ni3S2 can undergo significant volume changes. This stress can lead to the formation of small cracks in the electrode material. Over time, nanoparticles of Ni3S2 can become detached from the bulk electrode, leading to a loss of active material and an increase in interfacial resistance.[1]

    • Solution: Enhance the structural integrity of the electrode.

      • In-situ Growth: Synthesize Ni3S2 directly on a conductive substrate like nickel foam (NF). This method creates a strong bond between the catalyst and the substrate, improving adhesion and electronic conductivity.[2]

      • Protective Coatings: Apply a conductive polymer coating, such as polyaniline (PANI), which can act as a protective shell, buffer volume changes, and prevent the active material from detaching.[3]

  • Possible Cause 2: Interfacial Delamination. The connection between the Ni3S2 active material and the nickel foam substrate can be weak, especially with powder-based or simple hydrothermal methods. This leads to the catalyst layer peeling off during operation.

    • Solution: Improve the catalyst-substrate interface.

      • Interlayer Engineering: Employ an in-situ sulfidation technique where the nickel foam itself acts as the nickel source. This creates a seamless, gradient interface that mitigates lattice mismatch and enhances mechanical adhesion.

      • Annealing: A post-synthesis annealing step can improve the crystallinity and adhesion of the Ni3S2 film to the substrate.

  • Possible Cause 3: Chemical Transformation (for OER). During the oxygen evolution reaction (OER), crystalline Ni3S2 can irreversibly convert into amorphous, less conductive nickel oxyhydroxide (NiOOH), accompanied by sulfur leaching. While NiOOH can be an active species, the transformation disrupts the original structure and can lead to performance decay.

    • Solution: Dope the Ni3S2 to stabilize its structure.

      • Fe-Doping: Incorporating iron into the Ni3S2 lattice has been shown to enhance OER stability. The resulting NiFe-based (oxy)hydroxides formed at the surface are highly active and stable under operating conditions.

      • Mo-Doping: Molybdenum doping can also facilitate the formation of active NiOOH species at a lower potential, accelerating OER kinetics and improving stability.[4]

Issue 2: High or Increasing Overpotential/Internal Resistance

Q: My electrode requires a very high overpotential to drive the reaction, or the overpotential/resistance increases significantly over time. What's happening?

A: An increase in overpotential or resistance points to poor kinetics or degradation of the electrode's conductive pathways.

  • Possible Cause 1: Poor Intrinsic Activity. Pristine Ni3S2 has a limited number of active sites, and strong chemisorption of reaction intermediates (like H*) can lead to high overpotential.

    • Solution: Enhance the intrinsic catalytic activity.

      • Heteroatom Doping: Doping with elements like Tin (Sn) can alter the electronic structure, enhance intrinsic activity, and lower overpotential.[5] Sn-doped Ni3S2/NF has shown stable catalytic activity for over 60 hours.[5]

      • Defect Engineering: Introducing sulfur vacancies via methods like Ar plasma treatment or chemical reduction can create more active sites and improve charge transfer capabilities.

  • Possible Cause 2: High Charge Transfer Resistance (Rct). A large Rct value, which can be measured by Electrochemical Impedance Spectroscopy (EIS), indicates slow electron transfer kinetics at the electrode-electrolyte interface. This can be due to the material's inherent properties or the formation of resistive layers.

    • Solution: Improve the electrode's conductivity.

      • Composite Materials: Couple Ni3S2 with highly conductive materials like nitrogen-doped carbon nanotubes (NCNTs). This creates a composite with ultralow charge transfer resistance (e.g., 3.2 Ω for NF@Ni3S2@NCNTs vs. ~120 Ω for NF@Ni3S2) and robust stability.[2][6]

  • Possible Cause 3: Electrolyte Impurities. Trace metal impurities (e.g., from stainless steel components in the electrolyzer) can deposit on the electrode surface, altering its performance and stability.[7] Similarly, unwanted ions in battery electrolytes can lead to the formation of resistive cathode-electrolyte interphase (CEI) layers.[5]

    • Solution: Ensure high purity of all system components.

      • Use high-purity electrolytes and thoroughly clean all components of your electrochemical cell.

      • In battery research, consider electrolyte additives designed to form a stable and conductive SEI/CEI layer.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism for Ni3S2 electrodes in battery applications?

A1: In sodium-ion batteries, a key degradation mechanism is the formation of Ni3S2 and Na2S nanoparticles that detach from the bulk cathode material.[1] This process, combined with the formation of small cracks due to volume changes during cycling, leads to a continuous increase in interfacial resistance and loss of active material, causing capacity to fade.[1]

Q2: How can I create sulfur vacancies in my Ni3S2 material to improve its activity and stability?

A2: Sulfur vacancies can be introduced through several methods. One effective technique is treating the synthesized Ni3S2 electrode with Ar plasma. The plasma bombardment can knock out sulfur atoms from the lattice, creating vacancies.[8] Another approach is a wet-chemical reduction method using a reducing agent like Sodium Borohydride (NaBH4), which can selectively reduce and remove sulfur atoms from the surface.[9][10]

Q3: My in-situ growth of Ni3S2 on Nickel Foam is not uniform. What parameters should I check?

A3: The uniformity of hydrothermally grown Ni3S2 on NF depends on several factors:

  • Pre-treatment of Nickel Foam: Ensure the NF is thoroughly cleaned to remove the surface oxide layer and any organic contaminants. A common procedure involves sonicating in acetone, 2 M HCl, deionized water, and ethanol.[11]

  • Sulfur Source and Concentration: The type of sulfur source (e.g., Na2S, thiourea) and its concentration can significantly affect the resulting morphology.[12] Experiment with different concentrations to find the optimal conditions for uniform nanosheet growth.

  • Hydrothermal Reaction Time and Temperature: These parameters control the kinetics of the sulfidation reaction. Insufficient time or temperature may lead to incomplete conversion, while excessive conditions could cause agglomeration or delamination. A typical condition is 160 °C for 18 hours.[13]

Q4: What do my Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) results tell me about electrode degradation?

A4:

  • Cyclic Voltammetry (CV): During stability testing, look for changes in the redox peaks. A decrease in the peak current or the area under the curve suggests a loss of electrochemically active surface area, possibly due to delamination or material degradation. A shift in peak potentials can indicate an increase in polarization or a change in reaction kinetics.

  • Electrochemical Impedance Spectroscopy (EIS): The Nyquist plot is particularly informative. An increase in the diameter of the semicircle in the high-frequency region corresponds to an increase in the charge transfer resistance (Rct), indicating slower kinetics. This could be due to the formation of a resistive layer (like NiOOH or a passivating CEI) or poor electrical contact from cracking and delamination.[14]

Q5: Can I prevent the formation of NiOOH on the surface of my Ni3S2 electrode during OER catalysis?

A5: The formation of a NiOOH layer on the surface is often an unavoidable part of the OER mechanism for nickel-based catalysts, as it is typically the true active species.[15][16][17] The key to long-term stability is not necessarily preventing its formation, but rather ensuring that this transformation does not lead to mechanical degradation (delamination, cracking) of the underlying electrode. Strategies like doping (with Fe or Mo) and strong interfacial engineering help to form a stable, highly active oxyhydroxide layer that remains well-adhered to the conductive Ni3S2/NF support, thereby maintaining long-term performance.[4][18]

Data Presentation: Performance and Stability of Ni3S2 Electrodes

The following tables summarize quantitative data on the electrochemical performance and stability of Ni3S2 electrodes with various modifications.

Table 1: Electrocatalytic Performance for Hydrogen Evolution Reaction (HER) in 1 M KOH

Electrode MaterialOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Long-Term Stability Test
Pristine Ni3S2/NF ~156 - 250~67 - 115.4Moderate, performance degrades over time
Sn-Doped Ni3S2/NF [5]171 (at 100 mA/cm²)N/AStable for 60 hours
NF@Ni3S2@NCNTs [2][6]93.8954Stable for 35 hours (~30 mV overpotential increase)
Hierarchical Ni3S2/NF [17]N/AN/AStable for 15 hours at 20 mA/cm²
Cu-Ni3S2 [14]12186.2Stable after 2000 CV cycles

Table 2: Supercapacitor Performance and Stability

Electrode MaterialSpecific Capacitance / CapacityCurrent DensityCycling Stability
Hierarchical Ni3S2 nanorod/sheet 6.24 F/cm²5 mA/cm²85.7% retention after 3000 cycles
Ni3S2/Co9S8/NiS Composite [19]2785.3 F/g1 A/g96.6% retention after 5000 cycles
Co(OH)2–Ni3S2/Ni [13]1837 F/g5 mA/cm²Good cycling stability
PANI/NF [3]N/AN/A~86% capacitance retention after 1000 cycles

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at enhancing the stability of Ni3S2 electrodes.

Protocol 1: In-situ Hydrothermal Growth of Ni3S2 on Nickel Foam (NF)

This protocol describes the synthesis of Ni3S2 nanosheets directly on a nickel foam substrate, which acts as both the structural support and the nickel source.

  • Substrate Preparation:

    • Cut nickel foam into desired dimensions (e.g., 1x3 cm).

    • Clean the NF pieces by sequential ultrasonication in 2 M HCl, deionized (DI) water, and ethanol for 10-15 minutes each to remove the surface oxide layer and organic residues.

    • Dry the cleaned NF pieces in an oven.

  • Hydrothermal Reaction:

    • Prepare a homogeneous aqueous solution of a sulfur source. For example, dissolve Sodium Sulfide Nonahydrate (Na2S·9H2O) in DI water to a concentration of 0.1 M.

    • Place a piece of cleaned NF into a 100 mL Teflon-lined stainless-steel autoclave.

    • Pour the sulfur source solution (e.g., 70 mL) into the autoclave, ensuring the NF is fully submerged.

    • Seal the autoclave and heat it to 160-180°C for 12-18 hours.

  • Post-Synthesis Processing:

    • Allow the autoclave to cool down to room temperature naturally.

    • Retrieve the Ni3S2/NF electrode and rinse it thoroughly with DI water and ethanol to remove any residual reactants.

    • Dry the final electrode in a vacuum oven at 60°C for 6-12 hours.

Protocol 2: Creating Sulfur Vacancies via Ar Plasma Treatment

This protocol creates surface sulfur vacancies on a pre-synthesized Ni3S2 electrode to increase active sites.

  • Electrode Preparation:

    • Start with a stable, well-adhered Ni3S2/NF electrode, prepared using a method like Protocol 1.

  • Plasma Treatment:

    • Place the Ni3S2/NF electrode in the chamber of a plasma treatment system.

    • Evacuate the chamber to a base pressure and then introduce Argon (Ar) gas.

    • Apply radio frequency (RF) power to generate Ar plasma. Typical parameters might be 50-100 W for 5-15 minutes. The energetic Ar ions will bombard the electrode surface, physically sputtering sulfur atoms and creating vacancies.

    • The optimal power and duration will depend on the specific instrument and desired vacancy concentration and should be determined experimentally.

  • Characterization:

    • The presence of sulfur vacancies can be confirmed using X-ray Photoelectron Spectroscopy (XPS), where a shift in the Ni 2p and S 2p binding energies can be observed.

Protocol 3: Electropolymerization of Polyaniline (PANI) Coating

This protocol deposits a conductive and protective PANI layer onto the Ni3S2/NF electrode.

  • Electrolyte Preparation:

    • Prepare an acidic electrolyte solution containing the aniline monomer. A typical composition is 0.1 M aniline and 1.0 M HCl or H2SO4 in DI water.

  • Electrochemical Setup:

    • Use a standard three-electrode cell.

    • The Ni3S2/NF serves as the working electrode.

    • A platinum wire or graphite rod is used as the counter electrode.

    • An Ag/AgCl or Saturated Calomel Electrode (SCE) is used as the reference electrode.

  • Electropolymerization:

    • Immerse the three electrodes in the prepared electrolyte.

    • Perform electropolymerization using cyclic voltammetry (CV). Scan the potential in a window from -0.2 V to +1.0 V (vs. Ag/AgCl) for 10-20 cycles at a scan rate of 50 mV/s.

    • A successful deposition will be indicated by the growth of redox peaks in the voltammogram and the appearance of a dark green PANI film on the electrode.

  • Post-Processing:

    • After deposition, gently rinse the PANI-coated Ni3S2/NF electrode with DI water to remove unreacted monomer and acid.

    • Dry the electrode in an oven at 60°C.

Visualizations: Diagrams of Workflows and Degradation Pathways

Diagram 1: Degradation Pathway of Ni3S2 Electrodes

cluster_battery Battery Cycling Degradation cluster_oer OER Catalysis Degradation b_start Pristine Ni3S2 Electrode b_stress Repeated Ion Intercalation (Volume Change & Stress) b_start->b_stress b_crack Micro-crack Formation b_stress->b_crack b_detach Active Material Detachment (Ni3S2 Nanoparticles) b_crack->b_detach b_end Capacity Fading & Increased Resistance b_detach->b_end o_start Pristine Ni3S2 Electrode o_potential High Anodic Potential (OER Conditions) o_start->o_potential o_transform Surface Conversion to NiOOH (Sulfur Leaching) o_potential->o_transform o_delam Catalyst Delamination o_transform->o_delam If adhesion is poor o_end Activity Loss & Increased Overpotential o_delam->o_end

Caption: Common degradation pathways for Ni3S2 electrodes in battery and OER applications.

Diagram 2: Experimental Workflow for Enhancing Ni3S2 Stability

cluster_prep Electrode Preparation cluster_mod Stability Enhancement Strategies cluster_eval Performance Evaluation p1 Clean Nickel Foam Substrate p2 In-situ Hydrothermal Synthesis p1->p2 p3 Pristine Ni3S2/NF Electrode p2->p3 m1 Surface Coating (e.g., Polyaniline) p3->m1 m2 Defect Engineering (e.g., Ar Plasma) p3->m2 m3 Heteroatom Doping (e.g., Add Sn precursor) p3->m3 e1 Electrochemical Testing (CV, LSV, GCD, EIS) m1->e1 m2->e1 m3->e1 e2 Long-Term Stability Test (Chronopotentiometry/Cyclic) e1->e2 e3 Post-Mortem Analysis (SEM, XPS, XRD) e2->e3 e_final Stable, High-Performance Ni3S2 Electrode e3->e_final

Caption: General workflow for fabricating and stabilizing Ni3S2 electrodes.

Diagram 3: Troubleshooting Logic for Performance Degradation

start Poor Electrode Stability (e.g., Capacity Fade) check_morph Check Morphology (SEM) start->check_morph check_eis Check Resistance (EIS) check_morph->check_eis Morphology OK sol_adhesion Improve Adhesion: - In-situ growth - Annealing check_morph->sol_adhesion Delamination or Peeling evident sol_structure Enhance Structure: - Apply coatings (PANI) - Create composites (CNT) check_morph->sol_structure Cracking or Pulverization evident check_xps Check Surface Chemistry (XPS) check_eis->check_xps Rct OK sol_conductivity Improve Conductivity: - Add conductive materials - Doping check_eis->sol_conductivity High Rct sol_stabilize Stabilize Surface: - Doping (Fe, Mo) - Defect Engineering check_xps->sol_stabilize Surface Oxidation (e.g., NiOOH formation)

Caption: A logical workflow for troubleshooting common Ni3S2 electrode stability issues.

References

Technical Support Center: Troubleshooting Poor Adhesion of Electrodeposited Ni₃S₂ Films

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving poor adhesion of electrodeposited Ni₃S₂ films. Adhesion is a critical factor determining the stability, performance, and reliability of these films in applications such as electrocatalysis, supercapacitors, and sensors.

Frequently Asked Questions (FAQs)

Q1: My Ni₃S₂ film is peeling or flaking off immediately after deposition. What is the most common cause?

A: The most frequent cause of immediate delamination is inadequate substrate preparation.[1] Contaminants like residual oils, organic residues, or native oxide layers on the substrate surface prevent the formation of a strong bond between the film and the substrate.[2]

Q2: The film appears well-adhered initially but fails during subsequent handling, processing, or testing. What could be the issue?

A: This type of delayed failure often points to high internal stress within the deposited film or weak interfacial bonding.[1][3] Internal stress can build up during the electrodeposition process due to factors like high current density or the incorporation of impurities.[3] A mismatch in the coefficient of thermal expansion between the Ni₃S₂ film and the substrate can also lead to failure upon temperature changes.[1]

Q3: How does the composition of the electrodeposition bath affect film adhesion?

A: The bath composition is critical. The concentration of nickel and sulfur precursors, the pH of the solution, and the presence of additives all influence the film's properties.[4] For instance, an excessively high concentration of the nickel precursor can lead to the formation of cracks in the film, which compromises adhesion.[5] The pH can affect the surface morphology and grain size of the deposit, which in turn impacts adhesion.[6]

Q4: What is the role of current density in Ni₃S₂ film adhesion?

A: Current density directly influences the deposition rate, crystal structure, and internal stress of the film.[7][8] While a higher current density can increase the formation rate of crystal nuclei and lead to a finer-grained deposit, it can also increase the internal stress, making the film prone to peeling.[3][7] Conversely, a very low current density may result in a porous, poorly-adhered film.

Troubleshooting Guides

Issue 1: Film Delaminates During or Immediately After Deposition

This is often a result of problems at the substrate-film interface. The primary goal is to ensure a pristine and activated surface for deposition.

Root Cause Analysis & Solutions

Start Poor Adhesion (Immediate Failure) Substrate Substrate Contamination Start->Substrate Cause Oxide Native Oxide Layer Start->Oxide Cause Params Initial Deposition Parameters Incorrect Start->Params Cause Sol_Clean Implement Rigorous Cleaning Protocol Substrate->Sol_Clean Solution Sol_Etch Apply Anodic Etching or Acid Activation Oxide->Sol_Etch Solution Sol_Params Optimize Initial Current Density Params->Sol_Params Solution

Caption: Root causes and solutions for immediate film delamination.

Recommended Actions:

  • Enhance Substrate Cleaning: A multi-step cleaning process is crucial. A common source of failure is an improperly cleaned substrate which prevents a strong bond from forming.[1] See Protocol 1 for a detailed procedure.

  • Remove Native Oxide Layers: Many substrates, especially metals like nickel, have a dense native oxide film that hinders adhesion.[9][10] This layer can be effectively removed using an anodic current treatment or acid activation.[9][10]

  • Introduce an Adhesion Layer: For substrates that are particularly difficult to plate on, consider depositing a thin (5-20 nm) intermediate layer of a material like titanium or chromium, which adheres well to both the substrate and the subsequent Ni₃S₂ film.[1]

  • Optimize Initial Deposition: Start the electrodeposition at a lower current density to promote better nucleation and initial layer formation before ramping up to the desired deposition rate.

Issue 2: Film Appears Cracked, Crazed, or Brittle

Cracking is a classic sign of high internal stress within the deposited layer. This stress can be tensile or compressive and, if it exceeds the film's adhesive or cohesive strength, will result in mechanical failure.

Root Cause Analysis & Solutions

Start Film Cracking & Brittleness Stress High Internal Stress Start->Stress Cause Thickness Excessive Film Thickness Start->Thickness Cause Bath Improper Bath Composition / Temp Start->Bath Cause Sol_Stress Reduce Current Density & Optimize pH/Temp Stress->Sol_Stress Solution Sol_Anneal Perform Post-Deposition Annealing Stress->Sol_Anneal Solution Sol_Thickness Decrease Deposition Time Thickness->Sol_Thickness Solution Sol_Bath Adjust Precursor Ratios & Use Additives Bath->Sol_Bath Solution

Caption: Troubleshooting guide for cracked or brittle Ni₃S₂ films.

Recommended Actions:

  • Adjust Deposition Parameters: The operating conditions of the electrodeposition bath significantly influence the mechanical properties of the film.[3]

    • Current Density: Lowering the current density often reduces compressive stress.[7]

    • Temperature & pH: Increasing the deposition temperature can decrease stress, while the effect of pH is specific to the bath chemistry.[3][6]

  • Modify Bath Composition:

    • Precursor Concentration: High concentrations of Ni(NO₃)₂ have been observed to cause cracks in nickel sulfide films.[5] Experiment with lower concentrations.

    • Stress-Reducing Additives: While not always documented for Ni₃S₂ specifically, additives like saccharin are widely used in nickel electroplating to reduce internal stress.[11]

  • Control Film Thickness: Thicker films accumulate more total stress, increasing the likelihood of cracking. Reduce deposition time to produce a film with the minimum thickness required for your application.

  • Post-Deposition Annealing: A controlled heat treatment after deposition can help relieve internal stresses and improve the film's mechanical stability.[1]

Experimental Data and Protocols

Data Tables

Table 1: Effect of Substrate Pre-Treatment on Adhesion Strength of Electrodeposited Ni Films *

Pre-Treatment MethodCurrent Density (mA/cm²)Treatment Time (min)Resulting Surface Roughness (Ra, µm)Adhesion Strength (MPa)Reference
Untreated--0.08~150[10]
5 vol% HCl-100.15~320[9][10]
Anodic Current10100.21~420[10]
Anodic Current20100.35~550[10]
Anodic Current30100.48629.8[9][10]

*Data is for Ni on Ni substrate, serving as a valuable analogue for optimizing Ni₃S₂ adhesion on Ni-based substrates.

Table 2: Example Electrodeposition Parameters for Ni₃S₂ Films on Nickel Foam

ParameterValueNotesReference
Working ElectrodeNickel Foam (NF)Substrate must be thoroughly cleaned.[5][12]
Counter ElectrodePlatinum (Pt) or Graphite RodStandard counter electrodes.[5][12]
Reference ElectrodeAg/AgCl or SCEStandard reference electrodes.[5][12]
Electrolyte1-5 mmol/L Ni(NO₃)₂·6H₂OHigher concentrations can increase mass loading but may also cause cracks.[5]
0.5 mol/L ThioureaCommon sulfur source.[5]
TechniqueCyclic Voltammetry (CV)-1.2 V to 0.2 V for 30 cycles[5]
Scan Rate5 mV·s⁻¹-[5]
Detailed Protocols

Protocol 1: Standard Substrate Cleaning Procedure

This protocol is a general-purpose method for cleaning metallic substrates like nickel foam prior to electrodeposition.

  • Degreasing: Immerse the substrate in an ultrasonic bath with acetone for 15 minutes to remove organic contaminants.

  • Solvent Rinse: Transfer the substrate to an ultrasonic bath with isopropanol for another 15 minutes.

  • Deionized Water Rinse: Thoroughly rinse the substrate with deionized (DI) water.

  • Acid Activation (Optional but Recommended): Immerse the substrate in a 5 vol% HCl solution for 5-10 minutes to remove surface oxides.[10]

  • Final Rinse: Rinse again extensively with DI water.

  • Drying: Dry the substrate completely using a stream of dry nitrogen or argon gas. Proceed with electrodeposition immediately to prevent re-oxidation.

Protocol 2: Electrodeposition of Ni₃S₂/NiS Composite on Nickel Foam via CV

This protocol is adapted from a published procedure for creating binder-free nickel sulfide electrodes.[5]

  • Prepare the Electrolyte: Dissolve Ni(NO₃)₂·6H₂O (e.g., concentration of 2.5 mmol/L) and thiourea (0.5 mol/L) in 80 mL of DI water.[5]

  • Set up the Electrochemical Cell: Assemble a three-electrode system with the cleaned nickel foam as the working electrode, a platinum wire or graphite rod as the counter electrode, and an Ag/AgCl electrode as the reference.[5]

  • Perform Electrodeposition: Immerse the electrodes in the electrolyte. Run cyclic voltammetry for 30 cycles within a potential range of -1.2 V to 0.2 V at a scan rate of 5 mV·s⁻¹.[5]

  • Post-Deposition Cleaning: After deposition, gently rinse the coated substrate with DI water and ethanol to remove any residual electrolyte.[12]

  • Drying: Dry the finished electrode in a vacuum oven at a moderate temperature (e.g., 60°C) for several hours.

Protocol 3: Qualitative Adhesion Test (Cross-Hatch Tape Test, ASTM D3359)

This is a simple, effective method to assess film adhesion qualitatively.[1]

  • Surface Preparation: Ensure the film surface is clean and dry.

  • Cutting the Film: Using a sharp razor blade or a dedicated cross-hatch cutter, make a series of six parallel cuts through the film to the substrate. The cuts should be approximately 20 mm long and spaced 2 mm apart. Make a second set of six cuts at a 90-degree angle to the first set, creating a grid pattern.

  • Applying the Tape: Place the center of a pressure-sensitive adhesive tape (as specified in the standard) over the grid. Firmly smooth the tape into place.

  • Removing the Tape: Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly back upon itself at as close to a 180-degree angle as possible.

  • Inspection: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling, to 0B: severe peeling).

References

Technical Support Center: Enhancing Ni₃S₂ Catalyst Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ni₃S₂ catalyst research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a focus on strategies to increase the number of active sites.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My baseline Ni₃S₂ catalyst shows low electrocatalytic activity. What are the primary strategies to increase its active sites?

Answer:

Low catalytic activity in pristine Ni₃S₂ often stems from a limited number of exposed active sites.[1][2] Several key strategies can be employed to enhance the density of active sites and boost performance. These can be broadly categorized as follows:

  • Morphology Control: Modifying the nanostructure to increase the surface area. This includes creating porous or hollow structures, or fabricating thinner nanosheets.[3][4]

  • Heteroatom Doping: Introducing foreign atoms (metals or non-metals) into the Ni₃S₂ lattice. This can create defects, alter the electronic structure, and generate new active sites.[1][2][5]

  • Defect Engineering: Intentionally creating vacancies, such as sulfur vacancies, which can act as new, highly active catalytic centers.[1][3]

  • Heterostructure Construction: Forming an interface between Ni₃S₂ and another material (e.g., another metal sulfide, a hydroxide, or carbon materials). The interface itself can host highly active sites due to synergistic effects.[3][6][7][8]

  • Crystal Facet Engineering: Controlling the synthesis to preferentially expose crystal facets with higher intrinsic activity.[1][3]

The following diagram illustrates the relationships between these strategies and the goal of increasing active sites.

G cluster_strategies Strategies to Increase Active Sites Morphology Control Morphology Control Increased Active Sites Increased Active Sites Morphology Control->Increased Active Sites Exposes More Surface Heteroatom Doping Heteroatom Doping Heteroatom Doping->Increased Active Sites Creates New Sites/Defects Defect Engineering Defect Engineering Defect Engineering->Increased Active Sites Generates Vacancies Heterostructure Construction Heterostructure Construction Heterostructure Construction->Increased Active Sites Synergistic Interfacial Sites

Key strategies for enhancing active sites in Ni₃S₂ catalysts.

Question 2: How can I synthesize Ni₃S₂ with a morphology that maximizes active site exposure?

Answer:

Controlling the morphology to create high-surface-area structures is a fundamental approach. A one-step hydrothermal method is commonly used to grow Ni₃S₂ nanostructures directly on a conductive substrate like nickel foam (NF). By adjusting the reaction parameters, different morphologies can be achieved. For example, spider web-like nanosheets or honeycomb-like structures can be synthesized, which offer a high density of accessible catalytic sites.[9]

Experimental Protocol: Hydrothermal Synthesis of Morphologically Controlled Ni₃S₂ on Nickel Foam

This protocol is adapted from a method to create spider web-like Ni-Ni₃S₂ nanosheets on nickel foam.[9]

Materials:

  • Nickel foam (NF)

  • Thioacetamide (CH₃CSNH₂)

  • Ethanol (C₂H₅OH)

  • Acetone ((CH₃)₂CO)

  • Hydrochloric acid (HCl)

  • Deionized (DI) water

Procedure:

  • Substrate Pre-treatment:

    • Cut nickel foam into desired dimensions (e.g., 1x2 cm).

    • Clean the NF by sonicating in 3 M HCl for 15 minutes to remove the surface NiO layer.

    • Rinse thoroughly with DI water and ethanol.

    • Dry the cleaned NF in a vacuum oven.

  • Hydrothermal Reaction:

    • Prepare a precursor solution by dissolving a specific amount of thioacetamide in a mixture of DI water and ethanol. For spider web-like morphology, a low concentration of thioacetamide is used.

    • Place the pre-treated nickel foam into a Teflon-lined stainless-steel autoclave.

    • Pour the precursor solution into the autoclave.

    • Seal the autoclave and heat it to a specific temperature (e.g., 120-160 °C) for a set duration (e.g., 6-12 hours).

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Post-synthesis Cleaning:

    • Retrieve the Ni₃S₂-grown nickel foam.

    • Rinse it with DI water and ethanol to remove any residual reactants.

    • Dry the final product in a vacuum oven at 60 °C for 6 hours.

The following workflow illustrates the synthesis process.

G cluster_workflow Hydrothermal Synthesis Workflow A NF Pre-treatment (HCl, H₂O, Ethanol) C Hydrothermal Reaction (Autoclave, 120-160°C) A->C B Prepare Precursor Solution (Thioacetamide) B->C D Cooling & Washing (H₂O, Ethanol) C->D E Drying (Vacuum Oven, 60°C) D->E F Characterization E->F

Workflow for hydrothermal synthesis of Ni₃S₂ on nickel foam.

Question 3: I want to try heteroatom doping. Which elements are effective, and what is a reliable synthesis method?

Answer:

Heteroatom doping is a powerful technique to modulate the electronic properties and create new active centers in Ni₃S₂.[5] Both transition metals (e.g., Fe, Co, V, Sn, Mn, W) and non-metals (e.g., P, N) have been shown to be effective dopants.[1][2][5][10] Vanadium, for instance, can boost water dissociation, while iron can create synergistic bimetallic effects.[5]

A common method for doping is a one-step hydrothermal or solvothermal process where a precursor of the dopant element is added to the reaction mixture.

Experimental Protocol: Synthesis of Vanadium-Doped Ni₃S₂ Nanosheets

This protocol describes a one-step hydrothermal method to synthesize V-doped Ni₃S₂ nanosheets on nickel foam (V-Ni₃S₂/NF).

Materials:

  • Nickel foam (NF)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Thiourea (CH₄N₂S)

  • Ammonium metavanadate (NH₄VO₃) - Vanadium source

  • Deionized (DI) water

Procedure:

  • Substrate Pre-treatment: Clean the nickel foam as described in the previous protocol.

  • Precursor Solution Preparation:

    • In a beaker, dissolve NiCl₂·6H₂O, thiourea, and a specific amount of NH₄VO₃ in DI water.

    • Stir the solution until all precursors are fully dissolved. The amount of NH₄VO₃ will determine the doping level.

  • Hydrothermal Synthesis:

    • Place the cleaned NF and the precursor solution into a Teflon-lined autoclave.

    • Heat the autoclave to 120 °C for 12 hours.

  • Cleaning and Drying:

    • After cooling, wash the V-Ni₃S₂/NF with DI water and ethanol.

    • Dry the sample in a vacuum oven at 60 °C.

Performance Comparison of Doped Ni₃S₂ Catalysts

The table below summarizes the electrocatalytic performance (for the Hydrogen Evolution Reaction - HER) of Ni₃S₂ doped with different elements, highlighting the reduction in overpotential required to achieve a current density of 10 mA·cm⁻².

Catalyst SystemDopantOverpotential @ 10 mA·cm⁻² (mV)Synthesis MethodReference
Sn-Ni₃S₂/NF Tin (Sn)~171 (for 100 mA·cm⁻²)Hydrothermal[1]
N-Ni₃S₂/NF Nitrogen (N)155Nitrogen Calcination[1]
P-Mo-Ni₃S₂@NF Phosphorus (P), Molybdenum (Mo)Not specified for HERPolyoxometalate precursor[2]
V-doped Ni₃S₂ Vanadium (V)Not specified for HERHydrothermal[5]
Mn-doped Ni₃S₂ Manganese (Mn)Not specified for HERHydrothermal[10]

Note: Direct comparison can be challenging as experimental conditions vary across studies. Data is presented as reported in the respective sources.

Question 4: How does constructing a heterostructure improve the number of active sites, and can you provide an example protocol?

Answer:

Constructing a heterostructure, such as Ni₃S₂@NiS or MoS₂/Ni₃S₂, creates a large interfacial area between the two materials.[6][7] These interfaces can generate unique active sites with optimized electronic structures, leading to enhanced catalytic activity that surpasses the individual components. This is often referred to as a synergistic effect.[3][6] For instance, the interface in a MoS₂/Ni₃S₂ heterostructure can favorably adsorb both hydrogen and oxygen-containing intermediates, boosting overall water splitting.[7]

Experimental Protocol: Synthesis of MoS₂/Ni₃S₂ Heterostructure on Nickel Foam

This protocol is based on a one-pot solvothermal reaction to grow MoS₂/Ni₃S₂ heterostructures directly on nickel foam.[7]

Materials:

  • Nickel foam (NF)

  • Ammonium tetrathiomolybdate ((NH₄)₂MoS₄)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup:

    • Place a piece of cleaned nickel foam (e.g., 1x3 cm) and (NH₄)₂MoS₄ (e.g., 40 mg) into a Teflon-lined autoclave.

    • Add the solvent, DMF (e.g., 15 mL). In this reaction, (NH₄)₂MoS₄ serves as the precursor for MoS₂ and also provides the sulfur source for the in-situ formation of Ni₃S₂ from the nickel foam.[7]

  • Solvothermal Reaction:

    • Seal the autoclave and heat it to 200 °C for 12 hours.

  • Cleaning and Drying:

    • After cooling, thoroughly wash the resulting MoS₂/Ni₃S₂/NF with DMF and ethanol.

    • Dry the sample under vacuum.

The logical relationship for heterostructure formation is depicted below.

G NF_Substrate Nickel Foam (Ni Source) Reaction One-Pot Solvothermal Reaction (200°C) NF_Substrate->Reaction S_Precursor Sulfur Precursor (e.g., (NH₄)₂MoS₄) S_Precursor->Reaction Mo_Precursor Molybdenum Precursor (e.g., (NH₄)₂MoS₄) Mo_Precursor->Reaction Ni3S2_Formation In-situ formation of Ni₃S₂ Reaction->Ni3S2_Formation MoS2_Formation Formation of MoS₂ Reaction->MoS2_Formation Heterostructure MoS₂/Ni₃S₂ Heterostructure (Abundant Interfacial Sites) Ni3S2_Formation->Heterostructure MoS2_Formation->Heterostructure

Formation of a MoS₂/Ni₃S₂ heterostructure via a one-pot reaction.

Performance Data for Ni₃S₂-Based Heterostructures

This table showcases the enhanced performance for overall water splitting when Ni₃S₂ is integrated into a heterostructure.

Catalyst SystemApplicationCell Voltage @ 10 mA·cm⁻² (V)Synthesis MethodReference
MoS₂/Ni₃S₂ Overall Water Splitting~1.56Solvothermal[7]
Ni₃S₂@NiFe-LDH Overall Water SplittingNot specifiedHydrothermal-Electrodeposition[8]
MoS₂/Ni₃S₂@G/NF Overall Water Splitting1.47Hydrothermal[11]
Ni-TDC@Ni₃S₂ Oxygen Evolution ReactionNot specifiedTwo-step Hydrothermal[12]

References

Technical Support Center: Optimizing Trinickel Disulphide (Ni₃S₂) Electrocatalysts for Water Splitting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on reducing the overpotential of trinickel disulphide (Ni₃S₂)-based electrocatalysts for water splitting.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and electrochemical testing of Ni₃S₂ electrocatalysts.

Issue IDQuestionPossible CausesSuggested Solutions
N3S-001 High Overpotential for Hydrogen Evolution Reaction (HER) or Oxygen Evolution Reaction (OER) 1. Low intrinsic catalytic activity: The inherent properties of pure Ni₃S₂ can lead to strong adsorption of hydrogen intermediates (H*), hindering the overall reaction rate.[1][2] 2. Limited number of active sites: The catalyst morphology may not expose a sufficient number of catalytically active sites.[1] 3. Poor electrical conductivity: Inefficient electron transfer between the catalyst and the support or within the catalyst itself can increase overpotential.[1] 4. Catalyst poisoning or surface contamination: Impurities in the electrolyte or from the experimental setup can deactivate the catalyst.1. Enhance intrinsic activity: * Doping: Introduce heteroatoms like Tin (Sn), Iron (Fe), or Molybdenum (Mo) to modulate the electronic structure and optimize the binding energy of reaction intermediates.[1][2] For instance, Sn-doping has been shown to alter the morphology and enhance the intrinsic activity of Ni₃S₂.[1][2] * Heterostructure formation: Couple Ni₃S₂ with other materials like MoS₂, Ni, or Cr₂S₃ to create synergistic effects at the interface, which can improve charge transfer and catalytic activity.[1][3] 2. Increase active sites: * Morphology control: Synthesize nanostructured Ni₃S₂ with high surface area, such as nanosheets, nanorods, or porous networks, to expose more active sites.[4][5] Growing Ni₃S₂ directly on a 3D conductive substrate like nickel foam (NF) is a common strategy.[1][6] * Defect and Facet Engineering: Introduce defects or control the crystal facets to create more reactive sites.[7] High-index crystal surfaces can be enriched with active S and Ni sites.[1][2] 3. Improve conductivity: * Conductive Substrates: Utilize conductive supports like nickel foam (NF) or carbon cloth.[6] * Composite Materials: Combine Ni₃S₂ with conductive materials such as nitrogen-doped carbon nanotubes.[6] 4. Ensure clean experimental conditions: Use high-purity water and reagents. Clean all glassware and electrochemical cells thoroughly.
N3S-002 Poor Catalyst Stability and Durability 1. Detachment from the substrate: Weak adhesion between the Ni₃S₂ catalyst and the conductive support can lead to material loss during prolonged operation.[1] 2. Structural degradation: The catalyst morphology may change or degrade under harsh alkaline conditions or high current densities. 3. Surface oxidation/passivation: The catalyst surface can become oxidized, forming a less active layer.1. Improve Adhesion: * In-situ growth: Synthesize the Ni₃S₂ catalyst directly on the substrate (e.g., via hydrothermal or solvothermal methods) to ensure strong binding.[6] * Interlayer Engineering: Introduce a gradient interlayer to enhance mechanical adhesion and facilitate charge transfer.[8] 2. Enhance Structural Integrity: * Doping and Alloying: Doping with elements like Fe can improve stability at industrially relevant current densities.[9] * Protective Layers: Encapsulating the catalyst with a stable material like carbon nitride can prevent degradation.[10] 3. Electrochemical Pretreatment: An in-situ electrochemical treatment can form a stable, oxygen-doped sulfur-deficient surface layer (Ni₃S₂₋ₓOₓ) that enhances both activity and stability.[11]
N3S-003 Inconsistent or Irreproducible Experimental Results 1. Variations in synthesis conditions: Minor changes in temperature, time, precursor concentration, or pH during synthesis can significantly affect the catalyst's properties. 2. Inconsistent electrode preparation: Differences in catalyst loading, binder usage, or drying procedures can lead to variability in electrochemical performance. 3. Electrochemical measurement setup: Variations in the three-electrode setup, reference electrode calibration, or iR compensation can affect the accuracy of the measured overpotentials.1. Strictly control synthesis parameters: Carefully monitor and control all experimental variables during catalyst synthesis. 2. Standardize electrode preparation: Develop and follow a consistent protocol for preparing working electrodes, including catalyst ink formulation and deposition. Whenever possible, use binder-free electrodes by growing the catalyst directly on the substrate.[4][5][6] 3. Calibrate and validate the electrochemical setup: Regularly calibrate the reference electrode. Perform iR compensation to correct for the solution resistance. Ensure a consistent distance between the working, counter, and reference electrodes.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to reduce the overpotential of Ni₃S₂ for the hydrogen evolution reaction (HER)?

A1: The primary strategies focus on enhancing intrinsic catalytic activity and increasing the number of active sites. Key approaches include:

  • Doping: Introducing transition metals (e.g., Sn, Fe, Mo, Cu) or non-metals to modify the electronic structure of Ni₃S₂, which optimizes the adsorption energy of hydrogen intermediates.[1]

  • Heterostructure Engineering: Forming interfaces with other materials (e.g., Ni, MoS₂, Cr₂S₃) to create synergistic catalytic effects.[1][3]

  • Morphological Control: Synthesizing Ni₃S₂ with high-surface-area nanostructures like nanosheets, nanorods, or 3D porous networks to maximize the exposure of active sites.[1]

  • Defect and Facet Engineering: Intentionally creating defects or controlling the growth of specific crystal facets to expose more catalytically active Ni and S sites.[1][2]

Q2: How does doping with other elements improve the performance of Ni₃S₂ catalysts?

A2: Doping alters the electronic and geometric structure of the Ni₃S₂ catalyst. This can:

  • Optimize Adsorption Energies: Modulate the electron density around the active sites, leading to more favorable adsorption and desorption of reaction intermediates (like H* for HER).[1]

  • Enhance Conductivity: Improve electron transfer, thereby reducing the charge transfer resistance.[1]

  • Increase Active Sites: Induce the formation of new, highly active catalytic sites.[1]

  • Modify Morphology: Doping can influence the growth of the catalyst, leading to more desirable nanostructures.[1][2] For instance, Sn-doping can change the morphology of Ni₃S₂ and enhance its intrinsic activity.[1][2]

Q3: What is a typical overpotential for pristine Ni₃S₂ and how much can it be reduced?

A3: The overpotential of pristine Ni₃S₂ can be relatively high. For the HER at a current density of 10 mA cm⁻², reported overpotentials for pristine Ni₃S₂ are in the range of 223 mV to 288 mV.[1][2][11] Through various optimization strategies, the overpotential can be significantly reduced. For example:

  • An electrochemically treated Ni₃S₂ showed a reduced HER overpotential of 169 mV.[11]

  • A Ni/Ni₃S₂ nano-network on nickel foam achieved an HER overpotential of 95 mV.[1]

  • Fe-doped Ni₃S₂ has achieved an HER overpotential as low as 72 mV.[12]

  • A Ni₃S₂ electrode synthesized using Na₂S as the sulfur source exhibited an HER overpotential of 43 mV at 10 mA cm⁻².[4][5]

Q4: Why is growing Ni₃S₂ directly on a conductive substrate like nickel foam (NF) a common practice?

A4: Growing Ni₃S₂ directly on nickel foam offers several advantages:

  • Binder-Free Electrode: It eliminates the need for polymer binders (like Nafion), which can increase electrical resistance and block active sites.[6]

  • Strong Adhesion: In-situ growth provides strong mechanical adhesion, improving the long-term stability of the electrode.[6]

  • Enhanced Conductivity: It ensures excellent electrical contact between the catalyst and the current collector, facilitating efficient charge transfer.

  • Hierarchical Structure: The 3D porous structure of nickel foam provides a large surface area for catalyst loading and facilitates mass transport of electrolytes and the release of gas bubbles.[6]

Quantitative Data Summary

The following tables summarize the performance of various Ni₃S₂-based electrocatalysts for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) in alkaline media (typically 1.0 M KOH).

Table 1: Performance of Ni₃S₂-based Catalysts for Hydrogen Evolution Reaction (HER)

CatalystSubstrateOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Stability
Pristine Ni₃S₂[11]Ni Foam288--
EC-treated Ni₃S₂[11]Ni Foam169-Stable for over 25 h
Sn-doped Ni₃S₂[2][13]Ni Foam- (171 mV @ 100 mA cm⁻²)-Stable for 60 h
P-Ni/Ni₃S₂[1]Ni Foam9554-
Ni₃S₂ (from Na₂S)[4][5]Ni Foam43--
Ni₃S₂@NCNTs[6]Ni Foam93.8954Superior long-term stability
MoS₂-Ni₃S₂ HNRs[3]Ni Foam98-Stable for over 48 h
Fe₀.₉Ni₂.₁S₂[12]Ni Foam72--
Ni-Ni₃S₂[14]Ni Foam57-Stable for 30 h (overall splitting)

Table 2: Performance of Ni₃S₂-based Catalysts for Oxygen Evolution Reaction (OER)

CatalystSubstrateOverpotential @ 10 mA cm⁻² (mV)Overpotential @ 100 mA cm⁻² (mV)Stability
Ni₃S₂ PN[15]Ni Foam210230Stable for 20 h
Fe-Ni₃S₂[9]Ni Foam-230Stable for 100 h @ 500 mA cm⁻²
Sn-doped Ni₃S₂[13]Ni Foam-270Stable for 60 h
MoS₂-Ni₃S₂ HNRs[3]Ni Foam249-Stable for over 48 h
Ni-Ni₃S₂[14]Ni Foam- (295 mV @ 20 mA cm⁻²)-Stable for 30 h (overall splitting)

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Sn-doped Ni₃S₂ on Nickel Foam (Sn-Ni₃S₂/NF)

This protocol is adapted from the procedure described by Yuan et al.[2]

  • Substrate Pretreatment:

    • Cut a piece of nickel foam (NF) to the desired dimensions (e.g., 1 cm x 2 cm).

    • Clean the NF by sequential ultrasonication in acetone, ethanol, and deionized (DI) water for 15 minutes each to remove surface oxides and organic residues.

    • Dry the cleaned NF in an oven.

  • Precursor Solution Preparation:

    • Prepare a mixed aqueous solution containing nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), thiourea (CH₄N₂S), and a tin source such as tin(IV) chloride pentahydrate (SnCl₄·5H₂O). The molar ratio of Ni:S:Sn should be optimized for best performance.

    • Dissolve the precursors in DI water and stir until a homogeneous solution is formed.

  • Hydrothermal Reaction:

    • Place the pre-cleaned NF into a Teflon-lined stainless-steel autoclave.

    • Transfer the precursor solution into the autoclave.

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a designated duration (e.g., 6-12 hours).

  • Post-Synthesis Treatment:

    • Allow the autoclave to cool down to room temperature naturally.

    • Remove the Sn-Ni₃S₂/NF electrode and rinse it thoroughly with DI water and ethanol to remove any residual reactants.

    • Dry the electrode in a vacuum oven at 60 °C overnight.

Protocol 2: Electrochemical Characterization

  • Electrochemical Setup:

    • Use a standard three-electrode configuration in a potentiostat.

    • Working Electrode: The prepared Ni₃S₂-based catalyst on its substrate.

    • Counter Electrode: A graphite rod or platinum foil.

    • Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.

    • Electrolyte: 1.0 M KOH solution, saturated with N₂ for HER or O₂ for OER by bubbling the gas for at least 30 minutes prior to the experiment.

  • Potential Conversion:

    • Convert the measured potentials versus the reference electrode to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 × pH + E⁰(Ref).

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): Cycle the potential for several scans (e.g., at 50 mV s⁻¹) to activate and stabilize the catalyst before recording data.[16]

    • Linear Sweep Voltammetry (LSV): Record the polarization curve at a slow scan rate (e.g., 1-5 mV s⁻¹) to evaluate the catalytic activity. The overpotential is determined from this curve.

    • Tafel Analysis: Plot the overpotential (η) versus log(current density, j) from the LSV data to obtain the Tafel slope, which provides insight into the reaction mechanism.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to analyze the charge transfer resistance (Rct) of the catalyst.[16]

    • Chronoamperometry/Chronopotentiometry: Hold the potential or current constant for an extended period (e.g., 24-100 hours) to evaluate the long-term stability of the catalyst.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Electrochemical Characterization start Start: Precursors & Substrate pretreatment Substrate Cleaning (Nickel Foam) start->pretreatment solution Prepare Precursor Solution (Ni, S, Dopant sources) start->solution hydrothermal Hydrothermal/ Solvothermal Reaction pretreatment->hydrothermal solution->hydrothermal wash_dry Wash & Dry Catalyst/Electrode hydrothermal->wash_dry end_synthesis Ni3S2-based Electrode wash_dry->end_synthesis setup Three-Electrode Setup (1.0 M KOH) end_synthesis->setup Proceed to Testing activation CV Activation Cycles setup->activation eis EIS for Kinetics (Charge Transfer Resistance) setup->eis stability Chronoamperometry (Long-term test) setup->stability lsv LSV for Activity (Overpotential) activation->lsv tafel Tafel Analysis lsv->tafel end_char Performance Data lsv->end_char tafel->end_char eis->end_char stability->end_char

Caption: Experimental workflow for synthesis and electrochemical characterization of Ni₃S₂ catalysts.

logical_relationships cluster_strategies Improvement Strategies cluster_methods Methodologies goal Reduce Overpotential in Ni3S2-based Water Splitting s1 Enhance Intrinsic Activity goal->s1 s2 Increase Active Sites goal->s2 s3 Improve Conductivity goal->s3 m1 Doping (Sn, Fe, etc.) s1->m1 m2 Heterostructure Formation s1->m2 m4 Defect / Facet Engineering s1->m4 m3 Morphology Control (Nanosheets, Porous 3D) s2->m3 s2->m4 s3->m2 m5 Conductive Substrates (NF) s3->m5 m6 Composite Materials (CNT) s3->m6

Caption: Key strategies and methods for reducing overpotential in Ni₃S₂ electrocatalysts.

References

Validation & Comparative

A Comparative Study of Nickel Sulfide Catalysts: Ni₃S₂ vs. NiS₂ for the Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a critical component of water splitting for hydrogen production, transition metal sulfides have emerged as promising alternatives to precious metals. Among these, nickel sulfides, particularly Ni₃S₂ (Heazlewoodite) and NiS₂ (Vaesite), have garnered significant attention. This guide provides a detailed comparative analysis of their performance as HER catalysts, supported by experimental data, to assist researchers and scientists in the field of catalysis and renewable energy.

Performance Comparison of Ni₃S₂ and NiS₂

Experimental evidence consistently demonstrates the superior HER catalytic activity of Ni₃S₂ compared to NiS₂. The enhanced performance of Ni₃S₂ is primarily attributed to its higher intrinsic metallic conductivity and a larger number of active sites.[1] One study highlights that Ni₃S₂ exhibits a significantly lower Tafel slope (67 mV dec⁻¹) than NiS₂, indicating more favorable reaction kinetics.[2] The general order of HER activity among common nickel sulfides has been established as Ni₃S₂ > NiS₂ > NiS.

For a clear quantitative comparison, the following table summarizes key performance metrics for Ni₃S₂ and NiS₂ based on reported experimental data.

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV dec⁻¹)ElectrolyteReference
Ni₃S₂ ~199671.0 M KOH[2][3]
NiS₂ >200 (inferred)Higher than Ni₃S₂1.0 M KOH[2]
Pristine Ni₃S₂156115.41.0 M KOH
Bulk NiS₂-136-

Note: The performance of HER catalysts can vary significantly based on the synthesis method, morphology, and experimental conditions. The data presented here is for comparative purposes and is drawn from different studies.

Experimental Protocols

Detailed methodologies are crucial for the synthesis of high-performance catalysts and the accurate evaluation of their catalytic activity. The following sections outline representative experimental protocols for the synthesis of Ni₃S₂ and NiS₂ and the electrochemical evaluation of their HER performance.

Synthesis of Ni₃S₂ Nanowires

A facile, one-step, low-temperature vapor-solid-solid (VSS) growth mechanism can be employed for the synthesis of Ni₃S₂ nanowires.[3]

Procedure:

  • A sulfur-containing resin is used as the sulfur source.

  • The resin and a nickel foam substrate are placed in a chemical vapor deposition (CVD) furnace.

  • The furnace is heated to a moderate temperature, allowing the sulfur precursor to vaporize and react with the nickel foam.

  • The Ni₃S₂ nanowires grow directly on the nickel foam substrate.

Synthesis of NiS₂ Nanocrystals

A controllable polyol solution process can be utilized to synthesize NiS₂ nanocrystals.[1]

Procedure:

  • Nickel (II) chloride hexahydrate and thioacetamide are dissolved in ethylene glycol.

  • The solution is heated to a specific temperature (e.g., 180-220 °C) in a sealed vessel.

  • The reaction is allowed to proceed for a set duration (e.g., 12-24 hours).

  • The resulting NiS₂ nanocrystals are collected by centrifugation, washed with ethanol and deionized water, and dried.

Electrochemical Evaluation of HER Performance

The HER catalytic activity of the synthesized Ni₃S₂ and NiS₂ is typically evaluated using a standard three-electrode electrochemical cell.[4][5]

Components:

  • Working Electrode: The synthesized catalyst material (e.g., Ni₃S₂ or NiS₂ grown on a conductive substrate).

  • Reference Electrode: A standard reference electrode, such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode: A chemically inert material with a large surface area, such as a platinum wire or graphite rod.

  • Electrolyte: Typically a 1.0 M solution of potassium hydroxide (KOH) for alkaline HER.

Procedure:

  • Linear Sweep Voltammetry (LSV): The potential of the working electrode is swept from the open-circuit potential towards more negative potentials at a slow scan rate (e.g., 5 mV/s). The resulting current is measured to generate a polarization curve. The overpotential required to achieve a current density of 10 mA/cm² is a key performance metric.

  • Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of the current density), which is derived from the LSV data. A smaller Tafel slope indicates faster reaction kinetics.

  • Electrochemical Impedance Spectroscopy (EIS): This technique is used to investigate the charge transfer resistance at the electrode-electrolyte interface.

  • Chronoamperometry or Chronopotentiometry: These methods are employed to assess the long-term stability of the catalyst by holding the potential or current constant for an extended period and monitoring the current or potential, respectively.

Visualizing the Experimental Workflow and Comparative Logic

To better illustrate the processes involved in this comparative study, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_electrochemistry Electrochemical Evaluation (HER) cluster_analysis Comparative Analysis Ni3S2_synth Ni₃S₂ Synthesis (e.g., VSS Method) XRD XRD Ni3S2_synth->XRD SEM SEM Ni3S2_synth->SEM NiS2_synth NiS₂ Synthesis (e.g., Polyol Process) NiS2_synth->XRD NiS2_synth->SEM TEM TEM XRD->TEM SEM->TEM XPS XPS TEM->XPS Three_electrode Three-Electrode Cell Setup XPS->Three_electrode LSV Linear Sweep Voltammetry (LSV) Three_electrode->LSV EIS Electrochemical Impedance Spectroscopy Three_electrode->EIS Stability Stability Test Three_electrode->Stability Tafel Tafel Analysis LSV->Tafel Comparison Performance Comparison: - Overpotential - Tafel Slope - Stability LSV->Comparison Tafel->Comparison Stability->Comparison

Caption: Experimental workflow for the comparative study of Ni₃S₂ and NiS₂ HER catalysts.

LogicalRelationship cluster_catalysts Catalysts cluster_properties Key Properties cluster_performance HER Performance Ni3S2 Ni₃S₂ Conductivity Higher Metallic Conductivity Ni3S2->Conductivity Active_Sites More Active Sites Ni3S2->Active_Sites NiS2 NiS₂ Lower_Conductivity Lower Conductivity NiS2->Lower_Conductivity Superior_Activity Superior HER Activity: - Lower Overpotential - Smaller Tafel Slope Conductivity->Superior_Activity Active_Sites->Superior_Activity Inferior_Activity Inferior HER Activity Lower_Conductivity->Inferior_Activity

Caption: Logical relationship of properties influencing the HER performance of Ni₃S₂ vs. NiS₂.

References

Validating the Purity of Synthesized Trinickel Disulfide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthesized Trinickel Disulfide (Ni3S2), ensuring the purity of the material is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of Ni3S2, with a focus on X-ray Photoelectron Spectroscopy (XPS) and its comparison with other common methods. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation strategy.

A Comparative Overview of Purity Validation Techniques

The purity of synthesized Ni3S2 can be assessed from different perspectives: elemental composition, crystalline phase purity, and the presence of amorphous impurities or surface contaminants. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides information on the elemental composition and chemical oxidation states of the constituent elements. However, for a comprehensive purity analysis, it is often beneficial to employ complementary techniques such as X-ray Diffraction (XRD) and Raman Spectroscopy.

The following table summarizes the key aspects of these techniques in the context of Ni3S2 purity validation.

Analytical Technique Information Provided Strengths Limitations Typical Application for Ni3S2
X-ray Photoelectron Spectroscopy (XPS) - Elemental composition (atomic %) of the surface (top 1-10 nm)- Chemical states and binding energies of Ni and S- Identification of surface contaminants (e.g., oxides, hydroxides)- High surface sensitivity- Provides chemical state information- Quantitative elemental analysis- Not a bulk analysis technique- Can be affected by surface contamination- Does not provide information on crystalline structure- Confirming the presence of Ni and S in the expected stoichiometry- Detecting surface oxidation (Ni-O bonds)- Identifying adventitious carbon contamination
X-ray Diffraction (XRD) - Crystalline phase identification- Crystal structure and lattice parameters- Quantitative phase analysis (e.g., Rietveld refinement)- Provides bulk structural information- Can identify different crystalline phases of nickel sulfide- Can quantify the relative amounts of different phases- Not sensitive to amorphous phases- Less sensitive to trace crystalline impurities- Does not provide elemental composition of amorphous phases- Confirming the synthesis of the desired heazlewoodite crystal structure of Ni3S2- Identifying other nickel sulfide phases (e.g., NiS, NiS2) or unreacted precursors as crystalline impurities
Raman Spectroscopy - Vibrational modes of the material- Molecular fingerprint for phase identification- Information on crystallinity and defects- Non-destructive- High sensitivity to specific vibrational modes- Can be used for in-situ analysis- Can be affected by fluorescence- Not inherently quantitative for purity assessment- Interpretation can be complex- Confirming the presence of the Ni3S2 phase through its characteristic Raman peaks- Detecting the presence of other phases with distinct Raman signals (e.g., NiO)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. Below are typical experimental protocols for the analysis of synthesized Ni3S2 powder using XPS, XRD, and Raman Spectroscopy.

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation:

    • The synthesized Ni3S2 powder is mounted on a sample holder using double-sided conductive carbon tape.

    • The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Data Acquisition:

    • Survey Scan: A wide energy range scan (e.g., 0-1200 eV) is performed to identify all elements present on the surface.

    • High-Resolution Scans: Detailed scans are acquired for the Ni 2p and S 2p regions to determine their chemical states and binding energies. A high-resolution scan of the C 1s and O 1s regions is also typically performed to assess surface contamination.

    • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.

    • Charge Neutralization: A low-energy electron flood gun may be used to compensate for any surface charging.

  • Data Analysis:

    • The binding energies are calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

    • The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolute the different chemical states.

    • The atomic concentrations of the elements are calculated from the peak areas using relative sensitivity factors.

X-ray Diffraction (XRD)
  • Sample Preparation:

    • A sufficient amount of the synthesized Ni3S2 powder is gently pressed into a sample holder to ensure a flat surface.

  • Data Acquisition:

    • The sample is mounted in a powder diffractometer.

    • Radiation: Cu Kα radiation (λ = 1.5406 Å) is typically used.

    • Scan Range: The diffraction pattern is recorded over a 2θ range of, for example, 20° to 80°.

    • Scan Rate: A slow scan rate (e.g., 1-2°/min) is used to obtain good signal-to-noise ratio.

  • Data Analysis:

    • The obtained diffraction pattern is compared with standard diffraction patterns from a database (e.g., JCPDS) to identify the crystalline phases present. The standard pattern for heazlewoodite Ni3S2 (JCPDS No. 44-1418) is used as a reference.

    • For quantitative analysis, Rietveld refinement can be performed on the diffraction pattern to determine the weight percentage of each crystalline phase.

Raman Spectroscopy
  • Sample Preparation:

    • A small amount of the Ni3S2 powder is placed on a microscope slide.

  • Data Acquisition:

    • A Raman microscope is used for the analysis.

    • Excitation Laser: A visible laser, such as a 532 nm or 633 nm laser, is focused on the sample. The laser power should be kept low to avoid sample damage.

    • Spectral Range: A spectral range covering the characteristic peaks of Ni3S2 (typically 100-600 cm⁻¹) is scanned.

    • Acquisition Time and Accumulations: Multiple accumulations with a suitable acquisition time are performed to improve the signal-to-noise ratio.

  • Data Analysis:

    • The positions of the peaks in the Raman spectrum are identified.

    • The obtained spectrum is compared with reference spectra for Ni3S2 and potential impurities. The characteristic Raman peaks for the heazlewoodite phase of Ni3S2 are typically observed around 188, 201, 227, 303, 323, and 350 cm⁻¹.[1]

Experimental Workflow for Purity Validation

The logical flow of experiments for a comprehensive purity validation of synthesized Ni3S2 can be visualized as follows:

G cluster_start Synthesis cluster_xps XPS Analysis cluster_xrd XRD Analysis cluster_raman Raman Analysis cluster_conclusion Final Assessment start Synthesized Ni3S2 Powder xps_prep Sample Mounting (Carbon Tape) start->xps_prep xrd_prep Sample Preparation (Powder Press) start->xrd_prep raman_prep Sample Mounting (Microscope Slide) start->raman_prep xps_acq Data Acquisition (Survey & High-Res Scans) xps_prep->xps_acq xps_analysis Data Analysis (Binding Energies, At. %) xps_acq->xps_analysis xps_result Surface Elemental Composition & Chemical States xps_analysis->xps_result conclusion Comprehensive Purity Validation of Ni3S2 xps_result->conclusion xrd_acq Data Acquisition (2θ Scan) xrd_prep->xrd_acq xrd_analysis Data Analysis (Phase ID, Rietveld) xrd_acq->xrd_analysis xrd_result Bulk Crystalline Phase Purity xrd_analysis->xrd_result xrd_result->conclusion raman_acq Data Acquisition (Spectral Scan) raman_prep->raman_acq raman_analysis Data Analysis (Peak Identification) raman_acq->raman_analysis raman_result Vibrational Fingerprint & Phase Confirmation raman_analysis->raman_result raman_result->conclusion

Caption: Experimental workflow for the multi-technique purity validation of synthesized Trinickel Disulfide.

By integrating the data from these complementary techniques, researchers can achieve a thorough and reliable assessment of the purity of their synthesized Trinickel Disulfide, ensuring the quality and integrity of their subsequent research and development activities.

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy of Ni₃S₂ Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical behavior of electrode materials is paramount. Nickel sulfide (Ni₃S₂), with its unique electronic properties and high theoretical capacitance, has emerged as a promising candidate for various applications, including supercapacitors, batteries, and electrocatalysis. This guide provides an objective comparison of the electrochemical impedance spectroscopy (EIS) performance of Ni₃S₂ electrodes against other alternatives, supported by experimental data and detailed methodologies.

Electrochemical Impedance Spectroscopy is a powerful technique to probe the interfacial properties of electrode materials. Key parameters derived from EIS, such as charge transfer resistance (Rct), solution resistance (Rs), and double-layer capacitance (Cdl), offer insights into the efficiency and kinetics of electrochemical processes. A lower Rct value, for instance, generally signifies faster charge transfer and better electrode performance.

Comparative Performance of Ni₃S₂ Electrodes

The performance of Ni₃S₂ electrodes has been extensively studied in comparison to other transition metal sulfides and composite materials. The following tables summarize the key EIS parameters from various studies, highlighting the relative performance of Ni₃S₂ in different applications.

For Electrocatalysis (Hydrogen Evolution Reaction - HER)

In the realm of electrocatalysis, particularly for the hydrogen evolution reaction (HER), Ni₃S₂ exhibits competitive performance. Its metallic nature contributes to a lower charge transfer resistance compared to some other nickel sulfides.

Electrode MaterialElectrolyteCharge Transfer Resistance (Rct) (Ω)Reference
Ni₃S₂/NF 1 M KOH~120[1][2]
Ni₃S₂@NCNTs/NF 1 M KOH3.2[1][2]
Mo-Ni₃S₂ 0.5 M H₂SO₄1.9[3]
Ni₃S₂/NiS 0.5 M H₂SO₄3.4[3]
Ni(OH)₂ 0.5 M H₂SO₄4.3[3]
Ni₃S₂ 1 M KOH-[4]
NiS₂ 1 M KOH-[4]
NiS 1 M KOH-[4]

NF: Nickel Foam, NCNTs: Nitrogen-doped Carbon Nanotubes. Rct values are often estimated from Nyquist plots and can vary based on synthesis methods and experimental conditions.

The data clearly indicates that composite structures, such as Ni₃S₂ combined with nitrogen-doped carbon nanotubes (Ni₃S₂@NCNTs), exhibit significantly lower charge transfer resistance, suggesting enhanced kinetics for the HER.[1][2] Similarly, doping Ni₃S₂ with molybdenum (Mo-Ni₃S₂) also leads to a notable reduction in Rct.[3] A comparative study of crystalline nickel sulfides revealed the intrinsic HER activity order to be Ni₃S₂ > NiS₂ > NiS, which is attributed to the larger electrochemically active surface area and higher conductivity of Ni₃S₂.[4]

For Supercapacitors

As an electrode material for supercapacitors, Ni₃S₂ demonstrates promising capacitive behavior. Its performance is often enhanced by creating composite structures.

Electrode MaterialElectrolyteCharge Transfer Resistance (Rct) (Ω)Warburg Impedance (W₀) (Ω)Reference
Ni₃S₂/NF 6 M KOH0.560.65[5]
Ni(OH)₂/Ni₃S₂/NF 6 M KOH0.220.32[5]

The composite of Ni(OH)₂ with Ni₃S₂ on nickel foam shows a considerable decrease in both charge transfer resistance and Warburg impedance, indicating improved charge transfer and ion diffusion rates.[5]

For Urea Oxidation

In the context of urea oxidation, an important reaction for urea-rich wastewater treatment and hydrogen production, Ni₃S₂-based electrodes have also been investigated.

Electrode MaterialElectrolyteCharge Transfer Resistance (R₂ ) (Ω)Reference
Ni₃S₂@CP 1.0 M KOH + 0.33 M Urea-[6][7]
CoS@CP 1.0 M KOH + 0.33 M Urea-[6][7]
CoS/Ni₃S₂@CP-b 1.0 M KOH + 0.33 M UreaLower than Ni₃S₂@CP and CoS@CP[6][7]

CP: Carbon Paper. The study indicates a lower charge transfer resistance for the CoS/Ni₃S₂ heterostructure, suggesting a synergistic effect that facilitates the Faradaic process.[6][7]

Experimental Protocols

A standardized protocol for conducting EIS measurements is crucial for obtaining reliable and comparable data. The following outlines a typical experimental setup and procedure for characterizing Ni₃S₂ and other transition metal sulfide electrodes.

Electrode Preparation:

The working electrode is typically prepared by growing or depositing the active material (e.g., Ni₃S₂) onto a conductive substrate such as nickel foam or carbon paper. The mass loading of the active material should be carefully controlled and recorded.

Electrochemical Cell Setup:

A three-electrode system is commonly employed.[5]

  • Working Electrode: The prepared Ni₃S₂ electrode.

  • Reference Electrode: A standard reference electrode such as a Saturated Calomel Electrode (SCE) or a Mercury/Mercuric Oxide (Hg/HgO) electrode.

  • Counter Electrode: A platinum wire or a graphite rod is typically used as the counter electrode.

Electrolyte Preparation:

The choice of electrolyte depends on the application. For HER and supercapacitor applications in alkaline media, aqueous solutions of potassium hydroxide (KOH) (e.g., 1 M or 6 M) are common.[1][2][5] For acidic media, sulfuric acid (H₂SO₄) (e.g., 0.5 M) is often used.[3]

EIS Measurement Parameters:

EIS is performed using a potentiostat equipped with a frequency response analyzer.

  • Frequency Range: A wide frequency range is typically scanned, for example, from 100 kHz down to 0.01 Hz.[5]

  • AC Amplitude: A small AC voltage amplitude, typically 5 mV or 10 mV, is applied to ensure a linear response.

  • DC Potential: The EIS measurement is conducted at a specific DC potential. For HER studies, this is often a potential in the hydrogen evolution region. For supercapacitors, it can be the open-circuit potential or a potential within the operating voltage window.

Data Analysis:

The collected impedance data is commonly visualized using a Nyquist plot (Z' vs. -Z''). The data is then fitted to an equivalent electrical circuit model to extract quantitative parameters like Rs, Rct, and Cdl.

Visualizing Electrochemical Processes

Diagrams are essential for understanding the complex relationships in electrochemical systems. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a common equivalent circuit model for analyzing EIS data of Ni₃S₂ electrodes.

Experimental_Workflow cluster_prep Electrode Preparation cluster_setup Electrochemical Cell Setup cluster_measurement EIS Measurement cluster_analysis Data Analysis A Substrate Selection (e.g., Ni Foam, Carbon Paper) B Active Material Synthesis (e.g., Hydrothermal, Electrodeposition) A->B C Material Deposition/Growth on Substrate B->C E Working Electrode (Ni3S2) C->E D Three-Electrode Configuration D->E F Reference Electrode (e.g., SCE) D->F G Counter Electrode (e.g., Pt wire) D->G H Potentiostat with FRA G->H I Set Parameters (Frequency Range, AC Amplitude) H->I J Perform Measurement I->J K Nyquist Plot Generation J->K L Equivalent Circuit Fitting K->L M Parameter Extraction (Rs, Rct, Cdl) L->M

A typical experimental workflow for EIS analysis of electrode materials.

Equivalent_Circuit cluster_parallel start Rs_node Rs start->Rs_node j1 Rs_node->j1 Rct_node Rct j2 Rct_node->j2 Cdl_node Cdl Cdl_node->j2_Cdl_end W_node W end W_node->end j1->Rct_node j1->Cdl_node j2->W_node j1_Cdl_start->Cdl_node

A simplified Randles equivalent circuit model for Ni₃S₂ electrodes.

References

A Comparative Guide to Hydrothermal and Solvothermal Synthesis of Nickel Sulfide (Ni₃S₂)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the precise synthesis of nanomaterials is paramount. Nickel sulfide (Ni₃S₂), with its unique electronic and catalytic properties, is a material of significant interest. The two primary methods for its synthesis, hydrothermal and solvothermal, offer distinct advantages and disadvantages that can significantly impact the final product's characteristics and performance. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols.

At a Glance: Hydrothermal vs. Solvothermal Synthesis of Ni₃S₂

FeatureHydrothermal SynthesisSolvothermal Synthesis
Solvent WaterOrganic Solvents (e.g., ethanol, ethylene glycol)
Temperature Typically 120-200°CCan vary over a wider range, often higher than hydrothermal
Pressure Autogenous (self-generated)Autogenous, generally higher than hydrothermal
Product Morphology Nanorods, nanosheets, nanoflakes, microspheresNanoparticles, nanosheets, hierarchical structures
Crystallinity Generally highCan be well-controlled, often high
Purity HighHigh, but potential for solvent-related impurities
Advantages Environmentally friendly (uses water), simple setup, good control over morphology.[1][2]Greater control over particle size and morphology, suitable for synthesizing materials not stable in water.
Disadvantages Limited to water-soluble precursors, pressure buildup requires safety precautions.Use of often toxic and expensive organic solvents, higher temperatures may be required.

Performance Comparison: Electrochemical Properties

The method of synthesis directly influences the electrochemical performance of Ni₃S₂, which is critical for applications such as supercapacitors and electrocatalysts for water splitting.

ParameterHydrothermal SynthesisSolvothermal Synthesis
Specific Capacitance Up to 1420 F g⁻¹ at 2 A g⁻¹ (for Ni₃S₂/graphene composite)[3][4]Can achieve high specific capacity, for example, 664.30 C g⁻¹ at 1 A g⁻¹ for nickel-cobalt sulfides.[5]
Electrocatalytic Activity (HER) Overpotential of ~200 mV at 10 mA cm⁻² for Ni₃S₂ on nickel foam.[6]Mo-doped Ni₃S₂ nanorods show a low overpotential of 37.7 mV at 10 mA cm⁻².[7]
Cycling Stability Good, with 82% capacitance retention after 1000 cycles reported for some structures.[8]Excellent, with 97.99% capacity retention after 5000 cycles for nickel-cobalt sulfides.[5]

Experimental Protocols

Below are generalized experimental protocols for the synthesis of Ni₃S₂ via hydrothermal and solvothermal methods, based on common practices in the literature.

Hydrothermal Synthesis of Ni₃S₂ on Nickel Foam

This protocol describes a common method for growing Ni₃S₂ directly on a nickel foam (NF) substrate, which can then be used as a binder-free electrode.

Materials:

  • Nickel foam (NF)

  • Nickel chloride hexahydrate (NiCl₂·6H₂O) or Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Thiourea (CH₄N₂S) or Sodium sulfide (Na₂S) as the sulfur source

  • Deionized (DI) water

  • Acetone, Hydrochloric acid (HCl) for cleaning

Procedure:

  • Substrate Cleaning: A piece of nickel foam is ultrasonically cleaned in acetone, followed by a dilute HCl solution to remove the surface oxide layer, and finally rinsed thoroughly with DI water and ethanol.

  • Precursor Solution Preparation: In a typical synthesis, a specific molar ratio of a nickel salt (e.g., NiCl₂·6H₂O) and a sulfur source (e.g., thiourea) are dissolved in DI water with vigorous stirring to form a homogeneous solution.

  • Hydrothermal Reaction: The cleaned nickel foam and the precursor solution are transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and maintained at a temperature between 120°C and 180°C for a duration of 6 to 12 hours.

  • Product Recovery: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The nickel foam, now coated with Ni₃S₂, is taken out, rinsed with DI water and ethanol to remove any residual reactants, and then dried in a vacuum oven at 60-80°C.

Solvothermal Synthesis of Ni₃S₂

This protocol outlines a general procedure for synthesizing Ni₃S₂ powders or nanostructures using an organic solvent.

Materials:

  • Nickel salt (e.g., Ni(NO₃)₂·6H₂O)

  • Sulfur source (e.g., thiourea, thioacetamide)

  • Organic solvent (e.g., ethanol, ethylene glycol, benzene, ethylenediamine)[9]

Procedure:

  • Precursor Solution Preparation: The nickel salt and sulfur source are dissolved in the chosen organic solvent under constant stirring.

  • Solvothermal Reaction: The resulting solution is placed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature (e.g., 150-200°C) and held for a predetermined time (e.g., 12-24 hours).

  • Product Collection: After cooling to room temperature, the resulting precipitate is collected by centrifugation or filtration.

  • Purification: The collected product is washed several times with the solvent used for the reaction and then with ethanol to remove unreacted precursors and byproducts.

  • Drying: The final Ni₃S₂ product is dried in a vacuum oven at a relatively low temperature (e.g., 60°C).

Synthesis Pathway Visualization

The following diagrams illustrate the conceptual workflow and key influencing factors for both hydrothermal and solvothermal synthesis of Ni₃S₂.

Hydrothermal_Synthesis Precursors Nickel Salt + Sulfur Source + Water Autoclave Teflon-lined Autoclave Precursors->Autoclave Heating Heating (120-200°C) Autoclave->Heating Cooling Natural Cooling Heating->Cooling Parameters Controlling Factors: - Temperature - Time - Precursor Ratio Heating->Parameters Washing Washing & Drying Cooling->Washing Product Ni₃S₂ Product Washing->Product

Caption: Workflow for Hydrothermal Synthesis of Ni₃S₂.

Solvothermal_Synthesis Precursors Nickel Salt + Sulfur Source + Organic Solvent Autoclave Teflon-lined Autoclave Precursors->Autoclave Heating Heating (e.g., 150-200°C) Autoclave->Heating Cooling Natural Cooling Heating->Cooling Parameters Controlling Factors: - Solvent Type - Temperature - Time Heating->Parameters Washing Washing & Drying Cooling->Washing Product Ni₃S₂ Product Washing->Product

Caption: Workflow for Solvothermal Synthesis of Ni₃S₂.

References

A Comparative Guide to Trinickel Disulfide and Platinum-Based Electrocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective electrocatalysts is a cornerstone of progress in renewable energy technologies and fine chemical synthesis. While platinum-based catalysts have long been the gold standard for reactions such as the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and oxygen reduction reaction (ORR), their high cost and scarcity necessitate the exploration of viable alternatives. Trinickel disulfide (Ni3S2), a transition metal sulfide, has emerged as a promising candidate due to its unique electronic structure, high conductivity, and abundance. This guide provides an objective comparison of the performance of Ni3S2 versus platinum-based catalysts, supported by experimental data, detailed methodologies, and mechanistic insights.

Performance Comparison: A Quantitative Overview

The efficacy of an electrocatalyst is primarily evaluated based on its overpotential (the additional potential required to drive a reaction at a given rate), Tafel slope (a measure of the reaction kinetics), and long-term stability. The following tables summarize the performance of Ni3S2 and platinum-based catalysts for HER, OER, and ORR based on reported experimental data. It is important to note that performance can vary significantly based on the specific catalyst synthesis method, support material, and testing conditions.

Table 1: Hydrogen Evolution Reaction (HER) Performance in Alkaline Media

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability
Ni3S2-based
Ni3S2/Nickel Foam (NF)95 - 22367 - 152Stable for 60 hours
Sn-doped Ni3S2/NF171 (at 100 mA/cm²)Not ReportedStable for 60 hours
N-doped Ni3S2/NF155113Not Reported
Cu-Ni3S260Not ReportedNot Reported
Ni3S2 particle-embedded nanotubes/NF87[1]Not ReportedRobust durability over 20 hours[1]
Platinum-based
20% Pt/C~30-70~30Generally high, but can degrade under potential cycling.[2]

Table 2: Oxygen Evolution Reaction (OER) Performance in Alkaline Media

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability
Ni3S2-based
Ni3S2/NF (hydrothermal)43[3]Not ReportedSuperior durability reported[3]
Fe-doped Ni3S2/NF230 (at 100 mA/cm²)[4]43[4]Stable for 100 hours at 500 mA/cm²[4]
Ni3S2 particle-embedded nanotubes/NF210[1]42[1]Robust durability over 20 hours[1]
Platinum-based
Pt/CHigh overpotential, generally not a good OER catalystHighPoor stability for OER

Table 3: Oxygen Reduction Reaction (ORR) Performance

CatalystOnset Potential (V vs. RHE)Kinetic Current Density (mA/cm²)Stability
Ni3S2-based
Ni3S2 (theoretical)Promising bifunctional activity predicted[5]Lower than PtSurface restructuring to amorphous NiS observed under ORR conditions.[6]
Platinum-based
Pt/C~0.9-1.0HighSubject to degradation via dissolution and particle agglomeration.[2]
Pt-Ni alloysHigher than Pt/CHigher than Pt/CCan exhibit improved durability compared to Pt/C.[7]

Experimental Protocols

To ensure a fair and reproducible comparison of catalyst performance, standardized experimental protocols are essential. Below are detailed methodologies for catalyst synthesis and electrochemical measurements.

Synthesis of Ni3S2 on Nickel Foam (NF)

A common method for synthesizing Ni3S2 directly on a conductive nickel foam substrate is the one-step hydrothermal method.[8]

  • Substrate Preparation: A piece of nickel foam (e.g., 1x1 cm) is cleaned by sonication in acetone, 3 M HCl, and deionized water for 10 minutes each to remove surface oxides and organic impurities.

  • Precursor Solution: A specific amount of a sulfur source, such as thiourea (e.g., 0.8 g), is dissolved in deionized water or a mixed solvent system.[9]

  • Hydrothermal Reaction: The cleaned nickel foam and the precursor solution are placed in a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 160 °C) for a set duration (e.g., 6 hours).[9] During this process, the nickel foam acts as both the nickel source and the substrate for the in-situ growth of Ni3S2.

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The Ni3S2-coated nickel foam is removed, rinsed thoroughly with deionized water and ethanol, and dried in an oven.

Synthesis of Commercial-Grade Platinum on Carbon (Pt/C) Catalyst

The polyol process is a widely used method for synthesizing Pt nanoparticles supported on a high-surface-area carbon black.

  • Precursor Solution: A platinum precursor, such as hexachloroplatinic acid (H2PtCl6), is dissolved in a polyol solvent, typically ethylene glycol.

  • Carbon Support Dispersion: Carbon black (e.g., Vulcan XC-72) is dispersed in the ethylene glycol solution.

  • Reduction of Platinum: The pH of the mixture is adjusted to be alkaline (e.g., pH 11-13) using a solution of sodium hydroxide. The mixture is then heated (e.g., to 130-140 °C) to facilitate the reduction of the platinum precursor to platinum nanoparticles, which deposit onto the carbon support.

  • Product Recovery and Purification: The resulting Pt/C catalyst is collected by filtration, washed extensively with deionized water to remove any residual ions, and dried in an oven.

Electrochemical Measurements

All electrochemical measurements should be performed in a standard three-electrode cell using a potentiostat.

  • Working Electrode: The prepared catalyst (Ni3S2/NF or Pt/C deposited on a glassy carbon electrode).

  • Counter Electrode: A platinum wire or graphite rod.

  • Reference Electrode: A saturated calomel electrode (SCE), Ag/AgCl electrode, or a reversible hydrogen electrode (RHE). All potentials should be converted to the RHE scale for comparison.

  • Electrolyte: Typically 1.0 M KOH for alkaline media or 0.5 M H2SO4 for acidic media.

Key Measurements:

  • Linear Sweep Voltammetry (LSV): To determine the overpotential required to achieve a specific current density.

  • Tafel Plot: Derived from the LSV data to determine the Tafel slope, providing insight into the reaction kinetics.

  • Chronoamperometry or Chronopotentiometry: To evaluate the long-term stability of the catalyst at a constant potential or current.

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and other kinetic parameters.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways for HER, OER, and ORR on Ni3S2 and platinum surfaces, as well as a typical experimental workflow for catalyst evaluation.

HER_Mechanism cluster_Volmer Volmer Step cluster_Heyrovsky Heyrovsky Step cluster_Tafel Tafel Step H2O H₂O H_ads H* H2O->H_ads + e⁻ e_minus e⁻ OH_minus OH⁻ H_ads2 H* H2 H₂ H_ads2->H2 + H₂O + e⁻ H_ads3 2H* H2O_2 H₂O e_minus2 e⁻ OH_minus2 OH⁻ H2_2 H₂ H_ads3->H2_2 OER_Mechanism M Active Site (M) MOH M-OH M->MOH + OH⁻ MO M-O MOH->MO + OH⁻ - e⁻ MOOH M-OOH MO->MOOH + OH⁻ - e⁻ M_O2 M-O₂ MOOH->M_O2 + OH⁻ - e⁻ M_O2->M + O₂ O2 O₂ ORR_Mechanism cluster_4e 4-Electron Pathway cluster_2e 2-Electron Pathway O2_4e O₂ O_ads_4e O* O2_4e->O_ads_4e + 2e⁻ + H₂O OH_ads_4e OH* O_ads_4e->OH_ads_4e + e⁻ + H₂O H2O_4e 2H₂O OH_ads_4e->H2O_4e + e⁻ O2_2e O₂ OOH_ads_2e OOH* O2_2e->OOH_ads_2e + e⁻ + H₂O HO2_minus_2e HO₂⁻ OOH_ads_2e->HO2_minus_2e + e⁻ Experimental_Workflow Catalyst_Synthesis Catalyst Synthesis (Ni3S2 or Pt/C) Characterization Physicochemical Characterization (XRD, SEM, TEM, XPS) Catalyst_Synthesis->Characterization Electrode_Prep Working Electrode Preparation Catalyst_Synthesis->Electrode_Prep Electrochemical_Cell Three-Electrode Cell Assembly Electrode_Prep->Electrochemical_Cell Performance_Testing Electrochemical Performance Testing (CV, LSV, EIS) Electrochemical_Cell->Performance_Testing Stability_Testing Long-Term Stability Testing (Chronoamperometry) Performance_Testing->Stability_Testing Data_Analysis Data Analysis (Overpotential, Tafel Slope) Performance_Testing->Data_Analysis Stability_Testing->Data_Analysis

References

Confirming Ni₃S₂ Nanoparticle Morphology: A Comparative Guide to TEM Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The precise characterization of nanoparticle morphology is critical in drug development and materials science, as properties such as catalytic activity, bioavailability, and toxicity are intrinsically linked to size, shape, and structure. For nickel sulfide (Ni₃S₂) nanoparticles, which have applications in catalysis and battery materials, Transmission Electron Microscopy (TEM) is an indispensable tool for detailed morphological analysis.[1][2] This guide provides a comprehensive comparison of TEM with other analytical techniques, supported by experimental data, to assist researchers in selecting the appropriate methods for characterizing Ni₃S₂ nanoparticles.

Objective Comparison of Nanoparticle Characterization Techniques

While TEM is considered a gold standard for nanoparticle imaging, a multi-faceted approach combining different analytical techniques provides a more complete understanding.[3] Techniques like Scanning Electron Microscopy (SEM), Dynamic Light Scattering (DLS), and X-ray Diffraction (XRD) offer complementary information.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography.[4][5] Unlike TEM, where electrons pass through the sample, SEM scans the surface with a focused electron beam, making it excellent for observing the surface features and 3D-like morphology of nanoparticles.[6][7] However, its resolution is typically lower than TEM.[8][9]

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution (hydrodynamic diameter) and aggregation state of nanoparticles suspended in a liquid.[10][11][12] DLS is highly sensitive to the presence of a small number of aggregates and measures a large ensemble of particles, offering excellent statistical data.[3][11] It does not, however, provide direct visual information on particle shape.

X-ray Diffraction (XRD) is a powerful, non-destructive method for determining the crystal structure, phase composition, and average crystallite size of nanomaterials.[13][14][15] By analyzing the diffraction pattern of X-rays scattered by the atomic planes within a crystal, XRD can confirm the synthesis of the correct Ni₃S₂ crystalline phase and provide an estimate of particle size using the Scherrer equation.[13][16]

The following table summarizes the key performance aspects of these techniques for nanoparticle characterization.

FeatureTransmission Electron Microscopy (TEM)Scanning Electron Microscopy (SEM)Dynamic Light Scattering (DLS)X-ray Diffraction (XRD)
Primary Information Internal structure, size, shape, crystal structure, elemental composition (with EDS/EELS)[5][8]Surface morphology, size, shape, elemental composition (with EDS)[5][8]Hydrodynamic size distribution, aggregation state in solution[10][12]Crystal structure, phase identification, average crystallite size, strain[13][14]
Resolution Sub-angstrom to 0.2 nm (atomic resolution possible)[6][8]1 - 20 nm[8]Measures particles from ~1 nm to >1 µm[11][17]Provides average crystallite size, typically for particles <100 nm[13]
Sample Preparation Complex: requires ultra-thin (<100 nm) samples, often dispersed on a grid[8][18]Relatively simple: sample is mounted and often coated with a conductive layer[8][9]Simple: requires dispersion in a suitable solvent[10]Simple: typically requires a powdered sample[14]
Imaging Medium High vacuum[18]High vacuum (can be low vacuum in some modes)[19]Liquid suspension[11]Solid (powder or thin film)[14]
Key Advantage Unmatched resolution for visualizing internal details and individual particles.[6][8]Excellent for surface topography and analyzing larger sample areas.[5][7]Fast, non-invasive, and provides statistically robust size distribution data from a large particle population.[11][17]Definitive identification of crystalline phases and intrinsic structural properties.[15][16]
Key Limitation Analysis of a very small, localized sample area; complex sample preparation.[7][9]Lower resolution than TEM; provides limited information on internal structure.[9]Size measurement is indirect (hydrodynamic diameter) and sensitive to contaminants and aggregates.[11]Provides average data from a bulk sample; limited information on individual particle morphology.[14]

Experimental Workflow & Data Relationships

A comprehensive characterization of Ni₃S₂ nanoparticles typically involves a workflow that leverages the strengths of multiple techniques. Initially, techniques like DLS and XRD can provide bulk properties, followed by high-resolution microscopy to elucidate fine morphological details.

cluster_0 Nanoparticle Synthesis & Initial Analysis cluster_1 Structural & Morphological Confirmation cluster_2 Final Characterization A Synthesized Ni₃S₂ Nanoparticle Solution B DLS Analysis (Size Distribution in Solution) A->B C Sample Preparation for XRD (Drying/Powdering) A->C E Sample Preparation for Microscopy (Grid Deposition) A->E H Comprehensive Characterization Report B->H D XRD Analysis (Phase & Crystal Size) C->D D->H F SEM Analysis (Surface Morphology) E->F G TEM Analysis (Internal Structure, Shape, Size) E->G F->H G->H

Fig 1. General experimental workflow for Ni₃S₂ nanoparticle characterization.

The relationship between what each technique reveals is crucial. While all contribute to the overall picture, they probe different aspects of the nanoparticle, from its behavior in a solution to its atomic arrangement.

cluster_B cluster_C A Ni₃S₂ Nanoparticle Characterization B1 TEM A->B1 B2 SEM A->B2 C1 DLS A->C1 C2 XRD A->C2 B1_1 Internal Structure B1->B1_1 B1_2 High-Resolution Size & Shape B1->B1_2 B1_3 Crystallography (SAED) B1->B1_3 B2_1 Surface Topography B2->B2_1 B2_2 Particle Distribution on Surface B2->B2_2 C1_1 Hydrodynamic Diameter C1->C1_1 C1_2 Aggregation State C1->C1_2 C2_1 Crystalline Phase ID C2->C2_1 C2_2 Average Crystallite Size C2->C2_2

References

Benchmarking Trinickel Disulphide (Ni₃S₂) Electrocatalysts for the Oxygen Evolution Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Trinickel disulphide (Ni₃S₂) has emerged as a highly promising, earth-abundant, and cost-effective electrocatalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production.[1] Its metallic conductivity and intrinsic catalytic activity make it a compelling alternative to expensive noble metal catalysts like iridium oxide (IrO₂) and ruthenium oxide (RuO₂).[1][2] This guide provides an objective comparison of Ni₃S₂-based electrocatalysts, supported by experimental data, to assist researchers in navigating the landscape of OER materials.

The performance of Ni₃S₂ is significantly enhanced through strategies like nanostructuring and heteroatom doping.[3] Doping with elements such as iron (Fe), cobalt (Co), and tin (Sn) has been shown to modulate the electronic structure, create more active sites, and lower the energy barrier for the OER.[3][4][5] During the OER process, the surface of Ni₃S₂ often undergoes reconstruction to form the true active species, typically nickel (oxy)hydroxides, with the underlying sulfide structure ensuring high conductivity.[3][6]

Performance Data of Ni₃S₂-Based OER Electrocatalysts

The following table summarizes the electrochemical performance of various recently developed Ni₃S₂-based catalysts in alkaline media.

Catalyst CompositionSubstrateOverpotential (η) @ 10 mA cm⁻² (mV)Overpotential (η) @ 100 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Stability TestElectrolyte
Fe-Ni₃S₂ Nickel Foam (NF)230[5]287[5]~55[7]>100 h @ 10 mA cm⁻²[5]1.0 M KOH
Fe-Ni₃S₂ Nickel Foam (NF)267[8]---Alkaline Media
Fe-doped Ni₃S₂ Nickel Foam (NF)-230[3]43[3]100 h @ 500 mA cm⁻²[3]1.0 M KOH
CoSn-Ni₃S₂ Nickel Foam (NF)----1.0 M KOH
Ni₃S₂ PN Nickel Foam (NF)210[9]--20 h duration[9]1.0 M KOH
Porous Ni₃S₂ Nickel Foam (NF)-263[10]72[10]50 h @ 50 mA cm⁻²[10]1.0 M KOH
Dual-Phase NiS/Ni₇S₆ Nickel Foil290[6]-->50 h duration[6]1.0 M KOH

Comparison with Benchmark OER Electrocatalysts

This table compares a high-performing Fe-doped Ni₃S₂ catalyst with standard noble metal benchmarks.

CatalystOverpotential (η) @ 10 mA cm⁻² (mV)Overpotential (η) @ 100 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Electrolyte
Fe-Ni₃S₂/NF 230[5]287[5]~55[7]1.0 M KOH
Commercial IrO₂ 327[9]--1.0 M KOH
Commercial RuO₂ -461[7]103[7]1.0 M KOH

Experimental Protocols

Standardized protocols are crucial for the objective evaluation and comparison of OER electrocatalysts.[11][12]

Catalyst Synthesis (Hydrothermal Method Example)

A common method for synthesizing Ni₃S₂ on a conductive substrate like nickel foam (NF) is the hydrothermal method.[13][14]

  • Substrate Cleaning: A piece of nickel foam is cleaned sequentially with hydrochloric acid, deionized water, and ethanol in an ultrasonic bath to remove the surface oxide layer and any organic impurities.

  • Precursor Solution: A precursor solution is prepared by dissolving a nickel salt (e.g., nickel chloride) and a sulfur source (e.g., thiourea or sodium sulfide) in a solvent, which is often a mixture of deionized water and ethanol.[14] For doped catalysts, salts of the doping elements (e.g., iron chloride) are added to this solution.[3]

  • Hydrothermal Reaction: The cleaned nickel foam is immersed in the precursor solution within a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 120-180°C) for several hours (e.g., 6-12 hours).[10]

  • Post-Treatment: After the autoclave cools down, the catalyst-coated nickel foam is removed, rinsed thoroughly with deionized water and ethanol, and dried in a vacuum oven.

Electrochemical Measurements

All electrochemical evaluations are typically performed in a standard three-electrode cell at room temperature.[11]

  • Electrochemical Cell Setup:

    • Working Electrode: The prepared Ni₃S₂ catalyst on its substrate (e.g., Ni₃S₂/NF).[11]

    • Counter Electrode: A platinum wire or graphite rod.[11]

    • Reference Electrode: A saturated calomel electrode (SCE), Ag/AgCl, or a mercury/mercuric oxide (Hg/HgO) electrode. All potentials are converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + E°(Ref) + 0.059 × pH.

    • Electrolyte: Typically a 1.0 M potassium hydroxide (KOH) solution, which is saturated with oxygen or an inert gas like nitrogen or argon before the experiment.[11]

  • Performance Evaluation Techniques:

    • Linear Sweep Voltammetry (LSV): LSV is recorded at a slow scan rate (e.g., 5 or 10 mV s⁻¹) to determine the overpotential required to reach specific current densities (e.g., 10 mA cm⁻²).[3][9] The data is iR-corrected to compensate for the solution resistance.

    • Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density), providing insights into the OER reaction kinetics.[3]

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the electrode kinetics and charge-transfer resistance (Rct) at the electrode-electrolyte interface.[3]

    • Chronopotentiometry/Chronoamperometry: Long-term stability is assessed by holding the electrode at a constant current density (chronopotentiometry) or potential (chronoamperometry) for an extended period (e.g., 20-100 hours) and monitoring the potential or current changes.[10][15]

OER Mechanism and Experimental Workflow

OER Signaling Pathway in Alkaline Media

The OER in an alkaline electrolyte is a four-electron transfer process. The conventional adsorbate evolution mechanism (AEM) proceeds through four proton-coupled electron transfer steps on a catalytically active site (M).

OER_Mechanism M M (Active Site) MOH M-OH M->MOH + OH⁻ - e⁻ MO M-O MOH->MO + OH⁻ - e⁻ - H₂O MOOH M-OOH MO->MOOH + OH⁻ - e⁻ M_final M + O₂ MOOH->M_final + OH⁻ - e⁻ - H₂O

Caption: Conventional OER mechanism on a catalyst active site (M).

Experimental Evaluation Workflow

The logical process for benchmarking an OER electrocatalyst involves synthesis, characterization, electrochemical testing, and data analysis.

OER_Workflow synthesis Catalyst Synthesis (e.g., Hydrothermal) characterization Physicochemical Characterization (XRD, SEM, TEM, XPS) synthesis->characterization electrode_prep Working Electrode Preparation synthesis->electrode_prep analysis Data Analysis & Comparison characterization->analysis electrochem_setup Three-Electrode Cell Assembly electrode_prep->electrochem_setup activity_test Activity Measurement (LSV, Tafel Plot) electrochem_setup->activity_test stability_test Stability Test (Chronopotentiometry) activity_test->stability_test kinetics_test Kinetics Study (EIS) stability_test->kinetics_test kinetics_test->analysis

Caption: Standard workflow for evaluating OER electrocatalysts.

Conclusion

This compound (Ni₃S₂) and its doped variants represent a highly effective and economically viable class of electrocatalysts for the oxygen evolution reaction. The data consistently shows that through strategies such as doping with iron, Ni₃S₂ catalysts can outperform even noble metal benchmarks like RuO₂ and IrO₂ in alkaline media, achieving low overpotentials and excellent long-term stability.[3][5] The ease of synthesis via methods like hydrothermal growth directly on conductive substrates further enhances their practical appeal. Future research will likely focus on further optimizing composition and morphology to enhance the density and activity of the in situ generated active sites, pushing Ni₃S₂-based materials closer to large-scale industrial application in water electrolyzers.

References

Doped Ni₃S₂: A Comprehensive Guide to its Bifunctional Catalytic Activity for Overall Water Splitting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the performance of doped nickel sulfide (Ni₃S₂) as a bifunctional electrocatalyst for water electrolysis. Supported by experimental data, this document outlines the enhanced catalytic activity of doped Ni₃S₂ for both the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER), positioning it as a promising alternative to precious metal catalysts.

Nickel sulfide (Ni₃S₂) has emerged as a promising and cost-effective electrocatalyst for water splitting, a key process for green hydrogen production.[1][2] Its metallic conductivity and inherent catalytic properties make it a suitable candidate for both HER and OER.[3] However, pristine Ni₃S₂ often suffers from limited active sites and suboptimal performance.[1][3] Recent research has demonstrated that doping Ni₃S₂ with various transition metals can significantly enhance its bifunctional catalytic activity by modulating its electronic structure, increasing the number of active sites, and improving its intrinsic conductivity.[4][5] This guide presents a comparative analysis of the electrocatalytic performance of variously doped Ni₃S₂ materials, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Doped Ni₃S₂ Electrocatalysts

The introduction of dopants such as Iron (Fe), Molybdenum (Mo), Tin (Sn), and Cobalt (Co), individually or in combination, has been shown to significantly lower the overpotential required for both HER and OER, decrease the Tafel slope, and enhance long-term stability. The following tables summarize the key performance metrics of different doped Ni₃S₂ catalysts compared to undoped Ni₃S₂ and commercial benchmarks (Pt/C for HER and RuO₂ for OER).

CatalystDopant(s)Overpotential (mV) @ 10 mA/cm²Tafel Slope (mV/dec)ElectrolyteReference
HER
Fe-doped Ni₃S₂/AFFe75-1 M KOH[6]
Mo-doped Ni₃S₂/NFMo170-1 M KOH[7]
Sn-doped Ni₃S₂/NFSn--1 M KOH[1]
Fe-MoS₂/Ni₃S₂@NFFe, Mo74-1 M KOH[4]
P-MoS₂/Ni₃S₂@NFP, Mo-28.51 M KOH[8]
Ni₃S₂@NCNTs/NFN93.89541 M KOH[9]
Undoped Ni₃S₂/NF-223--[10]
Pt/C--27.91 M KOH[8]
OER
Fe-doped Ni₃S₂/Ni foamFe230 (at 100 mA/cm²)431 M KOH[11]
Mo-doped Ni₃S₂/NFMo174 (at 50 mA/cm²)-1 M KOH[7]
Fe-MoS₂/Ni₃S₂@NFFe, Mo80 (at 10 mA/cm²)-1 M KOH[4]
P-MoS₂/Ni₃S₂@NFP, Mo-47.21 M KOH[8]
CoSn-Ni₃S₂@NFCo, Sn321 (at 200 mA/cm²)-1 M KOH[12]
Undoped Ni₃S₂-29665.1-[13]
RuO₂----
CatalystDopant(s)Cell Voltage (V) @ 10 mA/cm²StabilityElectrolyteReference
Overall Water Splitting
Mo-doped Ni₃S₂/NFMo1.49Stable for 24h1 M KOH[7]
Fe-MoS₂/Ni₃S₂@NFFe, Mo1.60Excellent stability1 M KOH[4]
Ni₃S₂–Fe–NiFe1.55Stable for 48h-[14]
Mo-doped Ni₃S₂ nano-rodsMo1.53Stable for over 15h-[15]

Experimental Protocols

The synthesis and evaluation of doped Ni₃S₂ electrocatalysts typically involve the following key steps:

Synthesis of Doped Ni₃S₂ on Nickel Foam (Hydrothermal Method)

A common and effective method for synthesizing self-supported doped Ni₃S₂ catalysts is the one-step hydrothermal method.[7][10]

  • Substrate Preparation: Nickel foam (NF) is pre-cleaned by sonication in acetone, ethanol, and deionized water to remove surface impurities.

  • Precursor Solution: A precursor solution is prepared by dissolving a nickel salt (e.g., nickel chloride), a sulfur source (e.g., thiourea), and a salt of the desired dopant metal (e.g., sodium molybdate for Mo-doping) in deionized water.[10]

  • Hydrothermal Reaction: The cleaned nickel foam is immersed in the precursor solution in a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 120-200 °C) for a designated period (e.g., 6-12 hours).[15] During this process, the nickel foam acts as both the nickel source and the substrate for the in-situ growth of doped Ni₃S₂ nanosheets or nanorods.

  • Post-Treatment: After the reaction, the autoclave is cooled to room temperature. The resulting doped Ni₃S₂/NF is washed with deionized water and ethanol and then dried in a vacuum oven.

Electrochemical Characterization

The bifunctional catalytic activity of the prepared electrodes is evaluated using a standard three-electrode electrochemical setup in an alkaline electrolyte (typically 1 M KOH).

  • Working Electrode: The synthesized doped Ni₃S₂/NF.

  • Counter Electrode: A graphite rod or platinum foil.

  • Reference Electrode: A saturated calomel electrode (SCE) or a mercury/mercuric oxide (Hg/HgO) electrode.

  • Linear Sweep Voltammetry (LSV): LSV is performed for both HER and OER to determine the overpotential required to achieve a certain current density (e.g., 10 mA/cm²).

  • Tafel Plots: Tafel slopes are derived from the LSV curves to evaluate the reaction kinetics. The Tafel equation is: η = b log(j) + a, where η is the overpotential, j is the current density, and b is the Tafel slope.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and electrode kinetics.

  • Chronoamperometry or Chronopotentiometry: These techniques are employed to assess the long-term stability of the catalyst at a constant potential or current density.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying mechanism of enhanced catalytic activity, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_electrochemical Electrochemical Testing start Substrate Preparation (Ni Foam Cleaning) precursor Precursor Solution (Ni, S, Dopant Salts) start->precursor hydrothermal Hydrothermal Reaction (Autoclave) precursor->hydrothermal post_treatment Post-Treatment (Washing & Drying) hydrothermal->post_treatment sem SEM/TEM (Morphology) post_treatment->sem xrd XRD (Crystal Structure) post_treatment->xrd xps XPS (Chemical State) post_treatment->xps setup Three-Electrode Setup (Working, Counter, Reference) post_treatment->setup lsv LSV (Overpotential) setup->lsv eis EIS (Impedance) setup->eis stability Stability Test (Chronoamperometry) setup->stability tafel Tafel Analysis (Kinetics) lsv->tafel Catalytic_Mechanism cluster_doping Doping Effect cluster_properties Modified Properties cluster_performance Enhanced Performance doping Metal Doping (e.g., Fe, Mo) electronic Modulated Electronic Structure doping->electronic active_sites Increased Active Sites doping->active_sites conductivity Enhanced Conductivity doping->conductivity her Improved HER Activity electronic->her oer Improved OER Activity electronic->oer active_sites->her active_sites->oer conductivity->her conductivity->oer stability Enhanced Stability her->stability oer->stability

References

Validating Trinickel Disulfide Crystal Phase: A Comparative Guide to SAED and XRD Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of crystalline materials is paramount. This guide provides a comprehensive comparison of Selected Area Electron Diffraction (SAED) and X-ray Diffraction (XRD) for the validation of the trinickel disulfide (Ni₃S₂) crystal phase, a material of growing interest in various catalytic and energy storage applications.

This guide outlines the experimental protocols for these techniques, presents a quantitative comparison of the data obtained, and illustrates the analytical workflow. The focus is on the common rhombohedral phase of Ni₃S₂, also known as heazlewoodite.

Comparative Analysis of Crystallographic Data

Both SAED and XRD are powerful techniques used to determine the crystal structure of materials. XRD provides information from a bulk sample, offering a general overview of the crystalline phases present. In contrast, SAED provides crystallographic information from a localized area, often on the nanoscale, making it ideal for analyzing individual nanoparticles or specific regions of a larger sample.

For the rhombohedral phase of Ni₃S₂, the crystallographic data obtained from both techniques should be in close agreement and match the standard data from the Joint Committee on Powder Diffraction Standards (JCPDS), card number 85-1802.[1][2][3][4] The following table summarizes the expected d-spacings for the prominent diffraction planes of rhombohedral Ni₃S₂.

Miller Indices (hkl)Standard d-spacing (Å) from JCPDS #85-1802Typical Experimental XRD d-spacing (Å)Typical Experimental SAED d-spacing (Å)
(101)2.87~2.87~2.87
(012)2.45~2.45~2.45
(110)2.87~2.87~2.87
(003)2.38~2.38~2.38
(202)1.99~1.99~1.99
(113)1.83~1.83~1.83
(211)1.70~1.70~1.70

Note: Experimental values may vary slightly due to instrumental parameters and sample preparation.

Experimental Protocols

A meticulous experimental approach is crucial for obtaining reliable data for crystal phase validation. Below are detailed protocols for both XRD and SAED analysis of Ni₃S₂.

X-ray Diffraction (XRD) Protocol
  • Sample Preparation:

    • Ensure the Ni₃S₂ sample is in a fine powder form to minimize preferred orientation effects.

    • The powder is typically mounted on a zero-background sample holder, such as a silicon wafer or a specialized low-background holder.

    • Ensure the sample surface is flat and level with the holder's surface.

  • Instrument Parameters (Typical):

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

    • Operating Voltage and Current: Typically 40 kV and 40 mA.

    • Scan Range (2θ): A wide range, for instance, from 20° to 80°, is scanned to cover all major diffraction peaks.

    • Step Size and Scan Speed: A small step size (e.g., 0.02°) and a slow scan speed are used to obtain high-resolution data.

  • Data Analysis:

    • The resulting diffraction pattern is processed to identify the peak positions (2θ values).

    • The Bragg's Law (nλ = 2dsinθ) is used to calculate the d-spacing for each peak.

    • The obtained d-spacings and relative intensities are compared with the JCPDS database (Card No. 85-1802) to confirm the rhombohedral Ni₃S₂ phase.

Selected Area Electron Diffraction (SAED) Protocol
  • Sample Preparation for Transmission Electron Microscopy (TEM):

    • Disperse the Ni₃S₂ nanoparticles in a suitable solvent (e.g., ethanol) using ultrasonication.

    • A drop of the dispersion is then placed onto a TEM grid (e.g., carbon-coated copper grid).

    • The solvent is allowed to evaporate completely, leaving the nanoparticles dispersed on the grid.

  • TEM and SAED Instrument Parameters:

    • Operating Voltage: Typically operated at an accelerating voltage of 200 kV.

    • TEM Mode: The microscope is first operated in imaging mode to locate a suitable, isolated nanoparticle or a region of interest.

    • Diffraction Mode: The microscope is then switched to diffraction mode.

    • Selected Area Aperture: A selected area aperture is inserted and centered over the region of interest to ensure that the diffraction pattern is generated only from that specific area.

  • Data Acquisition and Analysis:

    • A diffraction pattern, consisting of spots or rings, is observed on the viewing screen and captured using a camera. For polycrystalline materials like nanoparticle aggregates, the pattern will consist of concentric rings.

    • The camera length (L) of the TEM must be calibrated.

    • The radii (R) of the diffraction rings are measured from the center of the pattern.

    • The d-spacing is calculated using the formula: d = λL/R, where λ is the wavelength of the electrons (dependent on the accelerating voltage).

    • The calculated d-spacings are then compared with the JCPDS database to identify the crystal structure.

Workflow and Logical Relationships

The validation of the Ni₃S₂ crystal phase using SAED is a systematic process that complements and confirms findings from other techniques like XRD. The following diagrams illustrate the experimental workflow and the logical relationship between these characterization methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Validation synthesis Ni3S2 Synthesis dispersion Dispersion in Solvent synthesis->dispersion powder_xrd Prepare Powder for XRD synthesis->powder_xrd tem_grid Deposition on TEM Grid dispersion->tem_grid tem_imaging TEM Imaging tem_grid->tem_imaging xrd_scan XRD Scan powder_xrd->xrd_scan saed_acquisition SAED Pattern Acquisition tem_imaging->saed_acquisition saed_analysis SAED Pattern Analysis (Measure Ring Radii) saed_acquisition->saed_analysis xrd_analysis XRD Pattern Analysis (Identify Peak Positions) xrd_scan->xrd_analysis d_spacing_calc_saed Calculate d-spacings (d = λL/R) saed_analysis->d_spacing_calc_saed d_spacing_calc_xrd Calculate d-spacings (Bragg's Law) xrd_analysis->d_spacing_calc_xrd comparison Compare with JCPDS #85-1802 d_spacing_calc_saed->comparison d_spacing_calc_xrd->comparison validation Crystal Phase Validated comparison->validation

Caption: Experimental workflow for Ni₃S₂ crystal phase validation.

logical_relationship bulk_char Bulk Characterization (XRD) agreement Agreement bulk_char->agreement local_char Local Characterization (SAED) local_char->agreement jcpds Standard Reference (JCPDS #85-1802) jcpds->agreement validation Crystal Phase Validation agreement->validation

Caption: Logical relationship for validating Ni₃S₂ crystal phase.

References

comparative analysis of different sulfur sources for Ni₃S₂ synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfur source is a critical parameter in the synthesis of nickel sulfide (Ni₃S₂), a material with significant applications in catalysis and energy storage. The choice of sulfur precursor directly influences the morphology, purity, and electrochemical performance of the final Ni₃S₂ product. This guide provides an objective comparison of common sulfur sources for Ni₃S₂ synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Sulfur Sources

The efficacy of different sulfur sources in the synthesis of Ni₃S₂ can be evaluated based on several key performance indicators, including the electrochemical activity of the resulting material. The following table summarizes quantitative data extracted from various studies, focusing on the performance of Ni₃S₂ synthesized using elemental sulfur, thiourea, sodium thiosulfate, L-cysteine, and sodium sulfide. The primary application highlighted is in electrocatalysis, specifically the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER).

Sulfur SourceSynthesis MethodMorphologyOverpotential (mV) @ 10 mA/cm² (HER)Tafel Slope (mV/dec) (HER)Overpotential (mV) @ 10 mA/cm² (OER)Key Advantages
Elemental Sulfur HydrothermalNot specified in detail---Cost-effective and readily available.
Thiourea HydrothermalInterconnected nanosheets~178[1]70.4[1]-Good performance, common laboratory reagent.
Sodium Thiosulfate HydrothermalNanosheets178 [1]70.4 [1]-Excellent HER performance , good morphology control.[1]
L-Cysteine HydrothermalPorous network-like nanoarchitectures---Environmentally friendly, acts as a directing molecule.[2]
Sodium Sulfide (Na₂S) HydrothermalInterconnected sheet-like43 [3]--Superior HER and OER performance .[3][4]
Sodium Diethyldithiocarbamate HydrothermalNot specified in detail---Mentioned as a sulfur source.[1]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution as experimental conditions can vary. Lower overpotential and Tafel slope values indicate better electrocatalytic performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of Ni₃S₂ using different sulfur sources, primarily focusing on the widely used hydrothermal method.

Synthesis of Ni₃S₂ using L-Cysteine

This method utilizes the biomolecule L-cysteine as both the sulfur source and a directing agent to form porous Ni₃S₂ nanoarchitectures on nickel foam (NF).[2]

  • Preparation of Precursor Solution: Dissolve a specific amount of L-cysteine in deionized water with stirring to form a homogeneous solution.

  • Hydrothermal Synthesis: Place a piece of cleaned nickel foam into a Teflon-lined stainless-steel autoclave. Transfer the L-cysteine solution into the autoclave.

  • Reaction: Seal the autoclave and heat it to a specific temperature (e.g., 180°C) for a designated period (e.g., 12 hours).

  • Product Recovery: After the autoclave cools down to room temperature, retrieve the nickel foam, wash it with deionized water and ethanol, and dry it in a vacuum oven.

Synthesis of Ni₃S₂ using Thiourea

Thiourea is a commonly used sulfur source that decomposes under hydrothermal conditions to provide sulfur for the reaction with a nickel precursor.

  • Preparation of Precursor Solution: Dissolve nickel chloride (NiCl₂) and thiourea in a solvent, which can be water or a mixture of solvents like ethanol and water.

  • Hydrothermal Synthesis: Transfer the precursor solution into a Teflon-lined autoclave.

  • Reaction: Heat the autoclave to a temperature in the range of 160-200°C for 12-24 hours.

  • Product Recovery: After cooling, the resulting black precipitate is collected by centrifugation, washed with water and ethanol, and dried.

Synthesis of Ni₃S₂ using Sodium Thiosulfate

Sodium thiosulfate serves as an effective sulfur source, leading to Ni₃S₂ with excellent electrocatalytic properties.[1]

  • Preparation of Precursor Solution: Prepare an aqueous solution containing a nickel salt (e.g., nickel nitrate) and sodium thiosulfate pentahydrate.

  • Hydrothermal Synthesis: Place a cleaned nickel foam substrate into the Teflon-lined autoclave containing the precursor solution.

  • Reaction: Heat the autoclave to a specific temperature for a set duration.

  • Product Recovery: After the reaction, the Ni₃S₂-coated nickel foam is washed and dried.

Synthesis of Ni₃S₂ using Sodium Sulfide (Na₂S)

Sodium sulfide is a direct and reactive sulfur source that can lead to high-performance Ni₃S₂.[3][4]

  • Preparation of Precursor Solution: Dissolve sodium sulfide (Na₂S·9H₂O) in deionized water.

  • Hydrothermal Synthesis: Immerse a piece of cleaned nickel foam into the sodium sulfide solution within a Teflon-lined autoclave.

  • Reaction: Heat the autoclave to a temperature such as 120°C for a period of 6 hours.

  • Product Recovery: After cooling, the product is washed with deionized water and ethanol and then dried.

Visualizing the Synthesis Workflow

The general experimental workflow for the comparative analysis of different sulfur sources for Ni₃S₂ synthesis can be visualized as a flowchart. This diagram illustrates the key steps from precursor selection to final characterization.

experimental_workflow cluster_synthesis Synthesis S_source Sulfur Source (Elemental S, Thiourea, Na2S2O3, L-Cysteine, Na2S) Preparation Precursor Solution Preparation S_source->Preparation Ni_source Nickel Source (Ni Foam, Ni Salt) Ni_source->Preparation Hydrothermal Hydrothermal/ Solvothermal Reaction Preparation->Hydrothermal Washing Washing & Drying Hydrothermal->Washing Morphology Morphological Analysis (SEM, TEM) Washing->Morphology Structure Structural Analysis (XRD, XPS) Washing->Structure Performance Performance Evaluation (Electrochemical Tests) Washing->Performance

Caption: Experimental workflow for the comparative synthesis and analysis of Ni₃S₂.

Logical Relationship of Synthesis Parameters and Outcomes

The selection of the sulfur source is a pivotal decision that cascades through the synthesis process, ultimately determining the final properties and performance of the Ni₃S₂ material. The following diagram illustrates this logical relationship.

logical_relationship cluster_input Input Parameters cluster_process Synthesis Process cluster_output Material Properties & Performance Sulfur_Source Sulfur Source Reaction_Kinetics Reaction Kinetics Sulfur_Source->Reaction_Kinetics Reaction_Conditions Reaction Conditions (Temp, Time, Solvent) Reaction_Conditions->Reaction_Kinetics Nucleation_Growth Nucleation & Growth Mechanism Reaction_Kinetics->Nucleation_Growth Morphology Morphology Nucleation_Growth->Morphology Purity_Crystallinity Purity & Crystallinity Nucleation_Growth->Purity_Crystallinity Performance Electrochemical Performance Morphology->Performance Purity_Crystallinity->Performance

Caption: Influence of sulfur source and reaction conditions on Ni₃S₂ properties.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Trinickel Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous materials like trinickel disulfide (Ni₃S₂) is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe management and disposal of trinickel disulfide, ensuring compliance with regulatory standards and minimizing health and environmental risks.

Immediate Safety and Handling Precautions

Trinickel disulfide is a hazardous substance that requires careful handling in a controlled environment.[1] It is classified as toxic if inhaled, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause cancer through inhalation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE): When handling trinickel disulfide, the following PPE is mandatory:

PPE CategorySpecification
Respiratory Protection A NIOSH-approved particulate filter respirator adapted to the airborne concentration of the substance should be used.[3][4] A closed system or adequate ventilation is necessary.[3]
Hand Protection Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]
Eye Protection Safety glasses or a face shield, tested and approved under government standards such as NIOSH (US) or EN 166 (EU), are required.[2]
Skin and Body Protection Wear protective clothing.[3] Contaminated clothing should be removed and isolated in a sealed container.[3]

Spill Response Protocol

In the event of a trinickel disulfide spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Evacuate personnel from the immediate spill area.[5] Isolate the spill or leak area for at least 25 meters (75 feet) for solids.[5]

  • Ventilate: Ensure adequate ventilation.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the chemical enter drains.[2][3]

  • Clean-up:

    • Moisten the spilled solid with 5% acetic acid to prevent dusting.[5]

    • Carefully sweep or shovel the dampened material into a suitable, closed container for disposal.[3][5]

    • Use absorbent paper dampened with 5% acetic acid to pick up any remaining material.[5]

    • Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[5]

    • Wash all contaminated surfaces with 5% acetic acid followed by a soap and water solution.[5]

Step-by-Step Disposal Procedure

The disposal of trinickel disulfide waste must be conducted in accordance with local, national, and international regulations.[2] It is considered a hazardous waste and requires professional handling.

  • Waste Collection and Storage:

    • Collect trinickel disulfide waste in its original container or a suitable, clearly labeled, and closed container.[2][3]

    • Do not mix with other waste.[2]

    • Store the waste in a cool, dry, and well-ventilated place, away from acids and oxidants.[3] The storage area should not have drain or sewer access.[3]

  • Engage a Licensed Disposal Company:

    • Contact a licensed hazardous waste disposal company to handle the collection, transportation, and final disposal of the trinickel disulfide waste.[2]

  • Transportation:

    • Trinickel disulfide is classified for transport under UN number 3077 as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (Trinickel disulphide)".[2] It falls under UN Hazard Class 9 and UN Pack Group III.[3]

  • Disposal Method:

    • The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[2]

    • One approved method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Logical Flow of Trinickel Disulfide Disposal

The following diagram illustrates the procedural flow for the proper disposal of trinickel disulfide.

Trinickel_Disulfide_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Process A Wear Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) B Handle in Ventilated Area A->B C Collect Waste in Designated, Labeled Container B->C D Store in Cool, Dry, Ventilated Area Away from Incompatibles C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Package for Transport (UN 3077) E->F G Transport to Approved Disposal Facility F->G H Final Disposal via Chemical Incineration G->H

Caption: Workflow for the safe disposal of trinickel disulfide.

This comprehensive guide provides the necessary information for the safe handling and disposal of trinickel disulfide. Adherence to these procedures is paramount for protecting laboratory personnel and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling Trinickel disulphide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of trinickel disulfide (Ni₃S₂). Adherence to these procedures is essential to mitigate the significant health risks associated with this compound. Trinickel disulfide is a confirmed human carcinogen, toxic if inhaled, a skin sensitizer, and poses a serious threat to the environment.[1][2]

Hazard Summary

Trinickel disulfide presents the following primary hazards:

  • Carcinogenicity: May cause cancer if inhaled.[1][2][3][4] It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[3]

  • Acute Inhalation Toxicity: Toxic if inhaled, potentially causing respiratory irritation, coughing, and sore throat.[1][2] A harmful concentration of airborne particles can be reached quickly when the substance is dispersed.[1]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated or prolonged contact.[1][2] Individuals who have shown symptoms of sensitization should avoid all further contact with nickel and its compounds.[1][5]

  • Organ Damage: Causes damage to the lungs through prolonged or repeated exposure via inhalation.[1]

  • Genetic Defects: Suspected of causing genetic defects.[2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1] It is strongly advised not to let this chemical enter the environment.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling trinickel disulfide.

Protection Type Specification Rationale
Respiratory Protection A NIOSH-approved full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended, especially when engineering controls are not sufficient or during spill cleanup.[5] For lower concentrations, a particulate filter respirator adapted to the airborne concentration of the substance may be used.[1]To prevent the inhalation of carcinogenic and toxic dust particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., rubber gloves) that satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[4][5][6] Gloves must be inspected before use and disposed of properly after handling.[3][5]To prevent skin contact and potential sensitization.[1][5]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[7] A face shield should be used in combination with breathing protection, especially when there is a risk of splashing or dust generation.[5]To protect the eyes from dust particles.[1]
Body Protection A lab coat, protective clothing, or coveralls.[1][4] Protective footwear such as closed-toed shoes is also necessary.[4] Contaminated work clothing should not be taken home and should be isolated in a sealed container.[1][5]To prevent skin contact with the substance.[1]

Occupational Exposure Limits

Organization Limit Notes
ACGIH TLV 0.1 mg/m³ (as Ni, inhalable fraction), TWAA1: Confirmed human carcinogen.[1]
Safe Work Australia 1 mg/m³Maximum eight-hour time-weighted average (TWA).
NIOSH IDLH 10 mg Ni/m³Immediately Dangerous to Life or Health. Potential occupational carcinogen.[8]

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: Always handle trinickel disulfide in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust dispersion.[1][5] Use a closed system or local exhaust ventilation.[1]

  • Avoid Dust Formation: Take care to avoid the formation and dispersion of dust.[1][5] If appropriate, moisten the substance first to prevent dusting during handling.[1]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][5] Do not eat, drink, or smoke in the work area.[4]

  • Special Instructions: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5][9]

Storage:

  • Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated place.[1][4][5]

  • Incompatibilities: Store separately from acids, oxidants, and foodstuffs.[1] Trinickel disulfide reacts with acids and oxidants to produce toxic fumes.[1]

  • Secure Storage: Store in a locked-up area.[4][9]

  • Environmental Protection: Store in an area without drain or sewer access to prevent environmental release.[1]

Disposal Plan

All waste containing trinickel disulfide must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect all contaminated solid waste (e.g., used gloves, paper towels, disposable lab coats) in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Liquid Waste: Collect any solutions containing trinickel disulfide in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams.[5]

  • Bulk Material: Unused or surplus trinickel disulfide should be disposed of by a licensed disposal company.[3][5] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3][5]

  • Containers: Handle uncleaned containers as you would the product itself.[5] Dispose of the container as unused product.[3][5]

Emergency Spill Response Workflow

The following diagram outlines the procedural steps for responding to a trinickel disulfide spill.

Trinickel Disulfide Spill Response Workflow start Spill Occurs evacuate Evacuate and Isolate Spill Area start->evacuate ppe Don Appropriate PPE (Full-face respirator, gloves, protective clothing) evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup Moisten to prevent dusting decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for a Trinickel Disulfide Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.